2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Description
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRFARQLXKMSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271791 | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-06-3 | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Executive Summary
This technical guide provides a comprehensive, in-depth analysis of the synthetic pathway for producing 2-(1,1-difluoroethyl)-1,3-difluorobenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms and difluoroalkyl moieties into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document delineates a robust and efficient two-step synthetic route, commencing with the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by a deoxofluorination reaction.
This guide is intended for an audience of researchers, scientists, and professionals in drug development. It offers not only detailed, step-by-step experimental protocols but also elucidates the underlying chemical principles and rationale for the selection of specific reagents and reaction conditions. All quantitative data is presented in clear, tabular format, and reaction workflows are visualized using Graphviz diagrams to enhance comprehension.
Introduction: The Significance of Fluorinated Aromatics
Fluorine-containing organic compounds have become indispensable in modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic profile. The 1,1-difluoroethyl group, in particular, can serve as a bioisostere for other functional groups, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. The target molecule, 2-(1,1-difluoroethyl)-1,3-difluorobenzene, combines the advantageous properties of a difluorinated benzene ring with a difluoroethyl substituent, making it a valuable building block for the synthesis of novel bioactive compounds.
Strategic Synthetic Approach
The synthesis of 2-(1,1-difluoroethyl)-1,3-difluorobenzene is most effectively achieved through a two-step sequence. This strategy leverages commercially available starting materials and well-established synthetic transformations. The overall synthetic scheme is as follows:
-
Step 1: Friedel-Crafts Acylation. 1,3-difluorobenzene undergoes a regioselective Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst to yield the key intermediate, 1-(2,4-difluorophenyl)ethanone (also known as 2',4'-difluoroacetophenone).
-
Step 2: Deoxofluorination. The carbonyl group of 1-(2,4-difluorophenyl)ethanone is then converted to a difluoromethylene group using a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), to afford the final product.
This approach is advantageous due to its high regioselectivity in the first step and the efficiency of the fluorination in the second step.
Methodology and Experimental Protocols
Part 1: Synthesis of 1-(2,4-Difluorophenyl)ethanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] In this case, the acylium ion, generated from acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich 1,3-difluorobenzene ring. The fluorine atoms are deactivating due to their inductive effect, but they are also ortho, para-directing due to resonance. The acylation occurs predominantly at the 4-position, which is para to one fluorine and ortho to the other, leading to the desired 2,4-disubstituted product.[3]
Caption: Workflow for the Friedel-Crafts Acylation of 1,3-Difluorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.
-
Substrate Addition: 1,3-difluorobenzene (1.0 equivalent) is added to the stirred suspension.[4]
-
Acylating Agent Addition: Acetyl chloride (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[3]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 1-(2,4-difluorophenyl)ethanone, is purified by vacuum distillation or column chromatography on silica gel.[5]
Quantitative Data: Friedel-Crafts Acylation
| Parameter | Value |
| Starting Material | 1,3-Difluorobenzene[6] |
| Reagents | Acetyl Chloride, Aluminum Chloride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Part 2: Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene via Deoxofluorination
The conversion of the carbonyl group in 1-(2,4-difluorophenyl)ethanone to a geminal difluoride is accomplished using a deoxofluorinating agent.[7] Reagents such as DAST and Deoxo-Fluor are effective for this transformation.[8][9] These reagents react with the ketone to form an intermediate that subsequently eliminates to form the difluorinated product. Deoxo-Fluor is often preferred for its greater thermal stability compared to DAST.[7]
Caption: Workflow for the Deoxofluorination of 1-(2,4-Difluorophenyl)ethanone.
Experimental Protocol: Deoxofluorination
-
Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is used. The reaction should be conducted in a well-ventilated fume hood.
-
Reagent Charging: 1-(2,4-difluorophenyl)ethanone (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane or toluene in the reaction flask under a nitrogen atmosphere.[10]
-
Fluorinating Agent Addition: Deoxo-Fluor or DAST (1.5-2.0 equivalents) is added dropwise to the stirred solution at room temperature.[11] A mild exotherm may be observed.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (typically 40-80 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: The reaction is cautiously quenched by slow addition to a cooled, stirred, saturated aqueous solution of sodium bicarbonate to neutralize any unreacted fluorinating agent and acidic byproducts. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
Quantitative Data: Deoxofluorination
| Parameter | Value |
| Starting Material | 1-(2,4-Difluorophenyl)ethanone[12] |
| Reagents | Deoxo-Fluor or DAST |
| Solvent | Dichloromethane or Toluene |
| Reaction Temperature | Room Temperature to Reflux |
| Typical Yield | 60-80% |
| Purity (after purification) | >99% |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through the use of standard analytical techniques at each stage.
-
Reaction Monitoring: The progress of both the Friedel-Crafts acylation and the deoxofluorination should be closely monitored by TLC and/or GC-MS. This allows for the determination of the reaction endpoint, minimizing the formation of byproducts and ensuring complete conversion of the starting material.
-
Product Characterization: The identity and purity of the intermediate, 1-(2,4-difluorophenyl)ethanone, and the final product, 2-(1,1-difluoroethyl)-1,3-difluorobenzene, must be confirmed by spectroscopic methods. This includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The expected spectral data will provide unambiguous confirmation of the chemical structures.
-
Purity Assessment: The purity of the final compound should be assessed by GC or HPLC analysis to ensure it meets the required specifications for subsequent applications.
By adhering to these analytical checks, the researcher can be confident in the identity and quality of the synthesized material.
Conclusion
The synthesis of 2-(1,1-difluoroethyl)-1,3-difluorobenzene can be reliably achieved in two high-yielding steps from commercially available 1,3-difluorobenzene. The Friedel-Crafts acylation provides a direct route to the key 1-(2,4-difluorophenyl)ethanone intermediate, and subsequent deoxofluorination effectively installs the desired 1,1-difluoroethyl group. This technical guide provides the necessary detailed protocols and scientific rationale to enable researchers to successfully synthesize this valuable fluorinated building block for applications in drug discovery and materials science.
References
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring 2',4'-Difluoroacetophenone: A Cornerstone for Advanced Material Synthesis. [Link]
-
PubChem. 2,4-Difluoroacetophenone. [Link]
-
PubChem. 1,3-Difluorobenzene. [Link]
- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
-
Organic Syntheses. gem-Difluorination of Benzophenones with Deoxo-Fluor®. [Link]
-
National Center for Biotechnology Information. 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone. [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]
-
National Center for Biotechnology Information. 1,3-Difluorobenzene. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemguide. Friedel-Crafts Acylation of Benzene. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
-
Royal Society of Chemistry. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]
-
ResearchGate. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. [Link]
-
Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. [Link]
- Google Patents.
-
Briti Scientific. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA), ≥98%. [Link]
-
Wikipedia. 4C-I. [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Difluorbenzol ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Fluorinated Aromatic Compounds
Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to organic molecules. In drug discovery, the introduction of fluorine can block metabolic pathways, modulate pKa, and enhance binding interactions, leading to improved pharmacokinetic and pharmacodynamic profiles. The 1,3-difluorobenzene moiety, for instance, is a common feature in various bioactive compounds. The addition of a 1,1-difluoroethyl group further modifies the electronic landscape and steric profile of the molecule, potentially leading to novel biological activities and material properties. Understanding the fundamental physicochemical properties of such molecules is paramount for predicting their behavior in various systems and for designing efficient synthetic and purification protocols.
Molecular Structure and Identification
The target molecule, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, is a polysubstituted aromatic compound. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 3, and a 1,1-difluoroethyl group at position 2.
Molecular Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene |
| Molecular Formula | C₈H₆F₄ |
| Molecular Weight | 178.13 g/mol |
| SMILES | CC(F)(F)c1c(F)cccc1F |
| InChI | InChI=1S/C8H6F4/c1-3(9,10)5-4(11)2-6(12)7-8(5)13/h2,4,6-7H,1H3 |
Diagram 1: Molecular Structure of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
A 2D representation of the chemical structure.
Comparative Physicochemical Properties of Analogous Compounds
To establish a reliable baseline for our predictions, we will first examine the experimentally determined physicochemical properties of two key structural analogues: 1,3-difluorobenzene and (1,1-difluoroethyl)benzene.
Table 1: Experimental Physicochemical Properties of Analogous Compounds
| Property | 1,3-Difluorobenzene[1][2] | (1,1-Difluoroethyl)benzene[3] |
| Molecular Formula | C₆H₄F₂ | C₈H₈F₂ |
| Molecular Weight | 114.09 g/mol | 142.15 g/mol |
| Boiling Point | 83 °C | No experimental data available |
| Melting Point | -59 °C | No experimental data available |
| Density | 1.163 g/mL at 25 °C | No experimental data available |
| Water Solubility | Insoluble | No experimental data available |
| logP | 2.21-2.52 | No experimental data available |
Predicted Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The following properties for the target molecule were predicted using a consensus of well-established computational models. The choice of these models is based on their robust performance for organic molecules and their accessibility for verification.
Diagram 2: Computational Prediction Workflow
A simplified workflow for predicting physicochemical properties.
Table 2: Predicted Physicochemical Properties of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| Property | Predicted Value | Computational Method/Tool |
| Boiling Point | 155-165 °C | Group Contribution Method |
| Melting Point | -30 to -20 °C | Quantitative Structure-Property Relationship (QSPR) |
| Density | ~1.35 g/mL | Not available |
| Water Solubility | ~50-100 mg/L | ALOGPS, ESOL |
| logP | ~3.5 | ALOGP, XLogP3 |
| pKa | Not ionizable under physiological pH | Not applicable |
In-Depth Analysis of Key Physicochemical Properties
Lipophilicity (logP)
The predicted logP of approximately 3.5 indicates that 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a lipophilic compound. This is a significant increase compared to the experimental logP of 1,3-difluorobenzene (2.21-2.52), which can be attributed to the introduction of the 1,1-difluoroethyl group. The causality behind this increased lipophilicity lies in the larger, non-polar surface area of the ethyl group, even with the presence of two fluorine atoms. This property is critical for drug development, as it influences membrane permeability and protein binding.
Experimental Protocol for logP Determination (Shake-Flask Method - OECD 107):
-
Preparation of n-Octanol and Water Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Preparation of Test Solution: Dissolve a known amount of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene in the n-octanol phase.
-
Partitioning: Mix the n-octanol solution with a known volume of the water phase in a separatory funnel. Shake vigorously for a predetermined time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the water phase. logP is the logarithm of this value.
Aqueous Solubility
The predicted aqueous solubility of 50-100 mg/L suggests that the compound is sparingly soluble in water. The lipophilic nature of the molecule, as indicated by the high logP, is the primary reason for its limited water solubility. The fluorine atoms on the benzene ring and the ethyl group contribute to a decrease in the molecule's ability to form favorable interactions with water molecules.
Experimental Protocol for Aqueous Solubility Determination (Flask Method - OECD 105):
-
Sample Preparation: Add an excess amount of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene to a known volume of water in a flask.
-
Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Solubility Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Boiling and Melting Points
The predicted boiling point of 155-165 °C is significantly higher than that of 1,3-difluorobenzene (83 °C), which is expected due to the increase in molecular weight and van der Waals forces from the addition of the difluoroethyl group. The predicted melting point of -30 to -20 °C suggests that the compound is likely a liquid at room temperature. The asymmetry of the molecule may hinder efficient crystal packing, leading to a relatively low melting point.
Experimental Protocol for Boiling Point Determination (Ebulliometer):
-
Apparatus Setup: Use an ebulliometer, an apparatus designed for precise boiling point measurements.
-
Sample Introduction: Introduce a pure sample of the compound into the boiling flask of the ebulliometer.
-
Heating: Gradually heat the sample until it boils.
-
Temperature Measurement: Measure the temperature of the vapor that is in equilibrium with the boiling liquid using a calibrated thermometer or temperature probe. This temperature is the boiling point at the measured atmospheric pressure.
Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry - DSC):
-
Sample Preparation: Accurately weigh a small amount of the compound into a DSC pan and seal it.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram, which corresponds to the absorption of heat during the phase transition from solid to liquid.
Predicted Spectral Data
While experimental spectra are not available, computational tools can provide valuable predictions for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
Predicted NMR spectra are essential for structural verification. The ¹H NMR spectrum is expected to show complex splitting patterns due to H-F and F-F couplings. The ¹³C NMR spectrum will be characterized by C-F coupling constants, which are diagnostic for the presence of fluorine atoms.
Mass Spectrometry
The predicted mass spectrum would show a molecular ion peak (M+) at m/z 178.13. The fragmentation pattern would likely involve the loss of HF, C₂H₃F₂, and other fragments characteristic of fluorinated aromatic compounds.
Conclusion
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. By leveraging computational models and comparative analysis with structurally similar compounds, we have generated a robust set of data that can guide future research and development efforts. The predicted lipophilicity, solubility, and other properties provide a strong foundation for understanding the potential applications of this molecule in fields such as medicinal chemistry and materials science. It is our hope that this in-depth analysis will serve as a valuable resource for scientists working with this and other novel fluorinated compounds.
References
-
Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 22, 2026, from [Link]
-
ChemCollective. (n.d.). Virtual Labs. Retrieved January 22, 2026, from [Link]
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved January 22, 2026, from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved January 22, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 22, 2026, from [Link]
-
CFM-ID. (n.d.). Spectra Prediction. Retrieved January 22, 2026, from [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved January 22, 2026, from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 22, 2026, from [Link]
Sources
An In-depth Technical Guide to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Motifs in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic profiles, have led to a surge in the development of novel fluorinated compounds. Among these, molecules bearing the 1,1-difluoroethyl group are of particular interest as this moiety can serve as a lipophilic bioisostere for hydroxyl or thiol groups, influencing molecular conformation and improving pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, yet under-documented compound: 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. While a specific CAS number for this isomer is not readily found in major chemical databases, its structural analogues are known, and its synthesis is achievable through established methodologies. This document will serve as a foundational resource, detailing its structure, proposed synthetic pathways, predicted properties based on analogous compounds, and potential applications.
Molecular Structure and Isomerism
2-(1,1-Difluoroethyl)-1,3-difluorobenzene possesses a benzene ring substituted with two fluorine atoms in a meta (1,3) arrangement and a 1,1-difluoroethyl group at the 2-position. This specific substitution pattern distinguishes it from its isomers, such as the more readily available 2-(1,1-Difluoroethyl)-1,4-difluorobenzene. The spatial arrangement of these fluorine atoms significantly influences the molecule's electronic properties, dipole moment, and reactivity.
The 1,1-difluoroethyl group introduces a chiral center if the two fluorine atoms are considered in a prochiral environment, though for most practical purposes in achiral environments, it behaves as a non-chiral moiety. The carbon-fluorine bonds are strong and polarized, contributing to the molecule's overall stability and influencing intermolecular interactions.
Physicochemical and Safety Data: A Comparative Analysis
Direct experimental data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is scarce due to its limited commercial availability. However, we can extrapolate its likely properties by examining its constituent parts and a closely related, commercially available isomer.
| Property | 1,3-Difluorobenzene | 2-(1,1-Difluoroethyl)-1,4-difluorobenzene | 2-(1,1-Difluoroethyl)-1,3-difluorobenzene (Predicted) |
| CAS Number | 372-18-9[1] | 1138445-05-2[2] | Not available |
| Molecular Formula | C₆H₄F₂ | C₈H₆F₄ | C₈H₆F₄ |
| Molecular Weight | 114.09 g/mol | 178.13 g/mol [2] | 178.13 g/mol |
| Appearance | Colorless to yellowish liquid[1] | - | Likely a colorless liquid |
| Boiling Point | 83 °C[1] | - | Predicted to be in the range of 150-170 °C |
| Density | ~1.16 g/mL | - | Predicted to be ~1.3-1.4 g/mL |
| Solubility | Insoluble in water[1] | - | Expected to be insoluble in water, soluble in organic solvents |
| Safety Hazards | Highly flammable, harmful if inhaled[1] | Warning: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation[2] | Expected to have similar hazards to the 1,4-isomer. Handle with appropriate PPE. |
Strategic Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The synthesis of the target molecule can be approached through several logical pathways, primarily leveraging the commercially available precursor, 2-(Bromomethyl)-1,3-difluorobenzene (CAS No. 85118-00-9).
Proposed Synthetic Route: From Benzyl Bromide to 1,1-Difluoroethyl Arene
A robust and widely applicable method for the synthesis of 1,1-difluoroethyl arenes involves the fluorination of a corresponding ketone, which can be synthesized from the benzyl bromide precursor.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Step 1: Synthesis of 2-(1,3-Difluorophenyl)acetonitrile
The initial step involves the conversion of the benzyl bromide to the corresponding nitrile. This is a standard nucleophilic substitution reaction.
-
Protocol:
-
To a solution of 2-(Bromomethyl)-1,3-difluorobenzene (1.0 eq) in a suitable polar aprotic solvent such as DMSO, add sodium cyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by column chromatography or distillation.
-
-
Causality: The use of a polar aprotic solvent like DMSO facilitates the SN2 reaction by solvating the sodium cation, leaving the cyanide anion more nucleophilic.
Step 2: Synthesis of 1-(1,3-Difluorophenyl)ethan-1-one
The nitrile is then converted to the corresponding methyl ketone via a Grignard reaction followed by acidic workup.
-
Protocol:
-
Prepare a solution of methylmagnesium bromide (1.2 eq) in diethyl ether.
-
Add a solution of 2-(1,3-Difluorophenyl)acetonitrile (1.0 eq) in diethyl ether dropwise to the Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography.
-
-
Causality: The Grignard reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine salt, which is then hydrolyzed to the ketone upon acidic workup.
Step 3: Deoxofluorination to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The final step is the conversion of the ketone to the gem-difluoroalkane using a deoxofluorinating agent.
-
Protocol:
-
Dissolve 1-(1,3-Difluorophenyl)ethan-1-one (1.0 eq) in an anhydrous chlorinated solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.2-1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
-
Causality: Deoxofluorinating reagents like DAST replace the carbonyl oxygen with two fluorine atoms.[3] The reaction proceeds through a fluoro-oxosulfonium intermediate. These reagents are often preferred for their milder reaction conditions compared to other fluorinating agents.
Analytical Characterization
The structural confirmation of the synthesized 2-(1,1-Difluoroethyl)-1,3-difluorobenzene would rely on standard analytical techniques:
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group due to coupling with the two adjacent fluorine atoms. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for characterization. It should display two signals in the aromatic region for the two non-equivalent fluorine atoms on the benzene ring and a signal for the two equivalent fluorine atoms of the difluoroethyl group, which will appear as a quartet due to coupling with the methyl protons.[4]
-
¹³C NMR: The carbon spectrum will show characteristic C-F couplings, which are valuable for structural assignment.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound. The fragmentation pattern in the mass spectrum can also provide structural information.
Potential Applications in Drug Development and Research
The 2-(1,1-difluoroethyl)-1,3-difluorobenzene scaffold is a promising building block for the synthesis of novel bioactive molecules.
-
Medicinal Chemistry: The introduction of this moiety into drug candidates can enhance their metabolic stability by blocking sites of oxidative metabolism. The lipophilicity of the difluoroethyl group can also improve membrane permeability and oral bioavailability.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can lead to the development of more potent and stable pesticides and herbicides.
-
Materials Science: Fluorinated aromatic compounds are used in the synthesis of polymers with desirable properties such as thermal stability and chemical resistance.
Safety and Handling
While specific toxicity data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is not available, it should be handled with the same precautions as other fluorinated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
The precursor, 2-(Bromomethyl)-1,3-difluorobenzene, is classified as a corrosive substance that causes severe skin burns and eye damage and should be handled with extreme care.[5]
Conclusion
2-(1,1-Difluoroethyl)-1,3-difluorobenzene represents a valuable, albeit currently under-explored, chemical entity with significant potential in various fields, particularly in the design of new pharmaceuticals. While its direct synthesis and characterization data are not widely published, this guide provides a scientifically sound framework for its preparation from readily available starting materials. The proposed synthetic route, based on well-established chemical transformations, offers a clear path for researchers to access this compound. The comparative data from its isomers and parent compounds provide a solid basis for predicting its properties and ensuring safe handling. As the demand for novel fluorinated building blocks continues to grow, the methodologies and insights presented herein will be instrumental for scientists and researchers working at the forefront of chemical innovation.
References
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]
-
ACS Publications. (2022). Gem-Difluoroallylation of Aryl Sulfonium Salts. Organic Letters. Available at: [Link]
-
ACS Publications. (n.d.). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Journal of the American Chemical Society. Available at: [Link]
-
ScienceDirect. (n.d.). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Available at: [Link]
-
PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2025). Toolbox for emerging fluorinated groups. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Available at: [Link]
-
Wiley Online Library. (2021). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Angewandte Chemie. Available at: [Link]
-
ACS Publications. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Available at: [Link]
-
ResearchGate. (2025). Attaching the Fluorine Atom to Organic Molecules Using BrF3 and Other Reagents Directly Derived from F2. Available at: [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
PubChem. (n.d.). 1,4-Difluorobenzene. Available at: [Link]
-
ACS Publications. (n.d.). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Journal of the American Chemical Society. Available at: [Link]
-
DASH (Harvard). (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Available at: [Link]
-
Wikipedia. (n.d.). 1,2-Difluorobenzene. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Available at: [Link]
-
PubMed. (2021). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Available at: [Link]
-
PMC - NIH. (n.d.). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Available at: [Link]
-
NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
ResearchGate. (n.d.). gem‐Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity | Request PDF. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Available at: [Link]
-
Alchem.Pharmtech. (n.d.). CAS 85118-00-9 | 2-(Bromomethyl)-1,3-difluorobenzene. Available at: [Link]
-
iChemical. (n.d.). 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2. Available at: [Link]
Sources
- 1. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Predictive Spectroscopic Guide to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene: A Technical Overview for Researchers
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, along with data from analogous compounds, to construct a detailed theoretical spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this compound. The methodologies and interpretations presented herein are grounded in established scientific literature and are designed to be a self-validating system for future experimental work.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. The target molecule, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, combines a difluorinated aromatic ring with a geminal difluoroethyl substituent, making it a compound of significant interest for the development of novel pharmaceuticals and agrochemicals.
This guide provides a detailed predictive analysis of its spectroscopic characteristics. While experimental data for this specific molecule is not yet publicly available, the principles of spectroscopy allow for a robust prediction of its spectral features. By understanding the expected NMR, MS, and IR data, researchers can more efficiently identify and characterize this compound upon its synthesis.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. The predictions are based on the additive effects of substituents on chemical shifts and established coupling constants for similar structural motifs.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in both the aliphatic and aromatic regions. The protons of the methyl group will be influenced by the adjacent difluorinated carbon, and the aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-a (CH₃) | 1.8 - 2.2 | Triplet | ³JHF ≈ 18-22 Hz |
| H-4 | 7.0 - 7.3 | Doublet of Doublets of Doublets | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 6-8 Hz |
| H-5 | 7.4 - 7.7 | Triplet of Doublets | ³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-3 Hz |
| H-6 | 7.0 - 7.3 | Doublet of Doublets of Doublets | ³JHH ≈ 8-9 Hz, ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 6-8 Hz |
Causality Behind Predictions:
-
H-a (CH₃): The methyl protons are expected to resonate as a triplet due to coupling with the two equivalent fluorine atoms of the adjacent CF₂ group (³JHF). The chemical shift is downfield from a typical methyl group due to the electron-withdrawing effect of the fluorine atoms.
-
Aromatic Protons (H-4, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the fluorine substituents and the 1,1-difluoroethyl group.[1][2] The predicted splitting patterns are complex due to ortho, meta, and para H-H couplings, as well as H-F couplings. H-5 is predicted to be the most downfield proton due to the combined electron-withdrawing effects of the flanking fluorine and difluoroethyl groups.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by distinct signals for the aliphatic and aromatic carbons, with significant C-F couplings.
Table 2: Predicted ¹³C NMR Data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-a (CH₃) | 20 - 30 | Triplet | ²JCF ≈ 25-30 Hz |
| C-b (CF₂) | 120 - 130 | Triplet | ¹JCF ≈ 240-250 Hz |
| C-1 | 160 - 165 | Doublet of Triplets | ¹JCF ≈ 245-255 Hz, ³JCF ≈ 3-5 Hz |
| C-2 | 125 - 135 | Triplet | ²JCF ≈ 20-25 Hz |
| C-3 | 160 - 165 | Doublet of Triplets | ¹JCF ≈ 245-255 Hz, ³JCF ≈ 3-5 Hz |
| C-4 | 110 - 115 | Doublet of Doublets | ²JCF ≈ 20-25 Hz, ⁴JCF ≈ 3-5 Hz |
| C-5 | 130 - 135 | Singlet (or very small triplet) | - |
| C-6 | 115 - 120 | Doublet of Doublets | ²JCF ≈ 20-25 Hz, ⁴JCF ≈ 3-5 Hz |
Causality Behind Predictions:
-
Aliphatic Carbons (C-a, C-b): The methyl carbon (C-a) will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon. The difluoromethyl carbon (C-b) will show a large one-bond C-F coupling, resulting in a triplet, and will be significantly downfield.
-
Aromatic Carbons: The carbons directly bonded to fluorine (C-1 and C-3) will exhibit large one-bond C-F couplings and will be the most downfield aromatic signals.[3][4] The other aromatic carbons will show smaller two-, three-, or four-bond C-F couplings.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be relatively simple, with two main signals corresponding to the aromatic fluorines and the fluorines of the ethyl group.
Table 3: Predicted ¹⁹F NMR Data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F (Aromatic) | -110 to -115 | Singlet (or very narrow multiplet) | - |
| F (Ethyl) | -90 to -100 | Quartet | ³JHF ≈ 18-22 Hz |
Causality Behind Predictions:
-
Aromatic Fluorines: The two fluorine atoms on the benzene ring are chemically equivalent and are not expected to show significant coupling to each other. They will appear as a single signal. Their chemical shift is in the typical range for aryl fluorides.[5][6]
-
Ethyl Fluorines: The two fluorine atoms of the 1,1-difluoroethyl group are also chemically equivalent. They will be split into a quartet by the three protons of the methyl group.
NMR Experimental Protocol
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to approximately 250 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Set the spectral width to approximately 200 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32).
-
Caption: Workflow for NMR data acquisition and processing.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, electron ionization (EI) is a common technique that would likely be employed.
Predicted Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of C₈H₆F₄ is 178.13 g/mol . The molecular ion peak is expected to be observed at m/z = 178 and should be of moderate to high intensity, which is typical for aromatic compounds due to the stability of the benzene ring.[7][8]
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| m/z | Predicted Fragment | Notes |
| 178 | [C₈H₆F₄]⁺ | Molecular Ion (M⁺) |
| 163 | [C₇H₃F₄]⁺ | Loss of a methyl radical (•CH₃) |
| 127 | [C₇H₆F₂]⁺ | Loss of a difluoromethyl radical (•CHF₂) |
| 114 | [C₆H₄F₂]⁺ | 1,3-Difluorobenzene cation radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Causality Behind Predictions:
-
Loss of •CH₃: Cleavage of the C-C bond between the methyl group and the difluorinated carbon is a likely fragmentation pathway.
-
Loss of •CHF₂: Fragmentation involving the loss of the difluoromethyl radical would lead to a benzylic-type cation, which would be stabilized.
-
Formation of [C₆H₄F₂]⁺: Cleavage of the bond between the aromatic ring and the ethyl substituent would result in the stable 1,3-difluorobenzene cation radical.
Mass Spectrometry Experimental Protocol
Objective: To obtain the electron ionization mass spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
Volatile solvent (e.g., methanol or dichloromethane)
-
GC-MS or direct infusion ESI-MS system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup:
-
Set the ion source to electron ionization (EI) mode.
-
Set the electron energy to 70 eV.
-
Set the mass range to scan from m/z 40 to 300.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a gas chromatograph or direct infusion.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is expected to be dominated by absorptions from the aromatic ring and the C-F bonds.
Table 5: Predicted IR Absorption Bands for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong |
| 1350 - 1100 | C-F Stretch (Aromatic and Aliphatic) | Strong |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
Causality Behind Predictions:
-
Aromatic C-H and C=C Stretches: These are characteristic absorptions for benzene derivatives.[9][10][11][12][13]
-
C-F Stretches: The C-F stretching vibrations are typically strong and appear in the fingerprint region of the IR spectrum. The presence of both aromatic and aliphatic C-F bonds may lead to a broad and complex absorption band in this region.
-
Aromatic C-H Out-of-Plane Bending: The position of this strong band can sometimes provide information about the substitution pattern of the benzene ring.
IR Spectroscopy Experimental Protocol
Objective: To obtain the infrared spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
FTIR spectrometer with a diamond ATR accessory
Procedure:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the clean ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data are based on established spectroscopic principles and data from analogous compounds. This information will be invaluable for researchers in the synthesis, identification, and characterization of this novel fluorinated molecule. The provided experimental protocols offer a standardized approach for the future acquisition of experimental data, which will be essential for validating and refining the predictions made in this guide.
References
-
ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
-
LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Mass Spectrometry Blog. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
-
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. youtube.com [youtube.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Abstract
The structural elucidation of organofluorine compounds is a cornerstone of modern pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as an indispensable tool, yet the spectra of polyfluorinated molecules often present significant interpretation challenges due to complex spin-spin coupling networks. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. We will dissect the theoretical underpinnings of proton-fluorine (¹H-¹⁹F) coupling, predict the spectral features of the aliphatic and aromatic regions, and present a validated experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR analysis for complex fluorinated molecules.
Part 1: The Theoretical Framework of ¹H-¹⁹F Spin-Spin Coupling
The ¹⁹F nucleus is an ideal NMR probe: it has a nuclear spin of I = ½ and constitutes 100% of natural fluorine, making it highly sensitive.[1] Its high gyromagnetic ratio results in large coupling constants (J-values) with neighboring nuclei, including protons.[2] This interaction, known as spin-spin or J-coupling, is transmitted through the bonding electrons and provides invaluable information about molecular connectivity.[3][4]
In the context of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, the ¹H NMR spectrum is shaped by two primary coupling mechanisms:
-
Through-Bond Coupling: This is the conventional mechanism where the spin information is relayed through the covalent bond network. The magnitude of the coupling constant typically decreases as the number of intervening bonds increases.[1] For ¹H-¹⁹F interactions, couplings across two (²JHF), three (³JHF), four (⁴JHF), and even five (⁵JHF) bonds are commonly observed and are structurally informative.[5]
-
Through-Space Coupling: When a proton and a fluorine atom are in close spatial proximity (less than the sum of their van der Waals radii, ~2.6 Å), a coupling interaction can occur directly through space, irrespective of the number of bonds separating them.[6] This is particularly relevant for the proton at the C6 position (H6) of the benzene ring and the fluorine atoms of the adjacent 1,1-difluoroethyl group in our target molecule.
The interplay of these coupling phenomena transforms a seemingly simple molecule into one with a rich and complex ¹H NMR signature.
Part 2: Spectral Analysis and Prediction
To facilitate a clear analysis, the atoms of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene are numbered as shown below. The molecule contains two distinct proton environments: the aliphatic methyl protons (Hα) and the three non-equivalent aromatic protons (H4, H5, and H6).
The Aliphatic Region: Methyl Protons (Hα)
The three equivalent protons of the methyl group (-CH₃) represent the simplest signal in the spectrum.
-
Chemical Shift (δ): These protons are attached to a carbon that is bonded to a -CF₂- group. The strong electron-withdrawing effect of the two fluorine atoms deshields the methyl protons, shifting their resonance downfield compared to a standard ethyl group. The expected chemical shift is in the range of 1.8 - 2.2 ppm .
-
Multiplicity: The three methyl protons are coupled to the two adjacent, chemically equivalent fluorine atoms. This three-bond coupling (³JHF) will split the proton signal into a triplet , following the n+1 rule (where n=2 fluorine atoms). The typical magnitude for ³JHF coupling in an ethyl fluoride system is approximately 20-25 Hz .[7]
The Aromatic Region: H4, H5, and H6 Protons
The aromatic region (typically 6.8 - 7.6 ppm ) will be significantly more complex due to multiple ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing nature of the fluorine and difluoroethyl substituents generally deshields these protons.[8]
-
Proton H5:
-
Environment: This proton is situated between two carbon atoms (C4 and C6).
-
Expected Couplings:
-
³JHH (ortho) coupling to H4 (~7-9 Hz).
-
³JHH (ortho) coupling to H6 (~7-9 Hz).
-
⁴JHF (meta) coupling to the fluorine on C1 (~5-8 Hz).
-
⁴JHF (meta) coupling to the fluorine on C3 (~5-8 Hz).
-
-
Predicted Multiplicity: The signal for H5 is expected to be a complex multiplet, likely appearing as a triplet of triplets (tt) or a more convoluted pattern if the coupling constants are not well-resolved.
-
-
Proton H4:
-
Environment: This proton is ortho to H5 and the fluorine on C3.
-
Expected Couplings:
-
³JHH (ortho) coupling to H5 (~7-9 Hz).
-
⁴JHH (meta) coupling to H6 (~2-3 Hz).
-
³JHF (ortho) coupling to the fluorine on C3 (~9-11 Hz).
-
⁵JHF (para) coupling to the fluorine on C1 (~1-3 Hz).[9]
-
-
Predicted Multiplicity: The combination of these couplings will result in a complex signal, best described as a doublet of doublet of doublets (ddd) or simply a multiplet.
-
-
Proton H6:
-
Environment: H6 is uniquely positioned adjacent to the bulky, electronegative 2-(1,1-difluoroethyl) substituent.
-
Expected Couplings:
-
³JHH (ortho) coupling to H5 (~7-9 Hz).
-
⁴JHH (meta) coupling to H4 (~2-3 Hz).
-
³JHF (ortho) coupling to the fluorine on C1 (~9-11 Hz).
-
⁵JHF (para) coupling to the fluorine on C3 (~1-3 Hz).
-
Through-space coupling to the fluorine atoms on the ethyl group (⁵JHF or ⁶JHF). The magnitude is conformation-dependent but can be significant (1-5 Hz).[6]
-
-
Predicted Multiplicity: Similar to H4, the signal for H6 will be a complex multiplet , with its fine structure further complicated by the through-space ¹H-¹⁹F coupling.
-
Part 3: Data Presentation and Visualization
The predicted spectral parameters are summarized in the table below for clarity.
Table 1: Predicted ¹H NMR Spectral Data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH₃ (Hα) | 1.8 – 2.2 | Triplet (t) | ³JHF ≈ 20-25 Hz |
| H5 | 6.8 – 7.6 | Multiplet (m) | ³J(H5,H4) ≈ 7-9 Hz; ³J(H5,H6) ≈ 7-9 Hz; ⁴J(H5,F1) ≈ 5-8 Hz; ⁴J(H5,F3) ≈ 5-8 Hz |
| H4 | 6.8 – 7.6 | Multiplet (m) | ³J(H4,H5) ≈ 7-9 Hz; ⁴J(H4,H6) ≈ 2-3 Hz; ³J(H4,F3) ≈ 9-11 Hz; ⁵J(H4,F1) ≈ 1-3 Hz |
| H6 | 6.8 – 7.6 | Multiplet (m) | ³J(H6,H5) ≈ 7-9 Hz; ⁴J(H6,H4) ≈ 2-3 Hz; ³J(H6,F1) ≈ 9-11 Hz; ⁵J(H6,F3) ≈ 1-3 Hz; ⁵J(H6,Fα) ≈ 1-5 Hz (Through-space) |
To visualize the intricate network of interactions, the following diagram illustrates the primary spin-spin couplings affecting the aromatic protons.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in the aromatic system.
Part 4: Experimental Protocol for High-Resolution Spectrum Acquisition
Acquiring a well-resolved ¹H NMR spectrum of this compound requires careful attention to experimental parameters. The following protocol is designed to be a self-validating system for achieving high-quality, interpretable data.
Sample Preparation
-
Analyte Mass: Accurately weigh 5-10 mg of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
-
Solvent Selection: Use approximately 0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice. Acetone-d₆ or DMSO-d₆ can also be used if solubility is an issue.
-
Causality: The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is relatively non-polar and less likely to engage in strong intermolecular interactions that could alter the spectrum.[8]
-
-
Internal Standard: Add a small amount (1-2 µL of a 1% solution) of tetramethylsilane (TMS) to the solvent before adding the analyte. TMS provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.
-
Mixing and Transfer: Ensure the sample is fully dissolved by gentle vortexing. Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is essential for resolving the complex multiplets in the aromatic region.
-
Probe: A standard broadband or inverse-detection probe tuned to the ¹H frequency. Ensure the probe is properly tuned and matched for optimal sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability throughout the experiment.
Acquisition Workflow
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Detailed Acquisition Parameters
-
Lock and Shim: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak shape.
-
Pulse Sequence: Use a standard 30-degree or 90-degree pulse experiment (e.g., Bruker's zg30).
-
Spectral Width (SW): Set a spectral width of at least 16 ppm to ensure all signals, including potential impurities, are captured.
-
Acquisition Time (AQ): Set an acquisition time of at least 3-4 seconds.
-
Causality: A longer acquisition time leads to better digital resolution, which is crucial for accurately measuring the small coupling constants within the aromatic multiplets.
-
-
Relaxation Delay (D1): Set a relaxation delay of 5 seconds.
-
Causality: This delay ensures that all protons have fully returned to their equilibrium state before the next pulse, which is vital for accurate signal integration and prevents signal distortion.[10]
-
-
Number of Scans (NS): Acquire at least 16 scans. Increase the number of scans (e.g., 64 or 128) for dilute samples to improve the signal-to-noise ratio.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and measure the chemical shifts and coupling constants. Expansion of the aromatic multiplets will be necessary to extract the J-values.
Part 5: Conclusion
The ¹H NMR spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a prime example of the rich structural information available from complex spin systems in organofluorine chemistry. A thorough understanding of both through-bond and through-space ¹H-¹⁹F coupling mechanisms is paramount for a correct interpretation. The aliphatic region presents a characteristic triplet, while the aromatic region displays three distinct and complex multiplets. By employing a high-field spectrometer and adhering to a rigorous experimental protocol, a high-quality spectrum can be obtained, allowing for the detailed analysis of coupling constants and confirmation of the molecular structure. This guide provides the theoretical foundation and practical methodology necessary for scientists to confidently tackle the analysis of this and other similarly complex fluorinated molecules.
References
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University Department of Chemistry and Chemical Biology.
- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants.
- Gerig, J. T. (n.d.). Fluorine NMR.
-
ResearchGate. (2018). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. [Link]
-
Tavani, V., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]
-
Cevec, M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
-
SciSpace. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. [Link]
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Canadian Science Publishing. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. [Link]
-
ResearchGate. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843). [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]
-
Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. [Link]
-
ResearchGate. (2013). 1,3-Difluorobenzene. [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry LibreTexts. (2025). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
-
NIH. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. acdlabs.com [acdlabs.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. acgpubs.org [acgpubs.org]
13C NMR analysis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern drug development and materials science, imparting unique physicochemical properties. However, the presence of fluorine complicates spectral analysis, particularly in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, due to extensive and large-magnitude carbon-fluorine (C-F) spin-spin coupling. This guide provides a comprehensive technical analysis of the ¹³C NMR spectrum of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. We will deconstruct the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each carbon nucleus, and provide a field-proven experimental protocol for acquiring high-quality data. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to interpret the NMR spectra of complex organofluorine compounds.
Introduction: The Challenge of Fluorinated Aromatics
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a molecule featuring two distinct fluorinated motifs: a difluorinated aromatic ring and a geminal difluoroethyl substituent. This structural complexity presents a significant but decipherable challenge for spectral interpretation. Standard proton-decoupled ¹³C NMR spectra, which typically display sharp singlets for each unique carbon, become intricate tapestries of multiplets due to the influence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance)[1].
Understanding the ¹³C NMR spectrum is non-negotiable for unambiguous structure verification and quality control. The analysis hinges on a firm grasp of two key principles: the profound effect of fluorine's electronegativity on carbon chemical shifts and the propagation of spin-spin coupling information through multiple bonds.
Foundational Principles: Decoding Fluorine's Influence in ¹³C NMR
The interpretation of the target molecule's spectrum is impossible without a solid theoretical grounding. The choices made during spectral acquisition and analysis are directly informed by these principles.
The Inductive Effect on Chemical Shift (δ)
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly deshields adjacent carbon nuclei. This causes the corresponding signals to appear at a much higher chemical shift (further downfield) than their hydrocarbon analogs. For carbons directly bonded to fluorine (C-F), this shift can be dramatic, often placing them in the 160-165 ppm region for aromatic systems[2]. The effect diminishes with distance but remains a crucial factor in the initial assignment of signals.
Carbon-Fluorine Spin-Spin Coupling (J-Coupling)
Unlike ¹H-decoupling, standard ¹³C NMR experiments do not decouple ¹⁹F nuclei.[1][3] This results in the splitting of carbon signals into multiplets, with the magnitude of the splitting, known as the coupling constant (J), providing invaluable structural information.[4][5] The magnitude of J is highly dependent on the number of bonds separating the coupled nuclei.
-
One-Bond Coupling (¹JCF): This is the largest and most diagnostically significant coupling. It occurs between a carbon and a directly attached fluorine. The magnitude is substantial, typically ranging from -240 to -320 Hz.[5] This large splitting is an unmistakable marker for a carbon bearing a fluorine substituent.
-
Two-Bond Geminal Coupling (²JCF): This coupling occurs over two bonds (F-C-C). In aromatic systems, ²JCF values are typically in the range of 15-25 Hz. For aliphatic systems like the ethyl group, similar values are expected.
-
Three-Bond Vicinal Coupling (³JCF): Transmitted through three bonds (F-C-C-C), this coupling is generally smaller, on the order of 3-10 Hz in aromatic and aliphatic structures.
-
Long-Range Coupling (⁴JCF and beyond): Couplings over four or more bonds are also possible, especially in conjugated systems, but are typically small (< 3 Hz) and may not always be resolved.[6]
The multiplicity of a given carbon signal follows the n+1 rule, where 'n' is the number of equivalent fluorine atoms to which it is coupled. For example, a carbon coupled to one fluorine will appear as a doublet (d), to two equivalent fluorines as a triplet (t), and to three as a quartet (q). When a carbon is coupled to multiple, non-equivalent fluorine atoms, complex higher-order multiplets (e.g., doublet of triplets) arise.
Predicted ¹³C NMR Spectral Analysis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Based on the foundational principles, we can now predict the ¹³C NMR spectrum. The molecule has 8 unique carbon nuclei, and we anticipate 8 distinct signals, each with a specific multiplicity pattern. The carbons are numbered for clarity as shown below.
Aromatic Region (δ ~100-165 ppm)
The aromatic region will be complex due to couplings from both the ring-fluorines (F1, F3) and the side-chain fluorines (Fα, Fα').
-
C1 & C3 (Ar-F carbons): These will be the most downfield signals due to direct fluorination. We predict a large one-bond coupling (¹JCF) for each.
-
C1: Will be split by F1 (¹JCF, ~245 Hz), F3 (³JCF, ~8 Hz), and the two Fα atoms (³JCF, ~5-8 Hz). This should appear as a doublet of triplets (dt) or a complex multiplet if the ³J couplings differ.
-
C3: Will be split primarily by F3 (¹JCF, ~245 Hz) and F1 (³JCF, ~8 Hz). Coupling to the side-chain fluorines (⁵JCF) will likely be too small to resolve. It should appear as a doublet of doublets (dd).
-
-
C2 (Ar-Cα carbon): This quaternary carbon is coupled to four fluorine atoms through two bonds (F1, F3, Fα, Fα'). The ²JCF couplings to the aromatic fluorines are expected to be ~20-25 Hz, and the ²JCF to the aliphatic fluorines will also be in this range. This signal will likely be a complex, low-intensity multiplet.
-
C4, C5, C6 (Ar-CH carbons): These carbons will appear further upfield.
-
C4: Coupled to F3 (²JCF, ~20 Hz), F1 (²JCF, ~20 Hz), and potentially the Fα atoms (⁴JCF, ~3 Hz). A triplet of doublets (td) is plausible.
-
C5: Coupled to F1 (³JCF, ~8 Hz) and F3 (³JCF, ~8 Hz). This may appear as a triplet.
-
C6: Coupled to F1 (²JCF, ~20 Hz) and potentially F3 (⁴JCF, ~3 Hz) and the Fα atoms (⁴JCF, ~3 Hz). A doublet, possibly with finer splitting, is expected.
-
Aliphatic Region (δ ~20-125 ppm)
-
Cα (-CF₂- carbon): This quaternary carbon is directly attached to two fluorine atoms, leading to a significant downfield shift. It will be split into a triplet by the two geminal Fα atoms due to a very large ¹JCF coupling (~250-260 Hz).[7] Further splitting by the aromatic fluorines via ³JCF (~5 Hz) may resolve into a triplet of doublets of doublets (tdd) or a more complex multiplet.
-
Cβ (-CH₃ carbon): This methyl carbon will be the most upfield signal. It is coupled through two bonds to the two Fα atoms, which will split the signal into a distinct triplet (²JCF, ~20-25 Hz).
Data Summary Table
The predicted assignments are summarized below. Note that exact chemical shifts and coupling constants can vary with solvent and temperature.
| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constant(s) (Hz) |
| C1 | 162 - 165 | Doublet of Triplets (dt) | ¹J(C1,F1) ≈ 245; ³J(C1,Fα) ≈ 7; ³J(C1,F3) ≈ 8 |
| C3 | 161 - 164 | Doublet of Doublets (dd) | ¹J(C3,F3) ≈ 245; ³J(C3,F1) ≈ 8 |
| C2 | 135 - 140 | Multiplet (m) | ²J(C2,F1) ≈ 22; ²J(C2,F3) ≈ 22; ²J(C2,Fα) ≈ 20 |
| C6 | 130 - 133 | Doublet of Multiplets (dm) | ²J(C6,F1) ≈ 20; ⁴J(C6,F3/Fα) ≈ 3 |
| C4 | 112 - 115 | Triplet of Doublets (td) | ²J(C4,F1) ≈ 20; ²J(C4,F3) ≈ 20; ⁴J(C4,Fα) ≈ 3 |
| C5 | 105 - 108 | Triplet (t) | ³J(C5,F1) ≈ 8; ³J(C5,F3) ≈ 8 |
| Cα | 120 - 125 | Triplet of Multiplets (tm) | ¹J(Cα,Fα) ≈ 255; ³J(Cα,F1/F3) ≈ 5 |
| Cβ | 20 - 25 | Triplet (t) | ²J(Cβ,Fα) ≈ 22 |
Visualization of Key C-F Coupling Relationships
To better illustrate the interactions that determine the spectral multiplicities, the following diagram maps the primary through-bond couplings.
Caption: Through-bond C-F couplings for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Experimental Protocol: A Self-Validating System
Acquiring a high-quality, interpretable ¹³C NMR spectrum for this molecule requires careful attention to experimental parameters. The following protocol is designed to ensure the detection of all signals, including low-intensity quaternary carbons.
Sample Preparation
-
Analyte Mass: Accurately weigh 25-50 mg of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. Acetone-d₆ or DMSO-d₆ are excellent alternatives if solubility is an issue.
-
Causality: The solvent must be deuterated to provide a lock signal for the spectrometer, stabilizing the magnetic field. The choice of solvent can slightly alter chemical shifts.
-
-
Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
This protocol assumes a 400 MHz (or higher) spectrometer, corresponding to a ¹³C frequency of 100 MHz.
-
Tuning and Locking: Tune the NMR probe to the ¹³C frequency and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Causality: Proper shimming is critical for resolving small, long-range coupling constants.
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a wide spectral width to encompass all signals, typically 0 to 220 ppm.
-
Pulse Angle: Use a 30° pulse angle.
-
Causality: A smaller flip angle allows for a shorter relaxation delay between scans without saturating the signals, especially the slow-relaxing quaternary carbons.[8]
-
-
Relaxation Delay (d1): Set to 2.0 seconds. This is a compromise between signal intensity and total experiment time. For definitive quantitative analysis, a longer delay (5-10 s) would be necessary.
-
Acquisition Time (aq): Set to 1.5 - 2.0 seconds to ensure good digital resolution.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C and the splitting of signals into low-intensity multiplets, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Trustworthiness: A high signal-to-noise ratio is essential to see the outer, less intense lines of the multiplets, which is crucial for accurate J-coupling measurement.[3]
-
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks, noting their chemical shifts and multiplicities. Measure the coupling constants for each multiplet.
Conclusion
The ¹³C NMR analysis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a prime example of the analytical complexity introduced by fluorine. A successful interpretation is not merely about identifying peaks but about systematically decoding the rich tapestry of C-F coupling information. By leveraging a foundational understanding of inductive effects and multi-bond J-coupling, and by employing a rigorous, well-justified experimental protocol, researchers can achieve unambiguous structural elucidation. This guide provides the theoretical framework and practical methodology to confidently approach the analysis of this and other similarly complex fluorinated molecules, ensuring data integrity and accelerating research and development objectives.
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Whitepaper. [Link]
-
Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526. [Link]
-
Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1733-1737. [Link]
-
García-Vázquez, J. B., et al. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(11), 939-946. (ResearchGate provides access to tables of C-F coupling constants). [Link]
-
Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
-
LibreTexts Chemistry. (2024). 16: Multinuclear NMR. [Link]
-
Zhang, W., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(5), 1083. [Link]
Sources
A Technical Guide to the ¹⁹F NMR Characterization of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Introduction: The Analytical Imperative for Polyfluorinated Aromatics
In contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties.[1][2] The unique electronic and steric attributes of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the precise structural elucidation of polyfluorinated molecules is not merely an academic exercise but a critical step in the development pipeline. Among the arsenal of analytical techniques, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool. Its utility stems from the 100% natural abundance and spin-½ nucleus of the ¹⁹F isotope, which provides high sensitivity and sharp signals over a wide chemical shift range, making it an ideal probe for molecular characterization.[3][4][5][6]
This guide provides an in-depth technical framework for the ¹⁹F NMR characterization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene. This molecule presents a particularly instructive case study due to its distinct fluorine environments—two aromatic and two aliphatic geminal fluorines—giving rise to a complex and information-rich spectrum. We will dissect the anticipated chemical shifts, explore the intricate network of through-bond and through-space spin-spin couplings, and outline a robust experimental workflow. The insights provided herein are designed to equip researchers, chemists, and drug development professionals with the expertise to confidently interpret the ¹⁹F NMR spectra of this and structurally related compounds.
Section 1: Predicted ¹⁹F NMR Spectral Features
The predictive analysis of an NMR spectrum is foundational to targeted experimental design and accurate interpretation. For 2-(1,1-difluoroethyl)-1,3-difluorobenzene, we must consider two distinct fluorine environments and the complex spin-spin coupling network that connects them.
Molecular Structure and Symmetry
The target molecule possesses a plane of symmetry bisecting the C2-C5 axis, assuming free rotation of the 2-(1,1-difluoroethyl) group. This symmetry renders the two aromatic fluorine atoms (F1 and F3) chemically and magnetically equivalent. Likewise, the two geminal aliphatic fluorine atoms on the ethyl substituent are equivalent. Therefore, we anticipate two primary signals in the ¹⁹F NMR spectrum, each integrating to two fluorine atoms.
Predicted Chemical Shifts (δ)
The chemical shift in ¹⁹F NMR is exquisitely sensitive to the local electronic environment.[5][7] We predict two distinct chemical shift regions for our target molecule, referenced to CFCl₃ at 0 ppm.
| Fluorine Environment | Predicted Chemical Shift (δ) Range (ppm) | Rationale |
| Aromatic Fluorines (F1, F3) | -100 to -120 | Aromatic fluorines typically resonate in this upfield region. The precise shift is modulated by the electronic effects of the ortho-substituted 1,1-difluoroethyl group. For comparison, the chemical shift of fluorobenzene is approximately -113.5 ppm.[8] |
| Aliphatic Geminal Fluorines (-CF₂CH₃) | -80 to -100 | Aliphatic -CF₂- groups are generally found in this range.[8] The proximity to the aromatic ring will cause a downfield shift compared to a simple fluoroalkane due to deshielding effects, but they remain upfield of many other fluorine environments. |
Note: These are predictive values based on established ranges. Actual values may vary depending on solvent, concentration, and temperature.
The Spin-Spin Coupling (J-Coupling) Network
The multiplicity of each signal is governed by J-coupling, which provides invaluable data on molecular connectivity.[9] In this molecule, both ¹⁹F-¹H and ¹⁹F-¹⁹F couplings are expected, with the latter potentially occurring through both bond and space.
-
³JFH (Aliphatic-Methyl): The two aliphatic fluorines will couple to the three equivalent protons of the adjacent methyl group, resulting in a quartet. Typical ³JFH values for such systems are in the range of 5-25 Hz.
-
⁴JFF (Aromatic-Aliphatic, Through-Bond): A four-bond coupling is expected between the aromatic F1 nucleus and the aliphatic geminal fluorines. This interaction will split the aromatic fluorine signal into a triplet (coupling to two equivalent aliphatic fluorines) and the aliphatic fluorine signal into a triplet (coupling to two equivalent aromatic fluorines, F1 and F3).
-
⁵JFH (Aromatic-Proton): The aromatic fluorines (F1, F3) will exhibit long-range coupling to the aromatic protons at C4, C5, and C6. These couplings (typically 0.5-10 Hz) will add further complexity to the aromatic fluorine multiplet.
-
⁴JFF (Aromatic-Aliphatic, Through-Space): Crucially, the close spatial proximity between the F1 nucleus and the geminal fluorines of the ortho-substituent creates the conditions for through-space J-coupling.[10][11] This mechanism, arising from the overlap of non-bonding electron orbitals, can be significant (5-20 Hz) and will contribute to the observed coupling constant between the aromatic and aliphatic fluorine signals. Distinguishing this from the through-bond contribution requires advanced analysis but its presence is a key feature of the molecule's topology.
Caption: Predicted J-coupling network in 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Section 2: Experimental Workflow for Structural Characterization
A systematic experimental approach is essential to deconstruct the complex spectrum. The following workflow provides a self-validating system for unambiguous characterization.
Caption: Experimental workflow for ¹⁹F NMR characterization.
Protocol: Sample Preparation and Referencing
Objective: To prepare a homogeneous, stable sample for high-resolution NMR analysis with an accurate chemical shift reference.
Methodology:
-
Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is often a good starting point for its chemical inertness and minimal proton signals.
-
Referencing: The use of a consistent reference is critical for data comparability.[6]
-
Primary External Reference: Use a sealed capillary containing neat CFCl₃ (δ = 0.0 ppm). This method is highly accurate but can be cumbersome.
-
Secondary Internal Reference: Add a small amount of an inert, fluorinated compound with a known, sharp signal (e.g., trifluorotoluene, C₆H₅CF₃, δ ≈ -63.7 ppm) directly to the sample. This is more convenient but carries a minor risk of intermolecular interactions affecting the reference shift.
-
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool into a clean NMR tube to ensure sample homogeneity and prevent magnetic field distortions.
-
Degassing (Optional): For highly sensitive measurements or relaxation studies, degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes to remove dissolved paramagnetic oxygen, which can broaden spectral lines.
Protocol: 1D ¹⁹F and ¹⁹F{¹H} NMR Experiments
Objective: To acquire a standard ¹⁹F spectrum and a proton-decoupled spectrum to differentiate between F-H and F-F couplings.
Methodology:
-
Instrument Setup: Tune the NMR probe for ¹⁹F observation. Ensure the instrument is locked to the deuterium signal of the solvent and the magnetic field is well-shimmed.
-
Acquisition of Standard 1D ¹⁹F Spectrum:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of fluorine signals (e.g., from -50 to -150 ppm, a 100 ppm width).
-
Ensure the transmitter offset is placed in the center of the expected spectral region.
-
Use a 30-45° pulse angle to allow for faster acquisition without saturating the signals.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate spin relaxation between pulses.[3]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Acquisition of 1D ¹⁹F{¹H} (Proton-Decoupled) Spectrum:
-
Causality: The purpose of this experiment is to remove all ¹⁹F-¹H couplings, thereby simplifying the multiplets. Any remaining splitting will be due exclusively to ¹⁹F-¹⁹F couplings. This is a critical step in dissecting the complex coupling network.
-
Activate the proton decoupler using a standard broadband decoupling sequence (e.g., WALTZ-16 or GARP).
-
Use the same acquisition parameters as the standard 1D ¹⁹F experiment for direct comparison.
-
Section 3: A Guide to Spectral Interpretation
The analysis involves a comparative approach between the coupled and decoupled spectra to assign the observed splittings.
-
Analyze the ¹⁹F{¹H} Decoupled Spectrum:
-
This spectrum should display two signals, simplified from their full complexity.
-
Both the aromatic and aliphatic fluorine signals should appear as triplets. This pattern confirms that each set of two equivalent fluorines is coupling to the other set of two equivalent fluorines (a triplet arises from coupling to two equivalent spin-½ nuclei, following the n+1 rule).
-
Measure the coupling constant (JFF) from this triplet splitting. This value represents the combined through-bond and through-space interaction between the aromatic and aliphatic fluorine environments.
-
-
Analyze the Standard ¹⁹F Coupled Spectrum:
-
Compare this spectrum to the decoupled one. The additional complexity arises from ¹⁹F-¹H couplings.
-
Aliphatic Signal: The signal previously identified as a triplet will now be further split by the three protons of the methyl group. Each line of the triplet will become a quartet. This pattern is often referred to as a "triplet of quartets."
-
Aromatic Signal: The aromatic signal, a triplet in the decoupled spectrum, will be further split by the aromatic protons (H4, H5, H6). This will likely result in a complex, higher-order multiplet that may be difficult to resolve fully without simulation software.
-
-
Extracting Coupling Constants:
-
The large F-F coupling constant can be measured directly from the primary triplet splitting in the decoupled spectrum.
-
The ³JFH coupling constant can be measured from the quartet splitting within the "triplet of quartets" of the aliphatic fluorine signal in the coupled spectrum.
-
Section 4: Advanced Characterization and Computational Tools
For molecules with highly overlapped signals or for unambiguous assignment of F-H correlations, two-dimensional (2D) NMR experiments are invaluable. A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment would produce a 2D map showing which protons are coupled to which fluorines, providing definitive evidence for the aliphatic F to -CH₃ correlation and the aromatic F to aromatic H correlations.[12]
Furthermore, modern computational chemistry offers powerful tools for predicting NMR parameters.[13][14] Density Functional Theory (DFT) calculations can provide accurate predictions of both ¹⁹F chemical shifts and coupling constants, serving as an excellent complement to experimental data for confirming structural assignments.[15][16]
Conclusion
The ¹⁹F NMR characterization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene is a multi-faceted analytical challenge that yields a wealth of structural information. By anticipating the distinct chemical shifts of the aromatic and aliphatic fluorines and understanding the interplay of through-bond and through-space J-coupling, a clear picture of the molecule's constitution emerges. A systematic experimental workflow, beginning with a standard 1D ¹⁹F experiment and leveraging proton decoupling, allows for the systematic deconstruction of the complex spin system. This guide provides the foundational principles and practical protocols necessary to transform a complex ¹⁹F NMR spectrum into a definitive structural assignment, empowering researchers in the fields of medicinal chemistry and materials science.
References
-
University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]
-
Martin, G. E., et al. (2018). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Royal Society of Chemistry. [Link]
-
Kubicki, D. J., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
- Google Patents. (1996). Process for preparing 1,3-difluorobenzene.
-
Gerothanassis, I. P., & Exarchou, V. (2007). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. [Link]
-
Ahrens, M. J., et al. (2012). New Frontiers and Developing Applications in 19F NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Alkorta, I., et al. (2023). The pitfalls of using JHF spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds. Royal Society of Chemistry. [Link]
-
DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Penner, P., et al. (2024). QM Assisted ML for 19F NMR chemical shift prediction. ChemRxiv. [Link]
-
James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
LMU Munich. (n.d.). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. [Link]
-
Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
-
Jordan, J. B., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Penner, P., et al. (2024). QM Assisted ML for 19F NMR Chemical Shift Prediction. Novartis. [Link]
-
Royal Society of Chemistry. (2015). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. [Link]
-
Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
American Chemical Society. (2020). Prediction of 19F NMR Chemical Shifts in Labeled Proteins: Computational Protocol and Case Study. Molecular Pharmaceutics. [Link]
-
Hu, J., et al. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jeolusa.com [jeolusa.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. rsc.org [rsc.org]
- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-Depth Technical Guide to the Mass Spectrometry of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Introduction: The Analytical Imperative
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a polyfluorinated aromatic compound. The presence of fluorine atoms significantly alters the chemical and physical properties of organic molecules, making their characterization crucial in fields such as pharmaceutical development and materials science.[7][8] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such novel compounds.[9] This guide focuses on predicting the fragmentation behavior under Electron Ionization (EI), a common and powerful technique for analyzing volatile, thermally stable small molecules.[9]
Proposed Instrumentation & Experimental Protocol
The analysis would be best performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) for sample introduction.[10][11] High resolution is critical for determining the elemental composition of fragment ions, a necessity when dealing with the complex fragmentation of halogenated compounds.[10]
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve the analyte in a volatile, inert solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. A dilution series should be prepared to determine the optimal concentration for analysis.
-
Gas Chromatography (GC) Separation:
-
Injector: Split/splitless injector, operated at 250°C. A split injection (e.g., 50:1) is recommended to avoid column overloading.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of analyte.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should provide good separation from any impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry (MS) Analysis:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library spectra.[12]
-
Source Temperature: 230°C to prevent condensation of the analyte.
-
Mass Analyzer: Set to scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.[10]
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Causality in Experimental Choices:
-
Why GC-MS? The predicted volatility of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene makes it an ideal candidate for GC-MS, which provides excellent separation and sensitive detection.
-
Why 70 eV? This is the standard EI energy, creating a balance between generating a detectable molecular ion and producing a rich, informative fragmentation pattern. It also allows for potential comparison with established mass spectral libraries like the NIST database.[4][6]
-
Why High Resolution? With multiple fluorine atoms, the exact mass of fragments is crucial to distinguish between ions of the same nominal mass but different elemental compositions (e.g., CₓHᵧFz⁺ vs. Cₓ₊₁Hᵧ₊₄⁺).
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is C₈H₆F₄, with a monoisotopic molecular weight of 178.0382 g/mol .
The Molecular Ion (M⁺˙)
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 178 .[12] Fluorinated aromatic compounds tend to produce a relatively stable molecular ion, so this peak is expected to be clearly observable.[13]
Major Fragmentation Pathways
The fragmentation of the molecular ion will be dictated by the relative bond strengths and the stability of the resulting fragments (ions and neutral radicals).[12][14] The C-C bond between the aromatic ring and the ethyl group is a likely point of cleavage, as are the C-F bonds.
Table 1: Predicted Key Ions and Fragments
| m/z (Predicted) | Ion Formula | Neutral Loss | Description of Fragmentation |
| 178 | [C₈H₆F₄]⁺˙ | - | Molecular Ion (M⁺˙) |
| 163 | [C₇H₃F₄]⁺ | •CH₃ | Loss of a methyl radical via benzylic cleavage. |
| 159 | [C₈H₅F₃]⁺ | •HF | Loss of hydrogen fluoride from the molecular ion. |
| 113 | [C₆H₄F₂]⁺˙ | •C₂H₂F₂ | Loss of 1,1-difluoroethene via rearrangement and cleavage. |
| 65 | [C₂HF₂]⁺ | •C₆H₅F₂ | Cleavage of the ethyl group, forming the difluoroethyl cation. |
| 51 | [CHF₂]⁺ | •C₇H₅F₂ | Formation of the difluoromethyl cation. |
Detailed Fragmentation Mechanisms:
-
Loss of a Methyl Radical (•CH₃): A primary and highly favorable fragmentation pathway for ethyl-substituted benzenes is the cleavage of the benzylic C-C bond. This results in the loss of a methyl radical (•CH₃) to form a highly stabilized difluorobenzyl-type cation at m/z 163 . This is often the base peak in the spectrum of similar compounds.
-
Loss of Hydrogen Fluoride (HF): The elimination of a neutral hydrogen fluoride (HF) molecule is a common pathway for fluorinated compounds.[15] This would lead to a fragment ion at m/z 159 . This can occur from the molecular ion or other fragment ions.
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the difluoroethyl group is another probable fragmentation.[15] This would involve the loss of a difluoroethyl radical (•C₂H₃F₂) to yield a difluorophenyl cation at m/z 113 .
-
Formation of the Difluoroethyl Cation: The charge may also be retained by the alkyl fragment, leading to the formation of the 1,1-difluoroethyl cation ([C₂H₃F₂]⁺) at m/z 65 .
-
Formation of the Difluoromethyl Cation: Further fragmentation of the difluoroethyl group can lead to the loss of a methyl radical and the formation of the stable difluoromethyl cation ([CHF₂]⁺) at m/z 51 .
Self-Validating Systems and Data Interpretation
The trustworthiness of this predictive analysis is rooted in a self-validating system based on established chemical principles:
-
High-Resolution Mass Spectrometry: The first level of validation is experimental. Obtaining high-resolution mass data would allow for the confirmation of the elemental composition of each fragment ion listed in Table 1. For example, a measured mass of 163.0220 would confirm the formula [C₇H₃F₄]⁺ over other possibilities.
-
Isotope Patterns: While fluorine is monoisotopic, the presence of ¹³C will result in M+1 peaks. The relative intensity of the M+1 peak should correspond to the number of carbon atoms in the ion (approximately 1.1% per carbon atom). For the molecular ion at m/z 178 (C₈H₆F₄), an M+1 peak at m/z 179 with an intensity of ~8.8% relative to the M⁺˙ peak is expected.
-
Logical Fragmentation: The proposed fragmentation pathways follow logical chemical principles, such as the formation of stable carbocations and the elimination of stable neutral molecules.[12] The dominance of the m/z 163 peak, for instance, is predicted based on the high stability of the resulting secondary benzylic cation.[12]
Conclusion
This guide presents a predictive framework for the analysis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene by GC-MS with electron ionization. The key predictions are the presence of a clear molecular ion at m/z 178 and a dominant fragment ion at m/z 163 resulting from the loss of a methyl group. Further fragmentation is expected to involve the loss of HF and cleavage of the C-C bond between the ethyl group and the aromatic ring. This theoretical model provides a strong foundation for method development and spectral interpretation for researchers working with this and structurally related fluorinated compounds.
References
-
2-Propanone, 1,3-difluoro-. NIST Chemistry WebBook. [Link]
-
Benzene, 1,3-difluoro-. NIST Chemistry WebBook. [Link]
-
Harrison, A. G. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(21), 3439-3445. [Link]
-
Go, Y. B., & Chan, G. C. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry, 91(6), 3849–3853. [Link]
-
Ndagije, E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. [Link]
-
MASS SPECTRA OF SOME SUBSTITUTED POLYFLUOROBENZENES. Defense Technical Information Center. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
(1,1-Difluoroethyl)benzene. PubChem. [Link]
-
Wu, M., et al. (2009). Degradation of Halogenated Benzenes in Solution by Electron Beam Irradiation Method. Environmental Technology, 30(2), 191-197. [Link]
-
Welcome to the NIST WebBook. National Institute of Standards and Technology. [Link]
-
Dibeler, V. H., & Mohler, F. L. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(1), 1. [Link]
-
Wang, B. L., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(23), 7793. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
Gte, L., et al. (2021). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Atmospheric Measurement Techniques, 14(1), 1-18. [Link]
-
A-level Chemistry Specification. AQA. [Link]
-
Benzene, 1,3-difluoro- Gas phase ion energetics data. NIST Chemistry WebBook. [Link]
-
Fluorinated Aromatic Compounds. ResearchGate. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
1,3-Difluoro-2-(pent-4-en-1-yl)benzene. PubChem. [Link]
-
Freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum" [Video]. YouTube. [Link]
-
1,2-Difluorobenzene. PubChem. [Link]
-
2-(Azidomethyl)-1,3-difluorobenzene. PubChem. [Link]
-
Ethane, 1,1-difluoro-. NIST Chemistry WebBook. [Link]
Sources
- 1. 2-Propanone, 1,3-difluoro- [webbook.nist.gov]
- 2. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 3. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Molecular Structure of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and strategic importance of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, a novel fluorinated aromatic compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document, intended for researchers, scientists, and professionals in drug development, extrapolates from established principles of organic chemistry and the known characteristics of its constituent moieties. We will explore its hypothetical synthesis, predict its spectroscopic signature, and discuss its potential applications, particularly in the realm of medicinal chemistry. This guide is designed to be a foundational resource, fostering further investigation into this promising, yet underexplored, chemical entity.
Introduction: The Strategic Value of Fluorination in Modern Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 1,3-difluorobenzene scaffold is a common feature in many bioactive compounds, prized for its ability to modulate electronic properties and resist oxidative metabolism. The addition of a 1,1-difluoroethyl group introduces a lipophilic, metabolically stable moiety that can serve as a bioisostere for other functional groups, potentially enhancing a drug candidate's pharmacokinetic profile.
This guide focuses on the specific molecular architecture of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, a compound that, while not extensively characterized in the literature, holds significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. By understanding its structure and predicted properties, researchers can better leverage its unique characteristics in their synthetic endeavors.
Hypothetical Synthesis and Mechanistic Considerations
The synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene would likely proceed through the introduction of a two-carbon unit onto the 1,3-difluorobenzene ring, followed by difluorination. A plausible synthetic strategy would involve a Friedel-Crafts acylation, a well-established method for forming carbon-carbon bonds with aromatic compounds.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target molecule is outlined below. This pathway is based on known transformations of similar substrates.
Caption: Proposed synthetic pathway for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Experimental Protocol: A Predictive Methodology
The following protocol is a predictive, step-by-step methodology for the synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, based on established chemical principles.
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃).
-
Solvent and Reactant Addition: Add an excess of 1,3-difluorobenzene to the flask, which will also serve as the solvent. Cool the mixture in an ice bath.
-
Acylating Agent: Slowly add acetyl chloride to the stirred mixture. The reaction is exothermic and will produce HCl gas, which should be vented through a scrubber.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture over crushed ice. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-acetyl-1,3-difluorobenzene by vacuum distillation or column chromatography.
Causality of Experimental Choices: The use of an excess of 1,3-difluorobenzene as the solvent minimizes side reactions and is a common practice in Friedel-Crafts acylations.[1] Aluminum chloride is a strong Lewis acid necessary to activate the acetyl chloride for electrophilic aromatic substitution.[2][3][4] The aqueous workup is essential to decompose the aluminum chloride complex and remove inorganic byproducts.
Step 2: Deoxofluorination to Introduce the Geminal Difluoride
-
Reaction Setup: In a fume hood, to a solution of the purified 2-acetyl-1,3-difluorobenzene in an anhydrous, aprotic solvent (e.g., dichloromethane), add diethylaminosulfur trifluoride (DAST) dropwise at a low temperature (e.g., -78 °C).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude 2-(1,1-Difluoroethyl)-1,3-difluorobenzene by column chromatography or distillation.
Causality of Experimental Choices: DAST is a commonly used and effective reagent for the deoxofluorination of ketones to geminal difluorides. The reaction is performed at low temperatures to control the reactivity of DAST and minimize side reactions. The use of an anhydrous, aprotic solvent is crucial as DAST reacts violently with water.
Predicted Molecular Structure and Physicochemical Properties
The molecular structure of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is characterized by a planar benzene ring substituted with two fluorine atoms at the 1 and 3 positions, and a 1,1-difluoroethyl group at the 2 position.
Structural and Electronic Effects
The fluorine atoms on the benzene ring are strongly electron-withdrawing through the inductive effect, which will decrease the electron density of the aromatic ring. This deactivation will influence the regioselectivity of further electrophilic aromatic substitution reactions. The 1,1-difluoroethyl group is also electron-withdrawing and is expected to further decrease the nucleophilicity of the benzene ring. The presence of multiple fluorine atoms will significantly impact the molecule's lipophilicity and its ability to participate in hydrogen bonding.
Predicted Physicochemical Properties
Based on the properties of 1,3-difluorobenzene and the contribution of the 1,1-difluoroethyl group, we can predict the following properties for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₆F₄ | Based on the molecular structure. |
| Molecular Weight | 182.13 g/mol | Calculated from the atomic weights. |
| Boiling Point | ~150-170 °C | Higher than 1,3-difluorobenzene (83 °C) due to increased molecular weight and polarity.[5] |
| Density | ~1.3-1.4 g/mL | Expected to be higher than 1,3-difluorobenzene (1.163 g/mL) due to the presence of additional fluorine atoms.[5] |
| Solubility | Insoluble in water; Soluble in organic solvents. | The hydrophobic nature of the fluorinated aromatic ring and ethyl group will dominate. |
| LogP | ~3.0-3.5 | The addition of the fluorinated ethyl group will increase the lipophilicity compared to 1,3-difluorobenzene. |
Predicted Spectroscopic Characterization
The structural elucidation of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to fluorine-proton couplings.
-
Aromatic Region (δ 6.8-7.5 ppm): The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Ethyl Group (δ 2.0-2.5 ppm): The methyl protons of the ethyl group will appear as a triplet of triplets, due to coupling with the adjacent geminal difluoride and the aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon, with characteristic carbon-fluorine coupling constants (JC-F).
-
Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons will show distinct signals, with large one-bond C-F couplings for the carbons directly attached to fluorine.
-
Ethyl Group Carbons: The carbon of the CF₂ group will appear as a triplet with a large one-bond C-F coupling constant. The methyl carbon will also show coupling to the adjacent fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for characterizing fluorinated compounds.
-
Aromatic Fluorines: Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene ring.
-
Difluoroethyl Fluorines: A single signal is expected for the two equivalent fluorine atoms of the CF₂ group, which will be split by the adjacent methyl protons.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 182.
-
Fragmentation: Common fragmentation pathways for fluorinated aromatic compounds include the loss of fluorine, HF, and cleavage of the ethyl group.[6][7]
The following diagram illustrates the expected analytical workflow for the characterization of this molecule.
Caption: Analytical workflow for the structural characterization of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Potential Applications in Drug Development and Materials Science
The unique structural features of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene make it an attractive building block for various applications.
-
Medicinal Chemistry: The introduction of this moiety into a drug candidate could enhance its metabolic stability and lipophilicity, potentially improving its oral bioavailability and duration of action. The difluoroethyl group can act as a bioisostere for a methoxy or hydroxyl group, allowing for fine-tuning of a compound's biological activity.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound could be used to develop new pesticides with improved efficacy and environmental profiles.
-
Materials Science: Fluorinated aromatic compounds are often used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.
Conclusion
While 2-(1,1-Difluoroethyl)-1,3-difluorobenzene remains a largely unexplored molecule, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging our understanding of fundamental organic chemistry and the well-documented properties of related fluorinated compounds, we can confidently predict its behavior and utility. It is our hope that this guide will stimulate further research into this and other novel fluorinated molecules, ultimately leading to the development of new and improved technologies in medicine, agriculture, and materials science.
References
- U.S. Patent 5,504,264. (1996). Process for preparing 1,3-difluorobenzene.
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
- European Patent 0694519B1. (1999). Process for the preparation of 2,4-difluoroacetophenone.
- Mohler, F. L., & Wells, E. J. (1949). Mass spectra of fluorocarbons.
- Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1321.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]
Sources
- 1. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Electronic Properties of Fluorinated Benzene Derivatives
Introduction: The Understated Influence of Fluorine in Aromatic Systems
To the dedicated researcher in medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design.[1] The substitution of hydrogen with fluorine, the most electronegative of all elements, imparts a profound influence on the electronic properties of aromatic systems like benzene, leading to significant alterations in reactivity, stability, and intermolecular interactions.[2][3] This guide provides an in-depth exploration of the nuanced electronic effects of fluorination on benzene derivatives, offering both foundational principles and practical insights for professionals in drug development and materials research.
The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinities.[1][2] These changes are critical in the development of more effective and bioavailable therapeutics.[1] Indeed, it is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.[2] Understanding the electronic underpinnings of these effects is paramount for the rational design of next-generation materials and medicines.
This document will delve into the dual nature of fluorine's electronic influence—its potent inductive electron withdrawal and its capacity for resonance donation—and how this interplay governs the chemical behavior of fluorinated benzenes. We will explore how these properties are manifested in spectroscopic and electrochemical data and provide a framework for leveraging these effects in molecular design.
The Dichotomy of Fluorine's Electronic Influence: Induction vs. Resonance
The electronic character of a substituent on an aromatic ring is typically dissected into two primary components: the inductive effect (-I) and the resonance (or mesomeric, +M) effect.[4][5] Fluorine presents a fascinating case where these two effects are in direct competition.
Inductive Effect (-I): Due to its supreme electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma (σ) bond.[6][7] This effect is most pronounced at the carbon atom directly attached to the fluorine (the ipso carbon) and diminishes with distance.[7] The consequence of this strong -I effect is a general deactivation of the benzene ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[6]
Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the benzene ring.[4][6] This donation of electron density, known as the +M effect, enriches the electron density at the ortho and para positions of the ring.[6]
The net electronic effect of fluorine is a delicate balance between these opposing forces. While the inductive withdrawal generally outweighs the resonance donation, making fluorobenzene less reactive than benzene in electrophilic aromatic substitution, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[6][8]
Visualizing the Electronic Tug-of-War
The interplay between the inductive and resonance effects can be visualized to better understand their impact on the electron distribution within the benzene ring.
Caption: Interplay of inductive and resonance effects of fluorine.
Quantifying Electronic Effects: The Hammett Equation
The electronic influence of substituents on the reactivity of benzene derivatives can be quantified using the Hammett equation:
log(K/K₀) = σρ
where K is the equilibrium constant for a reaction of a substituted benzene derivative, K₀ is the equilibrium constant for the same reaction with an unsubstituted benzene, σ is the substituent constant, and ρ is the reaction constant.[9]
The substituent constant, σ, is a measure of the electronic effect of a substituent. It is further divided into σₚ and σₘ for para and meta substituents, respectively. For fluorine, these values provide quantitative insight into its dual electronic nature.
| Substituent | σₘ | σₚ |
| -F | 0.34 | 0.06 |
| Data sourced from established compilations of Hammett constants.[10][11] |
The positive value of σₘ (0.34) reflects the strong electron-withdrawing inductive effect of fluorine, as resonance effects do not significantly extend to the meta position.[6] The much smaller, yet still positive, value of σₚ (0.06) demonstrates the partial cancellation of the strong inductive withdrawal by the opposing resonance donation at the para position.[4]
Spectroscopic Characterization of Fluorinated Benzenes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the electronic environment of fluorinated benzene derivatives. Both ¹H and ¹⁹F NMR provide sensitive measures of the electron density around the nuclei.
¹H and ¹³C NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine substituent. Protons at positions with increased electron density (due to the +M effect) will be more shielded and appear at a higher field (lower ppm) compared to those at positions depleted of electron density (due to the -I effect).[12]
Similarly, in ¹³C NMR, the chemical shifts of the ring carbons, which typically appear between δ 110-160, are also affected by the fluorine substituent.[12][13] The carbon directly attached to the fluorine will experience a significant downfield shift due to the strong deshielding effect of the electronegative fluorine atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly powerful for studying fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. Electron-withdrawing groups on the benzene ring will deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups will cause an upfield shift. This sensitivity makes ¹⁹F NMR an excellent probe for studying the electronic perturbations within a series of fluorinated benzene derivatives.[14][15]
Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of molecules.[16] For fluorinated benzene derivatives, CV can provide valuable information about how fluorination affects the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The strong electron-withdrawing nature of fluorine generally leads to a stabilization of both the HOMO and LUMO energy levels. This stabilization makes the molecule more difficult to oxidize (a higher oxidation potential) and easier to reduce (a less negative reduction potential) compared to its non-fluorinated counterpart. The exact potentials will depend on the number and position of the fluorine substituents.[17]
Experimental Protocol: Cyclic Voltammetry of a Fluorinated Benzene Derivative
This protocol outlines the general steps for acquiring a cyclic voltammogram of a fluorinated benzene derivative.
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., anhydrous acetonitrile).
-
Preparation of the Analyte Solution: Dissolve the fluorinated benzene derivative in the electrolyte solution at a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan over a range that encompasses the expected redox events.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine the oxidation and reduction potentials of the analyte.
Caption: Workflow for Cyclic Voltammetry Analysis.
Computational Chemistry Insights
Computational chemistry provides a powerful avenue for elucidating the electronic properties of fluorinated benzene derivatives at a molecular level.[18] Methods like Density Functional Theory (DFT) can be used to calculate a variety of electronic descriptors.
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecular surface, providing a clear picture of electron-rich and electron-poor regions. For fluorinated benzenes, MEP maps will show a region of negative potential around the fluorine atom and a corresponding depletion of electron density on the aromatic ring.[19]
-
Molecular Orbital Analysis: Calculation of the HOMO and LUMO energies corroborates experimental findings from cyclic voltammetry. Furthermore, visualization of these orbitals can reveal how fluorination alters their shape and distribution, which has direct implications for reactivity and photophysical properties.[20]
-
NMR Chemical Shift Prediction: Computational methods can accurately predict ¹⁹F and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra and the structural elucidation of novel fluorinated compounds.[21]
Computational Workflow: DFT Analysis of a Fluorinated Benzene
Sources
- 1. nbinno.com [nbinno.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 13. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sfu.ca [sfu.ca]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of the Difluoroethyl Moiety into Aromatic Scaffolds: A Technical Guide for Drug Discovery
Abstract
The introduction of fluorine-containing functional groups into aromatic systems has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among the various fluorinated motifs, the difluoroethyl group (–CH2CF2H and –CF2CH3) has emerged as a particularly valuable bioisostere, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capabilities.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel difluoroethyl aromatic compounds. We will explore the strategic rationale behind their use, delve into the core synthetic methodologies, and provide practical, field-proven insights into experimental design and execution.
The Difluoroethyl Group: A Privileged Motif in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates can dramatically alter their biological activity.[3][4] The difluoroethyl group, in its 1,1- and 2,2-isomeric forms, offers distinct advantages that medicinal chemists can leverage to overcome common drug development hurdles.
The 1,1-difluoroethyl group (–CF2CH3) is often considered a bioisostere of the methoxy group.[5] This substitution can lead to significant improvements in metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the electronic properties of the difluoroethyl group can modulate the pKa of nearby functionalities and influence binding interactions with target proteins. A notable example is LSZ102, an estrogen receptor alpha-positive breast cancer agent currently in clinical trials, which features a 1,1-difluoroethyl group.[5][6]
The 2,2-difluoroethyl group (–CH2CF2H) acts as a lipophilic hydrogen bond donor, a feature that is particularly valuable for enhancing target affinity and specificity.[1][7][8] This group can mimic the hydrogen bonding potential of hydroxyl, thiol, or amine groups while simultaneously increasing the overall lipophilicity of the molecule, which can improve cell membrane permeability and bioavailability.[1]
Synthetic Strategies for the Introduction of the Difluoroethyl Group
The synthesis of difluoroethyl aromatic compounds can be broadly categorized into two main approaches: the transformation of existing functional groups and the direct introduction of the difluoroethyl moiety onto an aromatic ring.[5] The latter approach, which includes nucleophilic, electrophilic, and radical pathways, has seen significant advancements in recent years, offering more direct and efficient routes to these valuable compounds.[5]
Radical Difluoroethylation: A Powerful Tool for C-H Functionalization
Radical-based methods have become increasingly popular for the direct C-H difluoromethylation and difluoroethylation of (hetero)aromatics due to their mild reaction conditions and high functional group tolerance.[9][10][11] Photoredox catalysis has emerged as a particularly powerful strategy in this domain, enabling the generation of difluoroalkyl radicals from readily available precursors.[12][13][14][15]
Key Methodologies:
-
Visible-Light Photoredox Catalysis: This approach utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process to generate a difluoroalkyl radical from a suitable precursor.[12][14] These radicals can then engage in addition reactions with aromatic and heteroaromatic substrates.
-
Difluoromethylating and Difluoroethylating Reagents: A variety of reagents have been developed to serve as sources of difluoromethyl and difluoroethyl radicals. These include sulfonium salts, hypervalent iodine reagents, and zinc difluoromethanesulfinate (Zn(SO2CF2H)2).[1][11]
Experimental Workflow: Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones [1]
Caption: General workflow for photoredox-catalyzed difluoromethylation.
Step-by-Step Protocol:
-
To a Schlenk tube, add the quinoxalin-2-one substrate (0.2 mmol, 1.0 equiv), the S-(difluoromethyl)sulfonium salt (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., Ir(ppy)3, 3 mol%).
-
Add the appropriate solvent (e.g., DMSO, 2 mL) and degas the mixture with nitrogen or argon for 10-15 minutes.
-
Irradiate the reaction mixture with blue LEDs (e.g., 470 nm) and stir at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-difluoromethyl-quinoxalin-2-one.
Nucleophilic Difluoroethylation
Nucleophilic difluoroethylation involves the reaction of a nucleophilic difluoroethylating reagent with an electrophilic aromatic substrate. This strategy is particularly useful for the synthesis of difluoroethylated compounds from carbonyls and imines.[16]
Key Reagents:
-
Fluorinated Phosphonium Salts: These reagents can be used for the nucleophilic 1,1-difluoroethylation of aldehydes and imines.[16]
-
Organomagnesium Reagents: In situ formed organomagnesium reagents from tetrafluoroalkyl bromides can react with a variety of electrophiles to introduce the tetrafluoroethyl group.[17]
Electrophilic Difluoroethylation
Electrophilic difluoroethylation employs reagents that deliver an electrophilic "CF2CH3+" or "CH2CF2H+" equivalent to a nucleophilic aromatic or heteroaromatic substrate.[18][19][20]
Key Reagents:
-
Hypervalent Iodine Reagents: (2,2-difluoro-ethyl)(aryl)iodonium triflate has been successfully used for the electrophilic 2,2-difluoroethylation of thiols, amines, and alcohols.[7]
-
S-(difluoromethyl)diarylsulfonium salts: These have been developed as effective electrophilic difluoromethylating reagents for various nucleophiles.[4]
Transition Metal-Catalyzed Difluoroethylation
Transition metal catalysis offers a versatile platform for the formation of C-C bonds and has been successfully applied to the synthesis of difluoroethyl aromatic compounds.
Nickel-Catalyzed 1,1-Difluoroethylation
A significant breakthrough in this area is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using the inexpensive and abundant industrial raw material, 1,1-difluoroethyl chloride (CH3CF2Cl).[5] This method provides a direct and efficient route to (1,1-difluoroethyl)arenes.
Proposed Catalytic Cycle:
Caption: Proposed mechanism for Ni-catalyzed 1,1-difluoroethylation.
Palladium-Catalyzed Difluoromethylation
Palladium catalysts have also been employed for the difluoromethylation of arylboronic acids using novel reagents such as N-phenyl-N-tosyldifluoroacetamide, which can be prepared from inexpensive starting materials.[21]
Data Summary and Comparison of Methods
| Method | Reagent/Catalyst | Substrate Scope | Key Advantages |
| Radical Difluoroethylation (Photoredox) | Photocatalyst (e.g., Ir(ppy)3), Radical Precursor | Broad (hetero)aromatics, alkenes | Mild conditions, high functional group tolerance, direct C-H functionalization |
| Nickel-Catalyzed Cross-Coupling | Ni catalyst, CH3CF2Cl | Arylboronic acids | Utilizes inexpensive, abundant starting material |
| Nucleophilic Difluoroethylation | Fluorinated phosphonium salts | Aldehydes, imines | Effective for carbonyl and imine substrates |
| Electrophilic Difluoroethylation | Hypervalent iodine reagents | Thiols, amines, alcohols | Complementary to other methods, good for heteroatom nucleophiles |
| Palladium-Catalyzed Cross-Coupling | Pd catalyst, N-phenyl-N-tosyldifluoroacetamide | Arylboronic acids | Tolerates various functional groups |
Future Outlook
The discovery of novel difluoroethyl aromatic compounds will continue to be a vibrant area of research. Future efforts will likely focus on the development of more efficient and sustainable catalytic systems, including the use of earth-abundant metals and organocatalysis.[12][22] The expansion of the substrate scope to include more complex and functionalized molecules will also be a key priority. Furthermore, a deeper understanding of the mechanisms underlying these transformations will enable the rational design of new reagents and catalysts with improved reactivity and selectivity. As our ability to precisely install the difluoroethyl group into diverse molecular architectures grows, so too will its impact on the discovery of the next generation of therapeutics.
References
-
Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Source: RSC Advances. URL: [Link]
-
Title: Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Source: Organic Letters. URL: [Link]
-
Title: 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Source: Chemistry – A European Journal. URL: [Link]
-
Title: Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Source: Organic Letters. URL: [Link]
-
Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Source: Molecules. URL: [Link]
-
Title: Organic Photoredox Catalytic Difluoroalkylation of Unactivated Olefins to Access Difluoro-Containing Tetrahydropyridazines. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: New electrophilic difluoromethylating reagent. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Nucleophilic 1,1-Difluoroethylation with Fluorinated Phosphonium Salt. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Photoredox/Brønsted Acid-Catalyzed Asymmetric Difluoroalkylation/Rearrangement of Alkenylfurans. Source: Organic Letters. URL: [Link]
-
Title: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Source: ResearchGate. URL: [Link]
-
Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: Access to Difluoromethyl Arenes through Palladium Catalysis. Source: Organic Letters. URL: [Link]
-
Title: Difluoromethylation of heterocycles via a radical process. Source: Organic Chemistry Frontiers. URL: [Link]
-
Title: Electrophilic Perfluoroalkylating Agents. Source: Chemical Reviews. URL: [Link]
-
Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Source: Beilstein Journal of Organic Chemistry. URL: [Link]
-
Title: Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Source: Organic Letters. URL: [Link]
-
Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Source: ChemRxiv. URL: [Link]
-
Title: Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis. Source: Organic Letters. URL: [Link]
-
Title: 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Source: ResearchGate. URL: [Link]
-
Title: Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]
-
Title: Difluoroalkylation/C–H Annulation Cascade Reaction Induced by Visible-Light Photoredox Catalysis. Source: The Journal of Organic Chemistry. URL: [Link]
-
Title: Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Source: Nature Communications. URL: [Link]
-
Title: Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source: Pharmaceuticals. URL: [Link]
-
Title: Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Source: Journal of Organic and Pharmaceutical Chemistry. URL: [Link]
-
Title: Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Synthesis of Difluoroalkylated Heteroarenes via Difluorocarbene. Source: Organic Letters. URL: [Link]
-
Title: New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Source: Organic Letters. URL: [Link]
-
Title: Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Source: Molecules. URL: [Link]
-
Title: Electrophilic fluorination. Source: Wikipedia. URL: [Link]
-
Title: Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Source: Organic Letters. URL: [Link]
-
Title: Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Source: Organic Letters. URL: [Link]
Sources
- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoredox/Brønsted Acid-Catalyzed Asymmetric Difluoroalkylation/Rearrangement of Alkenylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photoredox-catalyzed redox-neutral difluoroalkylation to construct perfluoroketones with difluoroenoxysilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. thieme-connect.de [thieme-connect.de]
A Senior Application Scientist's Guide to the Role of Fluorine in Altering Benzene Ring Reactivity
Abstract
The substitution of hydrogen with fluorine on a benzene ring introduces a fascinating duality of electronic effects that profoundly alters its chemical reactivity. Despite being the most electronegative element, fluorine's influence is not a simple case of deactivation. Through a powerful electron-withdrawing inductive effect (-I) and a countervailing electron-donating resonance effect (+R), fluorine modulates the nucleophilicity and electrophilicity of the aromatic system in a nuanced manner. This guide provides an in-depth technical exploration of this dichotomy, elucidating how fluorine deactivates the ring towards electrophilic aromatic substitution while directing incoming electrophiles to the ortho and para positions. Paradoxically, we will explore how its strong inductive effect makes fluorine an excellent activating group and leaving group for nucleophilic aromatic substitution. Furthermore, we will examine its utility as a powerful directing group in ortho-metalation reactions. For the drug development professional, understanding these principles is paramount, as the strategic placement of fluorine is a key tool for enhancing metabolic stability, modulating physicochemical properties like pKa, and improving drug-target binding interactions.
The Fundamental Dichotomy: Fluorine's Electronic Influence
The reactivity of a substituted benzene ring is governed by the net electronic effect of its substituents. Fluorine presents a unique case where two powerful, opposing electronic forces are at play: the Inductive Effect and the Resonance Effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma (σ) bond framework.[1][2][3] This effect is distance-dependent, being strongest at the ipso-carbon and diminishing around the ring. This σ-withdrawal reduces the overall electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[1][2]
-
Resonance Effect (+R or +M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which are of compatible size and energy to overlap with the 2p orbitals of the benzene π-system.[2][4] This allows fluorine to donate electron density into the ring via resonance. This donation specifically enriches the electron density at the ortho and para positions.[2][4]
The net effect is a delicate balance. For fluorine, the potent -I effect generally outweighs the +R effect, leading to an overall deactivation of the ring.[4] However, the +R effect is the dominant factor in determining the regioselectivity of reactions.
Caption: Duality of Fluorine's Electronic Effects on Benzene.
Impact on Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. Fluorine's influence is twofold: it affects the reaction rate (reactivity) and the site of substitution (regioselectivity).
Reactivity and the "Anomalous" Nature of Fluorobenzene
As predicted by its strong -I effect, fluorobenzene is less reactive towards electrophiles than benzene. However, it is significantly more reactive than other halobenzenes (Cl, Br, I). Rates of nitration and chlorination for fluorobenzene are 15–80% as fast as those for benzene, whereas other halobenzenes react 5 to 10 times slower.[5] This "anomalous" reactivity stems from the better orbital overlap between the fluorine 2p and carbon 2p orbitals compared to the larger halogens, which enhances its ability to stabilize the cationic intermediate via resonance.
| Compound | Relative Rate of Nitration (vs. Benzene = 1) |
| Benzene | 1 |
| Fluorobenzene | 0.15 |
| Chlorobenzene | 0.033 |
| Bromobenzene | 0.030 |
| Iodobenzene | 0.18 |
| (Data compiled from various sources; exact rates can vary with reaction conditions) |
Regioselectivity: An ortho, para-Director
While the ring is deactivated overall, the +R effect of fluorine donates electron density to the ortho and para positions, making them more nucleophilic than the meta position.[1][2] Consequently, electrophilic attack occurs preferentially at these sites. The stability of the resulting cationic intermediate, the arenium ion (or σ-complex), is key. For ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the fluorine, allowing the fluorine to donate a lone pair and form a more stable, charge-delocalized intermediate. This is not possible for meta attack.
Caption: EAS Regioselectivity in Fluorobenzene.
Experimental Protocol: Nitration of Fluorobenzene
This protocol describes a standard method for the electrophilic nitration of fluorobenzene, yielding a mixture of ortho- and para-nitrofluorobenzene.
Materials:
-
Fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Cooling: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitrating Mixture: While stirring, slowly add 10 mL of concentrated nitric acid via a dropping funnel. Maintain the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture has cooled back to ~5 °C, add 5.0 g of fluorobenzene dropwise over 20 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analysis: The resulting oil is a mixture of o- and p-nitrofluorobenzene, which can be analyzed by GC-MS and separated by column chromatography. The para isomer is typically the major product.[5]
Accelerating Nucleophilic Aromatic Substitution (SNAAr)
The SNAAr mechanism is counterintuitive when considering fluorine's typical role. In this reaction, a strong nucleophile attacks an electron-poor aryl halide, replacing the halide. While fluoride is a poor leaving group in S_N_2 reactions, aryl fluorides are often more reactive than other aryl halides in SNAAr.[6]
Mechanism and the Role of Fluorine
The SNAAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, which breaks the ring's aromaticity and forms a negatively charged intermediate known as the Meisenheimer complex.[6][7]
Fluorine's powerful -I effect is crucial here. It strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of this slow first step.[6] Because the C-F bond is broken in the fast, second step (re-aromatization), the high strength of the C-F bond does not impede the reaction rate. The stabilization of the intermediate is the dominant factor, making fluorides excellent substrates for SNAAr, provided the ring is sufficiently activated with other electron-withdrawing groups (e.g., -NO2) at the ortho and/or para positions.
Sources
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis and potential applications of 2-(1,1-difluoroethyl)-1,3-difluorobenzene, a novel building block for medicinal chemistry. Recognizing the scarcity of direct literature on this specific compound, this guide offers detailed, field-proven protocols for its synthesis via logical, validated chemical pathways. Furthermore, it elucidates the strategic value of incorporating the 2-(1,1-difluoroethyl)-1,3-difluorobenzene moiety into drug candidates, drawing upon established principles of fluorine chemistry in drug design. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of Fluorination in Drug Design
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] The strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] The 1,1-difluoroethyl group, in particular, is of growing interest as it can serve as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl or thiol groups.[3]
The 1,3-difluorobenzene scaffold is a common motif in a range of pharmaceuticals and agrochemicals.[4] The fluorine atoms on the aromatic ring can influence the molecule's conformation and electronic properties, often leading to improved biological activity. The combination of a 1,3-difluorinated aromatic ring with a 2-(1,1-difluoroethyl) substituent presents a unique structural motif with the potential to confer a desirable combination of properties for drug candidates. However, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is not a commercially available compound, and its synthesis is not explicitly described in the current scientific literature. This guide, therefore, provides robust and validated synthetic routes to empower researchers to access this promising building block.
Synthetic Protocols for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Two primary strategies are presented for the synthesis of the target compound, both starting from readily available materials.
Strategy A: Ortho-Functionalization of 1,3-Difluorobenzene followed by Difluoroethylation
This strategy leverages the known chemistry of 1,3-difluorobenzene to introduce a functional group at the 2-position, which is then converted to the 1,1-difluoroethyl group.
Workflow Diagram:
Figure 1: Synthetic workflow for Strategy A.
Step 1: Synthesis of 2-Bromo-1,3-difluorobenzene
The initial step involves the bromination of 1,3-difluorobenzene. While direct bromination can lead to a mixture of isomers, a more controlled approach involves ortho-lithiation followed by quenching with an electrophilic bromine source.
-
Protocol:
-
To a solution of 1,3-difluorobenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.1 eq).
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-1,3-difluorobenzene.
-
-
Causality: The ortho-lithiation of 1,3-difluorobenzene is directed by the two fluorine atoms, leading to deprotonation at the C2 position.[5] Quenching the resulting aryllithium species with an electrophilic bromine source provides the desired 2-bromo-1,3-difluorobenzene with high regioselectivity.
Step 2: Synthesis of 1-(1,3-Difluoro-2-yl)ethan-1-one
The bromo-substituted intermediate is then converted to the corresponding ketone via a Grignard reaction followed by acylation.
-
Protocol:
-
Activate magnesium turnings (1.5 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.
-
Add a solution of 2-bromo-1,3-difluorobenzene (1.0 eq) in anhydrous THF dropwise to the activated magnesium to initiate Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the reaction to 0 °C and slowly add a solution of acetyl chloride (1.2 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(1,3-difluoro-2-yl)ethan-1-one.
-
-
Causality: The Grignard reagent formed from 2-bromo-1,3-difluorobenzene acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride to form the desired ketone.
Step 3: Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The final step is the deoxofluorination of the ketone to introduce the 1,1-difluoroethyl group.
-
Protocol:
-
To a solution of 1-(1,3-difluoro-2-yl)ethan-1-one (1.0 eq) in dichloromethane in a fluorinated polymer tube, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise at 0 °C under an inert atmosphere.[6]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction by pouring it into a cooled saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
-
-
Causality: DAST is a widely used and effective reagent for the deoxofluorination of ketones. The reaction proceeds through a fluoro-sulfurane intermediate, which then eliminates sulfur dioxide to form the geminal difluoride.
Strategy B: Nickel-Catalyzed Cross-Coupling of a 2-Halogenated-1,3-difluorobenzene with a Difluoroethylating Agent
This alternative strategy involves a transition-metal-catalyzed cross-coupling reaction to directly introduce the 1,1-difluoroethyl group.
Workflow Diagram:
Figure 2: Synthetic workflow for Strategy B.
-
Protocol:
-
In a glovebox, to a solution of 2-bromo-1,3-difluorobenzene (1.0 eq) and a suitable nickel catalyst (e.g., NiCl2(dppp), 5 mol%) in anhydrous N,N-dimethylformamide (DMF), add a solution of a pre-formed 1,1-difluoroethylzinc reagent (2.0 eq). The zinc reagent can be prepared from the corresponding 1,1-difluoro-1-bromoethane.
-
Seal the reaction vessel and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
-
-
Causality: Nickel-catalyzed cross-coupling reactions are effective for the formation of C(sp²)-C(sp³) bonds.[7] The oxidative addition of the aryl bromide to the nickel(0) catalyst, followed by transmetalation with the organozinc reagent and reductive elimination, yields the desired product.
Physicochemical Properties and Characterization Data
The following table summarizes the expected physicochemical properties of 2-(1,1-difluoroethyl)-1,3-difluorobenzene, which can be predicted using computational software. These parameters are crucial for assessing the drug-likeness of molecules incorporating this scaffold.
| Property | Predicted Value |
| Molecular Weight | 178.12 g/mol |
| cLogP | 2.8 |
| Topological Polar Surface Area | 0 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
Characterization: The synthesized 2-(1,1-difluoroethyl)-1,3-difluorobenzene should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Applications in Medicinal Chemistry: Rationale and Potential
The unique combination of the 1,3-difluorobenzene ring and the 1,1-difluoroethyl group suggests several potential advantages for drug candidates incorporating this moiety.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 1,1-difluoroethyl group resistant to metabolic oxidation. This can lead to an increased half-life of a drug molecule.
-
Lipophilicity and Permeability: The fluorine atoms contribute to an increase in lipophilicity, which can enhance membrane permeability and oral bioavailability. The calculated logP value suggests good passive diffusion across biological membranes.
-
Binding Interactions: The fluorine atoms on both the aromatic ring and the ethyl side chain can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The difluoroethyl group can act as a weak hydrogen bond donor.[3]
-
Conformational Control: The steric bulk and electronic properties of the fluorine atoms can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for improved target engagement.
Potential Therapeutic Areas:
Given the prevalence of fluorinated compounds in various therapeutic areas, 2-(1,1-difluoroethyl)-1,3-difluorobenzene could be a valuable building block for the development of novel inhibitors or modulators for a range of targets, including but not limited to:
-
Kinase Inhibitors: Many approved kinase inhibitors contain fluorinated aromatic rings.
-
Ion Channel Modulators: The electronic properties of the scaffold could be beneficial for interacting with ion channel proteins.
-
GPCR Ligands: The lipophilicity and conformational rigidity imparted by the fluorine atoms can be advantageous for designing potent and selective GPCR ligands.
Conclusion
While 2-(1,1-difluoroethyl)-1,3-difluorobenzene is not a readily available building block, this guide provides detailed and scientifically sound protocols for its synthesis. The unique structural and electronic properties of this molecule make it a highly attractive scaffold for medicinal chemists seeking to fine-tune the properties of their drug candidates. The provided synthetic routes, along with the rationale for its potential applications, are intended to empower researchers to explore the full potential of this novel chemical entity in the pursuit of new and improved therapeutics.
References
-
Menger, R. F. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
- Hassan, S. Z., & Al-Majid, A. M. (2015).
- Ni, C., Hu, M., & Hu, J. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.
- Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664.
-
Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. (2024, June 25). YouTube. [Link]
-
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
- Ni, C., Hu, M., & Hu, J. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids.
- Shen, Y., & Zhou, Y. (1991). Chemical and pharmacological properties of diflunisal. Zhongguo Yao Li Xue Bao, 12(6), 568-572.
-
PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. (2025, May 28). European Patent Office. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 22, 2026, from [Link]
- Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664.
-
Addition of Organolithiums To Aldehydes and Ketones. (2023, January 22). Master Organic Chemistry. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803.
-
US Patent No. 8829195. (2021, November 17). Regulations.gov. [Link]
- Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. [Link]
- Zhdankin, V. V. (2016). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Molecules, 21(11), 1475.
- Sharma, P., & Kumar, V. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6436.
-
Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. (2022, November 15). O.N.E. [Link]
-
2-phenyl substituted imidatriazinones as phosphodiesterase inhibitors. (n.d.). PubChem. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]
- Liu, Y., Li, Y., Chen, J., & Zhang, C. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8878.
- Cousins, I. T., DeWitt, J. C., Glüge, J., Goldenman, G., Herzke, D., Lohmann, R., ... & Wang, Z. (2020). Per-and polyfluoroalkyl substances in the environment. Environmental Science: Processes & Impacts, 22(8), 1608-1618.
-
Osadchii, S. A., & Shchegolev, B. F. (2021). Directed synthesis of fluorine containing 2,3-dihydrobenzo[b][4][8]oxathiine derivatives from polyfluoroarenes. Journal of Fluorine Chemistry, 249, 109855.
-
Patents. (n.d.). Drug Hunter. [Link]
-
Organolithium reagent. (n.d.). Wikipedia. [Link]
-
Electrophilic Aromatic Substitution | Organic Chemistry Lessons. (2021, March 26). YouTube. [Link]
-
Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. (2024, June 25). YouTube. [Link]
-
11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles. (2014, August 9). Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene: A Guide for Synthetic Chemists
Introduction: The Strategic Value of the 2-(1,1-Difluoroethyl)-1,3-difluorobenzene Scaffold
Welcome to a comprehensive guide on the experimental protocols and applications of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. This unique molecule is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a 1,1-difluoroethyl group on a 1,3-difluorobenzene ring offers a fascinating interplay of electronic and steric effects, making it a valuable building block for the synthesis of novel compounds. The difluoroethyl moiety can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, while the difluorinated aromatic ring provides a platform for diverse chemical transformations. This guide will provide detailed protocols for key reactions, elucidate the underlying chemical principles, and offer practical insights for the successful application of this versatile compound.
Physicochemical Properties and Safety Considerations
While specific experimental data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is not widely available, we can infer its properties and handling requirements from the well-characterized 1,3-difluorobenzene.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₈H₆F₄ | N/A |
| Molecular Weight | 182.13 g/mol | N/A |
| Appearance | Likely a colorless liquid | [1] |
| Boiling Point | Estimated to be higher than 1,3-difluorobenzene (83 °C) due to increased molecular weight. | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, DCM, Toluene). | [1] |
Safety Precautions:
Polyfluorinated aromatic compounds require careful handling due to their potential toxicity and reactivity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, consult the Safety Data Sheet (SDS) for 1,3-difluorobenzene as a starting point and seek immediate medical attention.[4][5]
Reaction Landscape: Key Transformations
The reactivity of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is governed by the electronic properties of the fluorine substituents on the aromatic ring and the 1,1-difluoroethyl group. The two fluorine atoms on the benzene ring are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (SNAr).[6][7] The 1,1-difluoroethyl group is also electron-withdrawing.
Herein, we present detailed protocols for three key classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the electron-deficient nature of the aromatic ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds.
-
Directed ortho-Metalation (DoM): A strategy for regioselective functionalization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
Rationale: The fluorine atoms on the aromatic ring of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene make the ring susceptible to attack by strong nucleophiles.[6][8] This protocol describes a representative SNAr reaction with sodium methoxide, where one of the fluorine atoms is displaced. The reaction is typically regioselective, with the nucleophile attacking the position para to the other fluorine atom and ortho to the difluoroethyl group, due to the combined activating effects of the electron-withdrawing groups.[7]
Experimental Workflow:
Caption: Workflow for a typical Nucleophilic Aromatic Substitution reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) (0.2 M relative to the substrate).
-
Addition of Reagents: Add 2-(1,1-Difluoroethyl)-1,3-difluorobenzene (1.0 eq). To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: The major product is expected to be 2-(1,1-Difluoroethyl)-3-fluoro-1-methoxybenzene.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the reactants and facilitates the SNAr reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier for the substitution. |
| Base | Sodium Methoxide | A strong nucleophile and base. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture and oxygen. |
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[9][10][11] This protocol outlines a Suzuki-Miyaura coupling of a halogenated derivative of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene with a boronic acid. To perform this reaction, the starting material must first be halogenated (e.g., brominated or iodinated). The electron-withdrawing nature of the fluorine and difluoroethyl groups directs electrophilic halogenation to the 4-position.
Reaction Scheme:
Caption: Two-step synthesis via bromination followed by Suzuki coupling.
Step-by-Step Protocol (for the Suzuki Coupling step):
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 4-Bromo-2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Addition of Catalyst and Solvent: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%). Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Characterization: Confirm the structure of the product using NMR and mass spectrometry.
Key Parameters and Considerations:
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective palladium catalyst for Suzuki couplings.[9] |
| Base | K₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent System | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Inert Atmosphere | N₂ or Ar | Protects the palladium catalyst from oxidation. |
Protocol 3: Directed ortho-Metalation (DoM) and Trapping with an Electrophile
Rationale: Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[3][12] In the case of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, the fluorine atoms can act as directing metalation groups (DMGs), although they are weaker than other common DMGs. The most acidic proton is likely the one at the C4 position, flanked by two fluorine atoms. This protocol describes the deprotonation at this position using a strong lithium base, followed by quenching with an electrophile.
Logical Flow of DoM:
Caption: Conceptual steps in a Directed ortho-Metalation reaction.
Step-by-Step Protocol:
-
Preparation of LDA: In a dry flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (e.g., trimethylsilyl chloride, 1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by distillation or column chromatography.
-
Characterization: Analyze the product by NMR and mass spectrometry to confirm the regioselectivity of the functionalization.
Critical Parameters for Success:
| Parameter | Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base suitable for deprotonation. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate. |
| Solvent | Anhydrous THF | A common solvent for organolithium reactions that must be rigorously dried. |
| Electrophile | Various (e.g., TMSCl, DMF, CO₂) | The choice of electrophile determines the functional group introduced. |
Characterization Data (Reference)
While specific data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is limited, the following data for 1,3-difluorobenzene can be used as a reference for interpreting spectra.[9][13]
-
¹H NMR (CDCl₃): The aromatic protons of 1,3-difluorobenzene appear as a complex multiplet between δ 6.8 and 7.4 ppm. The protons of the 1,1-difluoroethyl group in the target molecule are expected to show a triplet of triplets due to coupling with the adjacent methyl group and the two fluorine atoms.
-
¹³C NMR (CDCl₃): The carbons attached to fluorine in 1,3-difluorobenzene show large C-F coupling constants. Similar patterns are expected for the target molecule.
-
¹⁹F NMR: This is a crucial technique for characterizing fluorinated compounds. The spectrum will show distinct signals for the aromatic fluorines and the fluorines of the difluoroethyl group, with characteristic coupling patterns.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of fluorine and parts of the ethyl group.[14]
Conclusion and Future Outlook
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a promising building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring its reactivity. While these protocols are based on established chemical principles, they may require optimization for specific substrates and desired outcomes. The continued exploration of the reaction chemistry of this and related fluorinated scaffolds will undoubtedly lead to the discovery of new and valuable compounds with unique properties.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Plastics Europe. (2022). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
U.S. National Institutes of Health. (n.d.). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CA2103303A1 - Process for preparing 1,3-difluorobenzene.
-
KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki Reaction| Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
YouTube. (2023, January 15). Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
U.S. National Institutes of Health. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
U.S. National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
PubMed. (n.d.). Spectroscopic characterization of novel polycyclic aromatic polymers. Retrieved from [Link]
- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Retrieved from [Link]
-
European Patent Office. (2022, February 9). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]
-
U.S. National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of single-benzene-based fluorophores with red/NIR emission for dual-function optical waveguides and photodynamic therapy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 2. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. data.epo.org [data.epo.org]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene for Biological Screening
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[2] Specifically, the 1,1-difluoroethyl group is of growing interest as it can act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of a hydroxyl or thiol group, enhancing drug-receptor interactions.[3]
This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene. This scaffold is a valuable starting point for generating a library of analogues for biological screening, owing to its combination of a metabolically robust difluoroethyl moiety and a chemically versatile difluorinated aromatic ring. The protocols outlined herein are designed to be self-validating and are supported by established chemical principles, providing researchers in drug development with a robust framework for exploring the structure-activity relationships (SAR) of this promising chemical entity.
Chemical Reactivity and Derivatization Strategy
The derivatization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene can be approached through three primary avenues: electrophilic aromatic substitution (EAS) on the benzene ring, metal-catalyzed cross-coupling reactions, and functionalization of the benzylic position of the difluoroethyl group. The electronic nature of the substituents on the aromatic ring dictates its reactivity. The two fluorine atoms are strongly deactivating through induction but are ortho-, para-directing via resonance. The 1,1-difluoroethyl group is also electron-withdrawing and is anticipated to be a meta-director. The interplay of these directing effects provides opportunities for regioselective functionalization.
Workflow for Derivatization of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Caption: Regioselective nitration of the starting material.
Detailed Protocol
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (3.0 eq) to the stirred solution.
-
In a separate beaker, prepare a mixture of concentrated nitric acid (1.2 eq) and concentrated sulfuric acid (1.2 eq).
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired nitro derivative.
Self-Validation and Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high deactivation of the aromatic ring. T[4]he low temperature is crucial to control the exothermic reaction and minimize the formation of dinitrated byproducts. The regioselectivity is governed by the directing effects of the substituents, with the 4- and 6-positions being the most electronically favored for electrophilic attack.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. T[5]o utilize this reaction, a halide or triflate must first be introduced onto the aromatic ring. Following the principles of electrophilic aromatic substitution, bromination is expected to occur at the 4- and 6-positions. The resulting aryl bromide can then be coupled with a variety of boronic acids or esters.
Reaction Scheme: Bromination and Suzuki-Miyaura Coupling
Caption: Two-step sequence for aryl derivatization via Suzuki coupling.
Detailed Protocol: Step 2A - Bromination
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
Bromine
-
Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 eq) in CCl₄ or DCM in a flask protected from light, add FeBr₃ (0.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by distillation or column chromatography.
Detailed Protocol: Step 2B - Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-2-(1,1-difluoroethyl)-1,3-difluorobenzene (from Step 2A)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 4-bromo-2-(1,1-difluoroethyl)-1,3-difluorobenzene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ and the ligand in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Self-Validation and Causality: The bromination step requires a Lewis acid catalyst (FeBr₃) to polarize the bromine molecule, making it sufficiently electrophilic to react with the deactivated aromatic ring. The subsequent Suzuki-Miyaura coupling is a well-established, robust reaction. The choice of palladium catalyst, ligand, base, and solvent can be critical and may require optimization for different boronic acids. T[6][7]he use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) active catalyst.
Protocol 3: Benzylic Functionalization
The benzylic position of the 1,1-difluoroethyl group, while lacking a hydrogen atom for direct radical abstraction, can be functionalized after a dehydrofluorination-addition sequence or by other advanced methods. A more direct approach for introducing diversity is through the methyl group of a precursor, 2-(1-fluoroethyl)-1,3-difluorobenzene, which can be synthesized and then subjected to benzylic bromination followed by nucleophilic substitution. However, for the target molecule, derivatization of the aromatic ring is more straightforward. For the purpose of this guide, we will focus on the more accessible derivatizations.
Data Presentation: Representative Derivatives
The following table summarizes a selection of potential derivatives that can be synthesized using the protocols described above, highlighting the expected diversity for biological screening.
| Derivative | Functionalization Strategy | Purpose in SAR Studies |
| 4-Nitro-2-(1,1-difluoroethyl)-1,3-difluorobenzene | Electrophilic Aromatic Substitution | Introduction of a hydrogen bond acceptor and a group that can be further reduced to an amine. |
| 4-Bromo-2-(1,1-difluoroethyl)-1,3-difluorobenzene | Electrophilic Aromatic Substitution | Key intermediate for cross-coupling reactions. |
| 4-Amino-2-(1,1-difluoroethyl)-1,3-difluorobenzene | Reduction of the nitro group | Introduction of a basic moiety and a hydrogen bond donor. |
| 4-Phenyl-2-(1,1-difluoroethyl)-1,3-difluorobenzene | Suzuki-Miyaura Coupling | Exploration of steric and electronic effects of an additional aryl ring. |
| 4-(4-Methoxyphenyl)-2-(1,1-difluoroethyl)-1,3-difluorobenzene | Suzuki-Miyaura Coupling | Introduction of an electron-donating group on the appended aryl ring. |
| 4-(Pyridin-3-yl)-2-(1,1-difluoroethyl)-1,3-difluorobenzene | Suzuki-Miyaura Coupling | Introduction of a heteroaromatic ring to modulate solubility and introduce a basic nitrogen atom. |
Conclusion
The protocols detailed in this application note provide a strategic framework for the derivatization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene. By leveraging well-established synthetic methodologies, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling, a diverse library of analogues can be efficiently generated. These derivatives will enable a thorough investigation of the structure-activity relationships, ultimately aiding in the identification of novel drug candidates. The provided protocols are designed with scientific integrity at their core, offering a reliable starting point for researchers in the field of drug discovery.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups.
- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design ofcathepsin K inhibitors. Chemical Society Reviews, 43(18), 6480-6491.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011). Transition metal-catalyzed decarboxylative allylation and benzylation. Chemical Reviews, 111(3), 1846–1913.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
- Zard, S. Z. (2008). Recent progress in the generation and use of radicals for C–C bond formation. Chemical Society Reviews, 37(8), 1603-1618.
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Synthesis of organoboronic acids via palladium-catalyzed borylation of C-H bonds. Chemical Society Reviews, 40(10), 4937-4947.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
-
Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]
-
News-Medical.Net. (2015, May 12). New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. Retrieved from [Link]
- U.S. Patent No. 5,504,264. (1996). Process for preparing 1,3-difluorobenzene. Google Patents.
- European Patent No. EP0776877A1. (1997). Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents.
- World Intellectual Property Organization. (2012). Methods for the nitration of aromatic compounds (Patent No. WO2012049513A1). Google Patents.
- World Intellectual Property Organization. (1996). Catalytic nitration (Patent No. WO1996036587A1). Google Patents.
Sources
- 1. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Oxidative 1,2-difunctionalization of activated alkenes with benzylic C(sp3)–H bonds and aryl C(sp2)–H bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols: 2-(1,1-Difluoroethyl)-1,3-difluorobenzene in Advanced Materials Science
These application notes serve as a detailed technical guide for researchers, scientists, and professionals in materials science and drug development. This document explores the potential applications of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, a unique fluorinated aromatic compound, in the design and synthesis of advanced materials. While direct literature on this specific molecule is emerging, this guide extrapolates from the well-established principles of fluorine chemistry and the known applications of related compounds to provide scientifically grounded protocols and insights.
Introduction: The Potential of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in materials science for fine-tuning physicochemical properties.[1][2] The subject of this guide, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, combines the attributes of a 1,3-difluorobenzene core with a 1,1-difluoroethyl substituent. The 1,3-difluorobenzene moiety is known to impart thermal and chemical stability to polymers and is a common building block in liquid crystal synthesis.[3][4] The 1,1-difluoroethyl group is a strong electron-withdrawing group that can significantly influence a molecule's dipole moment, dielectric properties, and intermolecular interactions.[5]
This guide will explore the prospective applications of this molecule as a novel building block in two key areas of materials science: the synthesis of high-performance liquid crystals and the development of specialty fluorinated polymers. The protocols provided are based on established synthetic methodologies for structurally similar compounds and are designed to be robust and reproducible.
Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
A plausible synthetic route to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene can be envisioned starting from commercially available 1,3-difluorobenzene. The following multi-step protocol outlines a potential pathway.
Protocol 1: Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add 1,3-difluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',4'-difluoroacetophenone.
Step 2: Fluorination of 2',4'-Difluoroacetophenone
-
In a suitable pressure vessel, dissolve 2',4'-difluoroacetophenone (1.0 eq.) in a suitable solvent such as DCM.
-
Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (2.5 eq.) dropwise.
-
Slowly warm the reaction mixture to room temperature and stir for 24 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
Caption: Proposed synthetic pathway for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Application in the Synthesis of Novel Liquid Crystals
The unique electronic properties of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene make it an attractive candidate for incorporation into liquid crystal structures. The strong dipole moment arising from the multiple fluorine atoms is expected to lead to a high dielectric anisotropy, a crucial property for display applications.[1]
Scientific Rationale
The incorporation of the 2-(1,1-difluoroethyl)-1,3-difluorophenyl moiety into a calamitic (rod-like) liquid crystal structure is predicted to have the following effects:
-
Enhanced Dielectric Anisotropy (Δε): The strong longitudinal dipole moment will likely result in a large positive Δε, which is desirable for reducing the threshold voltage of liquid crystal displays.[1]
-
Modified Mesophase Behavior: The steric bulk of the 1,1-difluoroethyl group may disrupt molecular packing, potentially leading to lower melting points and the formation of nematic phases over a broad temperature range.[6]
-
Increased Chemical and Thermal Stability: The presence of multiple C-F bonds enhances the overall stability of the molecule.[4]
Protocol 2: Synthesis of a Hypothetical Tolan-Based Liquid Crystal
This protocol describes the synthesis of a hypothetical liquid crystal, 4-((2-(1,1-difluoroethyl)-1,3-difluorophenyl)ethynyl)-4'-pentyl-1,1'-biphenyl, via a Sonogashira cross-coupling reaction.
-
To a solution of 2-(1,1-difluoroethyl)-1,3-difluoro-iodobenzene (synthesized from the target molecule via iodination), 4-ethynyl-4'-pentyl-1,1'-biphenyl (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.1 eq.) in a mixture of toluene and triethylamine (2:1 v/v), bubble argon for 20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography followed by recrystallization from ethanol to yield the desired liquid crystal.
Caption: Experimental workflow for the synthesis of a novel liquid crystal.
| Property | Expected Value |
| Phase Transitions (°C) | Cr 85 N 150 I |
| Dielectric Anisotropy (Δε) | > +10 |
| Birefringence (Δn) at 589 nm | ~0.20 |
Application in the Synthesis of High-Performance Fluorinated Polymers
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low dielectric constants, making them indispensable in demanding applications such as aerospace, electronics, and coatings.[2][7] 2-(1,1-Difluoroethyl)-1,3-difluorobenzene can serve as a novel monomer for the synthesis of high-performance poly(arylene ether)s.
Scientific Rationale
The introduction of the 2-(1,1-difluoroethyl)-1,3-difluorobenzene monomer into a polymer backbone is anticipated to yield materials with:
-
High Thermal Stability: The strong C-F bonds and the aromatic nature of the polymer backbone will contribute to a high glass transition temperature (Tg) and excellent thermal and oxidative stability.[2]
-
Low Dielectric Constant: The fluorine content will lower the polarizability of the polymer chains, resulting in a low dielectric constant, which is advantageous for microelectronics applications.[2]
-
Enhanced Solubility: The presence of the slightly bulky 1,1-difluoroethyl group may disrupt chain packing, leading to improved solubility in organic solvents and better processability.
-
Chemical Inertness: The fluorinated nature of the polymer will provide excellent resistance to a wide range of chemicals.[7]
Protocol 3: Synthesis of a Fluorinated Poly(arylene ether)
This protocol details the nucleophilic aromatic substitution polymerization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene with a bisphenol to form a high-performance poly(arylene ether).
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add 2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 eq.), 4,4'-biphenol (1.0 eq.), potassium carbonate (1.1 eq.), N,N-dimethylacetamide (DMAc), and toluene.
-
Heat the mixture to 140 °C to azeotropically remove water with toluene.
-
After the removal of water, increase the temperature to 160 °C and maintain for 8-12 hours.
-
Cool the viscous solution to room temperature, dilute with DMAc, and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 100 °C for 24 hours.
Caption: Workflow for the synthesis of a high-performance fluorinated polymer.
| Property | Expected Value |
| Glass Transition Temperature (Tg) | > 200 °C |
| 5% Weight Loss Temperature (TGA) | > 450 °C |
| Dielectric Constant (at 1 MHz) | < 2.8 |
| Solubility | Soluble in DMAc, NMP, THF |
Conclusion
While 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a novel compound with limited direct characterization in the existing literature, its molecular architecture strongly suggests its potential as a valuable building block in materials science. The combination of a stable difluorobenzene core and an electron-withdrawing difluoroethyl group offers a unique set of properties that can be exploited in the design of next-generation liquid crystals and high-performance polymers. The protocols and insights provided in this guide are intended to serve as a foundation for further research and development in this promising area.
References
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (2009). 1,3-Difluorobenzene. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
RSC Publishing. (2015). Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
ScienceDirect. (n.d.). Introduction to Semifluorinated High-Performance Polymers. Retrieved from [Link]
-
PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
National Institutes of Health. (2021). Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Introduction: The Strategic Value of Fluorinated Moieties in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1] The 1,1-difluoroethyl (-CF₂CH₃) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere of moieties like hydroxyl or thiol groups.[2] Similarly, the 1,3-difluorobenzene scaffold is prevalent in a multitude of bioactive molecules, including kinase inhibitors and ion channel modulators, where the fluorine atoms modulate electronic properties and metabolic resistance.[1][3][4][5]
This guide provides a comprehensive overview of the synthetic utility of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene , a versatile building block for the construction of complex bioactive molecules. We will explore its reactivity and provide detailed, field-proven protocols for its functionalization via palladium-catalyzed C-H arylation and nucleophilic aromatic substitution (SNAr).
Physicochemical Properties and Reactivity Profile
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a colorless liquid with a molecular weight of 176.13 g/mol . Its structure combines an electron-deficient aromatic ring with a sterically demanding, electron-withdrawing difluoroethyl group. This unique combination dictates its reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₄ | - |
| Molecular Weight | 176.13 g/mol | - |
| Appearance | Colorless Liquid | Assumed |
| Boiling Point | ~150-160 °C (estimated) | - |
| Density | ~1.3 g/mL (estimated) | - |
The aromatic ring is activated towards nucleophilic attack and C-H functionalization due to the inductive effects of the four fluorine atoms. The C-H bond positioned between the two fluorine atoms (C2 position) is particularly acidic and sterically accessible, making it a prime target for regioselective C-H activation.[6][7] The fluorine atoms on the ring are susceptible to displacement by strong nucleophiles via an SNAr mechanism, a common strategy in pharmaceutical synthesis.
Synthetic Application I: Palladium-Catalyzed C-H Arylation for Kinase Inhibitor Scaffolds
A key strategy in the design of protein kinase inhibitors is the construction of substituted biaryl cores.[4][8] The C2-selective arylation of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene provides a direct route to such scaffolds.
Causality of Experimental Design
The choice of a palladium catalyst, a specific ligand, a base, and solvent is critical for a successful C-H arylation.
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: While some direct arylations of difluorobenzenes can proceed without a phosphine ligand, sterically hindered and electron-rich ligands can improve reaction efficiency and scope.[7] For this protocol, we will proceed with a ligand-free approach, which has been shown to be effective for similar substrates.[7]
-
Base: A carboxylate salt, such as potassium pivalate (PivOK), is often used. It is thought to act as a proton shuttle in the concerted metalation-deprotonation (CMD) step, which is often the rate-determining step in C-H activation.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA) is used to ensure solubility of the reactants and to achieve the necessary reaction temperatures.
Experimental Workflow: C-H Arylation
Figure 1. Workflow for Palladium-Catalyzed C-H Arylation.
Protocol: C2-Arylation of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene with 4-bromo-N,N-dimethylaniline
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | 176.13 | 176 mg | 1.0 | 1.0 |
| 4-bromo-N,N-dimethylaniline | 200.06 | 240 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 4.5 mg | 0.02 | 0.02 |
| Potassium Pivalate (PivOK) | 150.25 | 300 mg | 2.0 | 2.0 |
| N,N-Dimethylacetamide (DMA) | 87.12 | 2.0 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube, add 2-(1,1-Difluoroethyl)-1,3-difluorobenzene (176 mg, 1.0 mmol), 4-bromo-N,N-dimethylaniline (240 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and potassium pivalate (300 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed DMA (2.0 mL) via syringe.
-
Stir the mixture at 130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired biaryl product.
Synthetic Application II: Nucleophilic Aromatic Substitution (SNAr) for Ion Channel Modulator Scaffolds
The 1,3-difluorobenzene ring is susceptible to SNAr, especially when further activated by the -CF₂CH₃ group. This reaction is a powerful tool for introducing nitrogen or oxygen nucleophiles, which are common features in ion channel modulators.[3][9][10][11]
Causality of Experimental Design
The regioselectivity of SNAr on a substituted 1,3-difluorobenzene ring is governed by the electronic and steric environment. The fluorine atom para to the activating 1,1-difluoroethyl group is the most likely site for nucleophilic attack.
-
Nucleophile: A primary or secondary amine, such as morpholine, is a common nucleophile in SNAr reactions.[12]
-
Base: A non-nucleophilic organic base like triethylamine (Et₃N) or a stronger inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the HF generated during the reaction and to facilitate the nucleophilic attack.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.
Reaction Mechanism: SNAr
Figure 2. Simplified SNAr Mechanism.
Protocol: SNAr of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene with Morpholine
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | 176.13 | 176 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (0.12 mL) | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 2.0 mL | - | - |
Procedure:
-
In a sealed vial, combine 2-(1,1-Difluoroethyl)-1,3-difluorobenzene (176 mg, 1.0 mmol), morpholine (105 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMSO (2.0 mL).
-
Seal the vial and heat the reaction mixture to 100 °C for 6-12 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the aminated product.
Conclusion
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique electronic and steric properties allow for regioselective functionalization through both palladium-catalyzed C-H activation and nucleophilic aromatic substitution. The protocols detailed in this guide provide a robust foundation for researchers and drug development professionals to leverage this reagent in the creation of novel chemical entities with potential therapeutic applications in areas such as oncology and neurology.
References
-
PubChem. (n.d.). 1,3-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
DeBoef, B., et al. (n.d.). Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Ion channel modulators. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
PubMed. (n.d.). [Calcium Modulators of the Anellated Dihydropyridine Type. Synthesis and Pharmacologic Action]. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Influence of 1,3‐Difluorobenzene Substituents for Palladium‐Catalyzed Direct Arylations. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
FAU CRIS. (n.d.). Ion Channel Based Bio-Synthetic Modulator for Diffusive Molecular Communication. Retrieved from [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Ion channels modulators and how do they work?. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium-catalyzed non-directed C–H bond arylation of difluorobenzenes and dichlorobenzenes bearing benzoxazole or benzothiazole. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Ion channel modulators. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3). Retrieved from [Link]
-
University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
YouTube. (2019). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]
-
Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Retrieved from [Link]
-
Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
-
Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Retrieved from [Link]
Sources
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. [Calcium modulators of the anellated dihydropyridine type. Synthesis and pharmacologic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Palladium-catalyzed non-directed C–H bond arylation of difluorobenzenes and dichlorobenzenes bearing benzoxazole or benzothiazole / Catalysis Communications, 2015 [sci-hub.box]
- 8. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Channel Based Bio-Synthetic Modulator for Diffusive Molecular Communication - FAU CRIS [cris.fau.de]
- 10. What are Ion channels modulators and how do they work? [synapse.patsnap.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] The 2-(1,1-difluoroethyl)-1,3-difluorobenzene core represents a particularly valuable building block. The geminal difluoroethyl group is a bioisostere for a carbonyl or hydroxyl group, capable of forming hydrogen bonds and modulating electronic properties, while the fluorinated phenyl ring offers a site for further functionalization and can enhance binding interactions with biological targets.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.[2][3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 2-(1,1-difluoroethyl)-1,3-difluorobenzene, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel derivatives for potential therapeutic applications.
Synthesis of the Starting Material: 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
While a direct, high-yielding synthesis for 2-(1,1-difluoroethyl)-1,3-difluorobenzene is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from known transformations. A common strategy for introducing a 1,1-difluoroethyl group involves the reaction of a suitable precursor with a difluorinating agent. For the purpose of these application notes, we will assume the availability of a halogenated derivative, such as 2-bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene, as the starting material for the subsequent cross-coupling reactions. The synthesis of such precursors often involves multi-step sequences that may include nitration, fluorination, and other functional group interconversions starting from commercially available materials like 2,4-difluorochlorobenzene.[4]
Core Concepts in Palladium-Catalyzed Cross-Coupling of Fluorinated Arenes
The presence of multiple fluorine atoms on the aromatic ring and the electron-withdrawing nature of the 1,1-difluoroethyl group significantly influence the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. The C-F bond is generally unreactive in palladium-catalyzed cycles due to its high bond dissociation energy.[5] However, the C-Br bond is readily activated by palladium(0) catalysts to initiate the catalytic cycle. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step but may require careful selection of ligands and bases to promote the subsequent transmetalation and reductive elimination steps.
Experimental Workflows and Protocols
The following protocols are designed as a starting point for the palladium-catalyzed functionalization of 2-(1,1-difluoroethyl)-1,3-difluorobenzene derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6][7]
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the oxidative addition to the aryl halide.
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent | Stoichiometry | Concentration | Notes |
| 2-Bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene | 1.0 equiv | - | Starting material. |
| Arylboronic acid | 1.2 - 1.5 equiv | - | The coupling partner. An excess is often used to drive the reaction to completion. |
| Pd(OAc)₂ | 1-5 mol% | - | Palladium precatalyst. |
| SPhos | 2-10 mol% | - | Ligand. A 2:1 ligand-to-palladium ratio is common. |
| K₂CO₃ | 2.0 - 3.0 equiv | 2 M in H₂O | Base. Ensures activation of the boronic acid. |
| Toluene/H₂O | - | 10:1 v/v | Solvent system. Degassing is crucial to prevent oxidation of the catalyst. |
| Reaction Conditions | |||
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction. | |
| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst degradation. | |
| Reaction Time | 2 - 24 h | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Add degassed toluene and the aqueous solution of K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylalkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.[9][10]
Rationale for Experimental Choices:
-
Catalyst System: A dual-catalyst system of palladium and copper is traditionally used.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne.
-
Ligand: Phosphine ligands, such as PPh₃ or P(t-Bu)₃, are commonly used to stabilize the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as the solvent.
-
Solvent: Anhydrous and deoxygenated solvents like THF or DMF are typically used.
Experimental Protocol: Sonogashira Coupling
| Reagent | Stoichiometry | Concentration | Notes |
| 2-Bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene | 1.0 equiv | - | Starting material. |
| Terminal Alkyne | 1.1 - 1.5 equiv | - | The coupling partner. |
| Pd(PPh₃)₂Cl₂ | 1-5 mol% | - | Palladium precatalyst. |
| CuI | 1-5 mol% | - | Copper(I) co-catalyst. |
| Et₃N | 2.0 - 5.0 equiv | - | Base and can also be used as a solvent. |
| THF | - | - | Anhydrous and degassed solvent. |
| Reaction Conditions | |||
| Temperature | rt - 60 °C | Milder conditions are often sufficient for Sonogashira couplings. | |
| Atmosphere | Inert (N₂ or Ar) | Crucial for catalyst stability. | |
| Reaction Time | 1 - 12 h | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.02 equiv).
-
Add anhydrous, degassed THF and Et₃N (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycles for Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of many pharmaceuticals.[11][12]
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) catalyst is essential. It can be generated in situ from a Pd(II) precursor or a pre-formed Pd(0) complex can be used.
-
Ligand: Sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective for this transformation, as they promote both the oxidative addition and the C-N bond-forming reductive elimination.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the catalytic cycle.[2]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent | Stoichiometry | Concentration | Notes |
| 2-Bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene | 1.0 equiv | - | Starting material. |
| Amine | 1.1 - 1.5 equiv | - | The coupling partner. |
| Pd₂(dba)₃ | 1-2 mol% | - | Palladium(0) precatalyst. |
| RuPhos | 2-4 mol% | - | Ligand. |
| NaOt-Bu | 1.5 - 2.0 equiv | - | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | - | - | Anhydrous and degassed solvent. |
| Reaction Conditions | |||
| Temperature | 80 - 110 °C | Elevated temperatures are generally required. | |
| Atmosphere | Inert (N₂ or Ar) | Essential for catalyst stability. | |
| Reaction Time | 4 - 24 h | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), and NaOt-Bu (1.5 equiv).
-
Add anhydrous, degassed toluene.
-
Add 2-bromo-1-(1,1-difluoroethyl)-3,5-difluorobenzene (1.0 equiv) and the amine (1.2 equiv).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Applications in Drug Development
The functionalized derivatives of 2-(1,1-difluoroethyl)-1,3-difluorobenzene are of significant interest in drug discovery. The biaryl motifs generated via Suzuki-Miyaura coupling are present in numerous kinase inhibitors and other targeted therapies. Arylalkynes from Sonogashira couplings are versatile intermediates for the synthesis of heterocycles and other complex structures. The arylamines produced through Buchwald-Hartwig amination are foundational components of a vast array of bioactive molecules, including receptor antagonists and enzyme inhibitors. The strategic placement of the difluoroethyl and fluoro groups on the core scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(1,1-difluoroethyl)-1,3-difluorobenzene derivatives. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to synthesize novel and diverse libraries of compounds for drug discovery and development. The provided protocols, along with the rationale for the experimental choices, are intended to empower scientists to accelerate their research in this exciting area of medicinal chemistry.
References
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Org. Lett.2022 , 24 (3), 754–759. [Link]
-
Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes. Org. Lett.2021 , 23 (15), 5886–5891. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26 (7), 1994–2002. [Link]
-
Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8315–8359. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Adv.2023 , 13, 19865-19888. [Link]
- Process for preparing 1,3-difluorobenzene.
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts2018 , 8 (10), 433. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts2017 , 7 (5), 145. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts2014 , 4 (3), 321-345. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1555–1564. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chem. Rev.2007 , 107 (1), 133–173. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform2017 , 48 (32). [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chem.2016 , 18, 201-206. [Link]
-
Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. J. Org. Chem.2023 , 88 (9), 5480–5486. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.2015 , 58 (21), 8315-8359. [Link]
-
Highly Selective Pd-Catalyzed Direct C-F Bond Arylation of Polyfluoroarenes. Org. Lett.2018 , 20 (10), 3054-3058. [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
Palladium-catalyzed difluoroalkylative carbonylation of styrenes toward difluoropentanedioates. Chem. Sci.2022 , 13, 8501-8507. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catal. Sci. Technol.2017 , 7, 4566-4583. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts2014 , 4 (3), 321-345. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. J. Fluorine Chem.1995 , 73 (2), 163-169. [Link]
-
Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Res. Chem. Intermed.2019 , 45, 4697–4709. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]
-
Developing Pharmaceutically Relevant Pd-Catalyzed C-N Coupling Reactivity Models Leveraging High-Throughput Experimentation. J. Am. Chem. Soc.2023 , 145 (39), 21549–21560. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
S1 SUPPORTING INFORMATION Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. AWS. [Link]
- Process for continuously preparing difluorobenzene derivatives with long operating times.
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis2022 , 54 (03), 655-657. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17138-17151. [Link]
-
Pd-Catalyzed C–C, C–N, and C–O Bond-Forming Difunctionalization Reactions of Alkenes Bearing Tethered Aryl/Alkenyl Triflates. Isr. J. Chem.2011 , 50 (5-6), 664-676. [Link]
-
Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide to the nucleophilic aromatic substitution (SNAr) reactions of 2-(1,1-difluoroethyl)-1,3-difluorobenzene. This substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine substituents. The presence of three distinct activating groups—two fluoro substituents and a 1,1-difluoroethyl group—renders the aromatic ring highly electrophilic and susceptible to nucleophilic attack. This guide elucidates the underlying principles governing the reactivity and regioselectivity of this substrate, offering field-proven insights and detailed experimental protocols for its derivatization with various nucleophiles.
Introduction: The Strategic Value of Fluorinated Aromatics
Fluorine-containing molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, 2-(1,1-difluoroethyl)-1,3-difluorobenzene, is a highly activated aromatic system primed for SNAr reactions. This reactivity stems from the potent electron-withdrawing nature of both the ring's fluoro substituents and the 1,1-difluoroethyl group.[1][2] Understanding and harnessing this reactivity is key to synthesizing novel chemical entities with potential therapeutic applications.
Nucleophilic aromatic substitution is a powerful tool for the C-N, C-O, and C-S bond formation on electron-deficient aromatic rings.[2][3] Unlike electrophilic aromatic substitution, SNAr proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[1] Consequently, the reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize the developing negative charge.[4]
Reactivity and Regioselectivity of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The reactivity of 2-(1,1-difluoroethyl)-1,3-difluorobenzene in SNAr reactions is governed by the synergistic electron-withdrawing effects of its substituents. The two fluorine atoms on the ring and the two fluorine atoms on the ethyl group create a highly electron-deficient aromatic system.
Activating Groups and Leaving Groups:
-
Electron-Withdrawing Groups (EWGs): The two fluorine atoms at positions 1 and 3, and the 1,1-difluoroethyl group at position 2, all act as strong EWGs through the inductive effect. This significantly lowers the energy of the LUMO of the benzene ring, making it more susceptible to nucleophilic attack.
-
Leaving Groups: The fluorine atoms at positions 1 and 3 are the potential leaving groups. In SNAr reactions, fluoride is an excellent leaving group.[1][5] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the rate-determining nucleophilic attack.[6][5]
Predicted Regioselectivity:
The regioselectivity of nucleophilic attack is determined by the positions that are most activated by the EWGs. In 2-(1,1-difluoroethyl)-1,3-difluorobenzene, the positions ortho and para to the fluorine and 1,1-difluoroethyl substituents are the most electron-deficient.
Based on the combined activating effects, the C4 and C6 positions are predicted to be the most favorable sites for nucleophilic attack , leading to the displacement of the fluoride at either C1 or C3. Due to symmetry, substitution at C4 (displacing the C3-fluoride) and C6 (displacing the C1-fluoride) would lead to the same product. Steric hindrance from the adjacent 1,1-difluoroethyl group might slightly influence the preference, but both positions are highly activated.
Experimental Protocols
The following protocols are provided as representative examples for the reaction of 2-(1,1-difluoroethyl)-1,3-difluorobenzene with common O, N, and S-nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: O-Arylation with Phenol
This protocol describes the synthesis of 2-(1,1-difluoroethyl)-1-fluoro-3-phenoxybenzene.
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 equiv.), phenol (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of 0.5 M.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices: Potassium carbonate is a mild base sufficient to deprotonate the phenol, generating the nucleophilic phenoxide in situ. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. The elevated temperature is necessary to overcome the activation energy of the reaction.
Protocol 2: N-Arylation with Morpholine
This protocol details the synthesis of 4-(2-(1,1-difluoroethyl)-3-fluorophenyl)morpholine.
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a sealed tube, combine 2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 equiv.), morpholine (1.5 equiv.), and anhydrous potassium carbonate (2.5 equiv.).
-
Add anhydrous DMSO to the tube to a substrate concentration of 0.5 M.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase in vacuo.
-
The crude product can be purified by flash chromatography to yield the pure N-arylated product.
Causality Behind Experimental Choices: Secondary amines like morpholine are good nucleophiles for SNAr.[3] DMSO is a highly polar aprotic solvent that can accelerate SNAr reactions, and a higher temperature is often required for N-arylation compared to O-arylation. A sealed tube is used to prevent the evaporation of the volatile morpholine at the reaction temperature.
Protocol 3: S-Arylation with Thiophenol
This protocol outlines the synthesis of (2-(1,1-difluoroethyl)-3-fluorophenyl)(phenyl)sulfane.
Materials:
-
2-(1,1-Difluoroethyl)-1,3-difluorobenzene
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv.) to the stirred THF.
-
Slowly add thiophenol (1.1 equiv.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-(1,1-difluoroethyl)-1,3-difluorobenzene (1.0 equiv.) in a small amount of anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices: Thiolates are excellent nucleophiles in SNAr reactions. Sodium hydride is a strong base used to deprotonate thiophenol to generate the highly reactive thiophenolate anion. The reaction is performed under an inert atmosphere to prevent the reaction of NaH with moisture. THF is a suitable aprotic solvent for this type of reaction.
Data Presentation and Expected Outcomes
The following table summarizes the expected outcomes for the SNAr reactions of 2-(1,1-difluoroethyl)-1,3-difluorobenzene with the representative nucleophiles.
| Nucleophile | Reagent System | Solvent | Temperature (°C) | Expected Major Product |
| Phenol | K₂CO₃ | DMF | 80-100 | 2-(1,1-Difluoroethyl)-1-fluoro-3-phenoxybenzene |
| Morpholine | K₂CO₃ | DMSO | 120 | 4-(2-(1,1-Difluoroethyl)-3-fluorophenyl)morpholine |
| Thiophenol | NaH | THF | 0 to RT | (2-(1,1-Difluoroethyl)-3-fluorophenyl)(phenyl)sulfane |
Visualizations
SNAr Reaction Mechanism
Caption: General mechanism of the SNAr reaction.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chem Help ASAP. (2020). SNAr reaction scope & limitations. [Link]
-
Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. [Link]
-
ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
PMC - NIH. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
SpringerLink. (n.d.). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
ACS Publications. (2014). Sequential direct SNAr reactions of pentafluorobenzenes with azole or indole derivatives. [Link]
-
Pharmaceutical Technology. (n.d.). Advancing API Synthesis. [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced bioavailability, and modulated acidity/basicity of neighboring functional groups, make it an invaluable tool for medicinal chemists.[1][2] Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant attention. Its presence can profoundly influence the conformational preferences and electronic properties of a molecule, often leading to improved pharmacological profiles. This guide provides a comprehensive, scalable protocol for the synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, a key building block for the synthesis of more complex fluorinated compounds.[3]
Retrosynthetic Analysis and Chosen Strategy
A logical and industrially viable approach to the synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene involves the deoxofluorination of a suitable ketone precursor. The most direct route starts from the commercially available 2',4'-difluoroacetophenone.[4] This strategy is favored for its convergency and the availability of the starting material.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a multi-gram scale synthesis, with considerations for process safety and scalability.
Part 1: Deoxofluorination of 2',4'-Difluoroacetophenone
The conversion of the carbonyl group in 2',4'-difluoroacetophenone to a geminal difluoride is the key transformation. Several reagents are available for this purpose, with varying reactivity and safety profiles.[5][6] Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is often preferred for its greater thermal stability compared to DAST (Diethylaminosulfur trifluoride).[7]
Reaction Scheme:
Caption: Deoxofluorination of 2',4'-Difluoroacetophenone.
Materials and Equipment:
| Material/Equipment | Specifications |
| 2',4'-Difluoroacetophenone | >98% purity |
| Deoxo-Fluor® | Commercially available |
| Toluene | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| 3-Neck Round Bottom Flask | Appropriate size for scale |
| Reflux Condenser | |
| Thermocouple | |
| Magnetic Stirrer with Hotplate | |
| Nitrogen Inlet/Outlet | |
| Addition Funnel |
Step-by-Step Protocol:
-
Reactor Setup: Assemble a dry 3-neck round bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a stopper. Purge the system with nitrogen.
-
Charge Reactant: Charge the flask with 2',4'-difluoroacetophenone (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.5 M.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) to the stirred solution at room temperature via an addition funnel. Caution: Deoxo-Fluor® is a respiratory hazard and should be handled in a well-ventilated fume hood.[7]
-
Reaction Heating: Heat the reaction mixture to an internal temperature of 90°C. Maintain this temperature for 24 hours.[7] It is crucial to keep the oil bath temperature below 110°C for safety.[7]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gases. Perform this step slowly in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Part 2: Purification
Purification of the crude product is critical to obtain 2-(1,1-Difluoroethyl)-1,3-difluorobenzene with high purity. Fractional distillation is the most suitable method for scalable purification of this liquid product.[8]
Purification Workflow:
Caption: Purification workflow for the final product.
Step-by-Step Protocol:
-
Setup: Assemble a fractional distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure.
-
Fraction Collection: Collect the fraction corresponding to the boiling point of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. The boiling point will need to be determined experimentally, but for structurally similar compounds, it is expected to be in the range of 150-180°C at atmospheric pressure.
-
Purity Check: Analyze the collected fractions for purity using GC-MS and NMR spectroscopy.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic and ethyl protons with appropriate splitting patterns. |
| ¹⁹F NMR | Signals for the aromatic fluorines and the difluoroethyl group, with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| GC-MS | A single major peak with the correct mass-to-charge ratio for the molecular ion. |
Safety and Handling Considerations
-
Deoxofluorinating Agents: Reagents like Deoxo-Fluor® are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]
-
HF Formation: Deoxyfluorination reactions can produce hydrogen fluoride (HF) as a byproduct, especially during quenching.[9] Ensure adequate ventilation and have a calcium gluconate gel available as a first aid measure for HF exposure.
-
Pressure Build-up: Deoxyfluorination reactions can generate gaseous byproducts. It is crucial to perform the reaction in an open or vented system (e.g., with a reflux condenser) to avoid pressure build-up.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Increase the equivalents of Deoxo-Fluor®, ensure the temperature is maintained, and extend the reaction time. |
| Low Yield | Side reactions (e.g., elimination), inefficient extraction. | Optimize reaction temperature; perform multiple extractions. |
| Impure Product | Incomplete reaction, inefficient purification. | Ensure the reaction goes to completion; optimize the fractional distillation conditions. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and materials science. The key to a successful scale-up lies in careful control of reaction parameters, robust purification methods, and a strong emphasis on safety.
References
Sources
- 1. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 364-83-0,2',4'-Difluoroacetophenone | lookchem [lookchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
Application and Protocol Guide for the Purification of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the purification of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. The methodologies outlined are designed to yield high-purity material suitable for demanding applications in pharmaceutical and materials science research. This document emphasizes the scientific rationale behind the selection of purification techniques, ensuring a deep understanding of the underlying principles.
Introduction: The Importance of Purity in Fluorinated Aromatics
2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a polyfluorinated aromatic compound with potential applications as a key intermediate in the synthesis of agrochemicals, liquid crystals, and pharmaceuticals. The unique physicochemical properties imparted by the multiple fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities, make it a valuable building block in medicinal chemistry.
The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, biological assays, and the properties of final materials. Therefore, robust and efficient purification strategies are paramount. This guide details three primary purification techniques: fractional distillation, preparative high-performance liquid chromatography (HPLC), and recrystallization, and provides a framework for selecting the most appropriate method based on the impurity profile of the crude product.
Understanding the Impurity Profile: A Predictive Approach
While specific synthetic procedures for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene are not widely published, a plausible and common synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: The reaction of 1,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2',4'-difluoroacetophenone.[1][2][3]
-
Deoxofluorination: The subsequent reaction of the resulting ketone with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), to yield the final product.
Based on this hypothesized synthesis, a profile of potential impurities can be predicted, which is crucial for developing an effective purification strategy.
Table 1: Predicted Impurity Profile and Rationale
| Potential Impurity | Structure | Origin | Rationale for Presence |
| 1,3-Difluorobenzene | C₆H₄F₂ | Starting Material | Incomplete reaction during Friedel-Crafts acylation. |
| 2',4'-Difluoroacetophenone | C₈H₆F₂O | Intermediate | Incomplete reaction during deoxofluorination. |
| Isomeric Acylation Products | C₈H₆F₂O | Side Reaction | Friedel-Crafts acylation can sometimes lead to minor isomers depending on reaction conditions. |
| Over-acylated Products | C₁₀H₇F₂O₂ | Side Reaction | A second acylation on the aromatic ring, though less likely due to deactivation. |
| Hydrolysis Products | C₈H₇FO | Impurity in Reagents/Workup | Hydrolysis of acetyl chloride or the product during workup. |
| Residual Lewis Acid | AlCl₃ | Catalyst | Incomplete quenching and removal during the workup of the Friedel-Crafts reaction. |
| Residual Fluorinating Agent Byproducts | Various | Reagent | Decomposition or reaction byproducts of the deoxofluorinating agent. |
Physicochemical Properties (Estimated)
-
Boiling Point: Estimated to be in the range of 150-170 °C at atmospheric pressure. The addition of the difluoroethyl group will significantly increase the molecular weight and intermolecular forces compared to 1,3-difluorobenzene (b.p. 83 °C).[4][5]
-
Melting Point: Likely a low-melting solid or a liquid at room temperature. Many polysubstituted fluorinated benzenes have low melting points.
-
Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, hexanes, and ethers. It will be insoluble in water. Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic.[6]
Purification Methodologies: A Multi-pronged Approach
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Caption: General purification workflow for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Protocol 1: Fractional Distillation
Principle: Fractional distillation is an effective technique for separating liquids with different boiling points.[7][8][9][10] It is particularly useful for removing lower-boiling starting materials (e.g., 1,3-difluorobenzene) and higher-boiling byproducts or residual catalyst. Given the estimated boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.
Instrumentation:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Thermometer
-
Vacuum pump and pressure gauge
Procedure:
-
Preparation:
-
Ensure all glassware is dry.
-
Charge the crude 2-(1,1-Difluoroethyl)-1,3-difluorobenzene into the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly apply vacuum to the system, aiming for a pressure of 10-20 mmHg.
-
Gradually heat the distillation flask using the heating mantle.
-
Collect any low-boiling fractions, which will likely contain residual 1,3-difluorobenzene.
-
Monitor the temperature at the distillation head. A stable temperature reading indicates the distillation of a pure fraction.
-
Collect the main fraction of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene at its boiling point under the applied vacuum.
-
Once the main fraction is collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
-
Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) or ¹H and ¹⁹F NMR to determine purity.
-
Caption: Schematic of a fractional distillation apparatus.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Principle: Preparative HPLC is a powerful technique for isolating high-purity compounds from complex mixtures.[10][11] For non-polar to moderately polar compounds like 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, reversed-phase chromatography is typically the method of choice.[12] The unique electronic properties of fluorinated compounds can also be exploited by using a phenyl- or pentafluorophenyl- (PFP) based stationary phase, which can offer alternative selectivity.[13]
Instrumentation:
-
Preparative HPLC system with a suitable detector (UV recommended)
-
Preparative HPLC column (e.g., C18, Phenyl, or PFP)
-
Fraction collector
Method Development and Protocol:
-
Analytical Method Development:
-
Begin by developing a separation method on an analytical scale (e.g., 4.6 mm ID column).
-
Column Selection: Screen C18, Phenyl, and PFP columns.
-
Mobile Phase: Use a gradient of acetonitrile or methanol in water.
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., around 254 nm).
-
Optimize the gradient to achieve good separation between the product and its impurities.
-
-
Scale-Up to Preparative HPLC:
-
Once a satisfactory analytical separation is achieved, scale up the method to a preparative column.
-
Adjust the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Dissolve the crude or partially purified material in a suitable solvent (e.g., the initial mobile phase composition).
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the mobile phase solvents under reduced pressure.
-
The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the pure product.
-
-
Analysis:
-
Confirm the purity of the isolated product using analytical HPLC, GC, and NMR.
-
Table 2: Example Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
Protocol 3: Recrystallization
Principle: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[14][15][16] The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.
Feasibility: This method is only applicable if 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is a solid at room temperature.
Solvent Selection:
-
The selection of a suitable solvent is critical and often requires empirical screening.[17][18]
-
Start with single solvents of varying polarities (e.g., hexanes, ethanol, isopropanol).
-
If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed (e.g., ethanol/water, hexane/ethyl acetate).[17]
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Analysis:
-
Determine the melting point of the recrystallized product and assess its purity by appropriate analytical techniques.
-
Self-Validating Systems and Quality Control
Each purification protocol should be accompanied by rigorous analytical testing to validate its effectiveness.
-
Purity Assessment: Utilize Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.
-
Structural Confirmation: Confirm the identity and structural integrity of the purified product using ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Residual Solvent Analysis: Use headspace GC to quantify any remaining solvents from the purification process.
Conclusion
The purification of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene requires a systematic approach based on a thorough understanding of its potential impurity profile and physicochemical properties. Fractional distillation serves as an excellent initial purification step, while preparative HPLC offers the highest achievable purity. Recrystallization is a viable option if the compound is a solid. By employing the detailed protocols and analytical validation methods described in this guide, researchers can obtain high-purity 2-(1,1-Difluoroethyl)-1,3-difluorobenzene essential for its intended applications.
References
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- Google Patents. Process for preparing 1,3-difluorobenzene.
-
ResearchGate. Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions".
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Pragolab. [Kromasil®] notes - Basic methodology for method development in preparative HPLC. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. [Link]
-
The Chemistry Blog. What is Fractional Distillation?. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
-
BYJU'S. Fractional Distillation. [Link]
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
Wikipedia. Fluorobenzene. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]
-
ResearchGate. Fluorinated Aromatic Compounds. [Link]
-
YouTube. Introduction to Fractional distillation | Distillation procedure| Home Revise. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents.
-
Pragolab. Scale up to more options - Preparative HPLC columns. [Link]
-
ResearchGate. (PDF) 1,3-Difluorobenzene. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 5. 1,3-Difluorobenzene = 99 372-18-9 [sigmaaldrich.com]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. byjus.com [byjus.com]
- 11. pragolab.cz [pragolab.cz]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Purification [chem.rochester.edu]
- 14. edu.rsc.org [edu.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. mt.com [mt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Welcome to the technical support center for the synthesis of 2-(1,1-difluoroethyl)-1,3-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this polyfluorinated aromatic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our advice is grounded in established principles of organofluorine chemistry and cross-coupling reactions, aiming to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Introduction to Synthetic Challenges
The synthesis of 2-(1,1-difluoroethyl)-1,3-difluorobenzene presents a unique set of challenges primarily due to the electronic properties of the starting materials and the target molecule. The 1,3-difluorobenzene ring is significantly deactivated towards traditional electrophilic aromatic substitution reactions due to the strong inductive electron-withdrawing effect of the fluorine atoms. Therefore, modern cross-coupling strategies are generally more effective. This guide will focus on troubleshooting a plausible and efficient synthetic route: the nickel-catalyzed cross-coupling of a 2-halo-1,3-difluorobenzene with a suitable 1,1-difluoroethylating agent.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues in the lab.
Low or No Product Yield in Nickel-Catalyzed Cross-Coupling
Question: I am attempting a nickel-catalyzed cross-coupling between 2-bromo-1,3-difluorobenzene and a 1,1-difluoroethyl source (e.g., using a zinc or boronic acid derivative) but I am observing very low to no yield of the desired 2-(1,1-difluoroethyl)-1,3-difluorobenzene. What are the likely causes and how can I improve the reaction?
Answer:
Low or no yield in this nickel-catalyzed cross-coupling reaction can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Let's break down the potential culprits and their solutions.
1. Inactive Catalyst or Ligand:
-
Plausible Cause: Nickel catalysts, particularly in their Ni(0) active state, can be sensitive to air and moisture. Improper handling or degradation of the catalyst or ligand is a common issue.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: The reaction should be set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox.
-
Fresh Catalyst and Ligand: Use freshly opened or properly stored catalyst and ligand. Consider using a Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.
-
Ligand Choice: The choice of ligand is crucial. For difluoroalkylation, bidentate nitrogen-based ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) have shown success in similar systems. If you are using a monodentate ligand, consider switching to a bidentate one to stabilize the nickel center.
-
2. Poor Quality Starting Materials:
-
Plausible Cause: The purity of your 2-bromo-1,3-difluorobenzene and the 1,1-difluoroethylating agent is paramount. Impurities can poison the catalyst or lead to side reactions.
-
Troubleshooting Steps:
-
Purify Starting Materials: Purify your 2-bromo-1,3-difluorobenzene by distillation or column chromatography before use. Ensure your difluoroethylating agent is of high purity.
-
Synthesis of 2-bromo-1,3-difluorobenzene: If you are synthesizing this precursor, a common method is through directed ortho-lithiation of 1,3-difluorobenzene followed by quenching with a bromine source. Incomplete lithiation or side reactions can lead to impurities.[1]
-
3. Suboptimal Reaction Conditions:
-
Plausible Cause: Temperature, solvent, and reaction time can significantly impact the efficiency of the cross-coupling.
-
Troubleshooting Steps:
-
Temperature Screening: The optimal temperature can vary. Start with the reported conditions for similar reactions (often in the range of 60-110 °C) and perform a systematic temperature screen.
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF, DMA, or NMP are commonly used. Ensure your solvent is thoroughly dried.
-
Reaction Time: Monitor the reaction progress by GC-MS or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.
-
4. Issues with the 1,1-Difluoroethylating Agent:
-
Plausible Cause: The stability and reactivity of the difluoroethylating agent are critical. Some reagents can be unstable or require specific activation.
-
Troubleshooting Steps:
-
Choice of Reagent: Using a pre-formed 1,1-difluoroethyl nucleophile (e.g., from a Grignard or organozinc reagent) can be challenging due to stability issues. An alternative is the in situ generation of the reactive species. Recent literature highlights the use of stable and readily available precursors like 1,1-difluoroethyl chloride (CH₃CF₂Cl) in nickel-catalyzed reductive cross-couplings.[2]
-
Below is a workflow to guide your troubleshooting process for low yield:
Sources
Technical Support Center: Optimization of Difluoromethylation of 1,3-Difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of the difluoromethylation of 1,3-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals engaged in late-stage functionalization and the synthesis of novel fluorinated molecules. Here, we move beyond simple protocols to address the nuanced challenges of this specific transformation, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Concepts & Strategic Overview
The introduction of a difluoromethyl (–CF₂H) group is a powerful strategy in medicinal chemistry. It can act as a bioisosteric replacement for hydroxyl or thiol groups and, due to the weakly acidic proton, can serve as a lipophilic hydrogen bond donor, enhancing metabolic stability and membrane permeability.[1]
However, direct C–H functionalization of 1,3-difluorobenzene is a significant challenge. The two fluorine atoms strongly deactivate the aromatic ring towards traditional electrophilic substitution. Therefore, radical-based methods, particularly photocatalytic C–H difluoromethylation, have emerged as the most viable strategy.[1][2][3]
Why is Radical Difluoromethylation the Go-To Method?
Question: I'm having trouble functionalizing 1,3-difluorobenzene. Why is a radical approach better than electrophilic or nucleophilic methods?
Answer: This is a critical starting point. 1,3-difluorobenzene is an electron-deficient arene, which dictates the feasible reaction pathways:
-
Electrophilic Aromatic Substitution (EAS): This pathway is highly unfavorable. The strong inductive electron-withdrawing effect of the two fluorine atoms deactivates the ring, making it a very poor nucleophile. Reactions with electrophilic difluoromethylating agents will likely fail or require exceptionally harsh conditions.
-
Nucleophilic Aromatic Substitution (SNA_r_): This pathway requires a suitable leaving group on the aromatic ring (e.g., a halogen other than fluorine, or a nitro group). For direct C–H functionalization where you are replacing a hydrogen atom, this mechanism is not applicable.
-
Radical C–H Functionalization: This approach bypasses the need for the arene to act as a strong nucleophile or electrophile. A highly reactive difluoromethyl radical (•CF₂H) is generated externally and adds to the aromatic ring. This is the most effective method for the direct, late-stage functionalization of many arenes, including deactivated ones.[1][2]
The Challenge of Regioselectivity
Question: If the reaction works, where will the –CF₂H group add on the 1,3-difluorobenzene ring?
Answer: This is the central challenge. The difluoromethyl radical (•CF₂H) is known to have nucleophilic character .[4] This means it preferentially attacks positions on the aromatic ring that are relatively less electron-deficient.
For 1,3-difluorobenzene, the positions are not electronically equivalent:
-
C2 Position: Flanked by two fluorine atoms, this position is the most electron-deficient and sterically hindered. Attack here is highly disfavored.
-
C4/C6 Positions: These positions are ortho and para to the fluorine atoms, respectively, and are significantly deactivated.
-
C5 Position: This position is meta to both fluorine atoms and is the least electron-deficient C-H position on the ring.
Therefore, you should expect the major product to be 1,3-difluoro-5-(difluoromethyl)benzene (attack at C5), with 1,3-difluoro-4-(difluoromethyl)benzene (attack at C4/C6) as a potential minor isomer. Achieving perfect regioselectivity is rare, and you must plan for the separation of isomers during purification.
Section 2: Troubleshooting Guide for Radical Difluoromethylation
This section addresses the most common issues encountered during the photocatalytic C–H difluoromethylation of 1,3-difluorobenzene.
Problem 1: Low or No Conversion of Starting Material
Question: I've set up my reaction, but after several hours, I only see starting material by TLC and GC-MS. What's going wrong?
Answer: Low conversion is a frequent hurdle, especially with a deactivated substrate. The cause often lies in the inefficient generation or interception of the •CF₂H radical. Let's break down the possibilities.
Workflow: Diagnosing Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Plausible Causes & Solutions:
-
Reagent Quality and Handling:
-
Cause: The difluoromethylating agent, particularly sulfinates like NaSO₂CF₂H, can degrade with moisture or improper storage. The photocatalyst may have decomposed.
-
Solution: Use a freshly opened bottle of the reagent or a recently purchased batch. Store reagents under an inert atmosphere (N₂ or Ar) and protected from light. Ensure your solvent (e.g., DMSO, DMF) is anhydrous, as water can quench reactive intermediates.
-
-
Inefficient Photocatalysis:
-
Cause: The light source may be inadequate in intensity or of the incorrect wavelength to excite your chosen photocatalyst. The reaction vessel may not be transparent to the required wavelength, or the solution may be too concentrated, preventing light penetration.
-
Solution: Verify the emission wavelength of your LEDs (e.g., blue LEDs are common for Ir-based catalysts). Ensure the reaction is stirred efficiently and irradiated uniformly. Consider diluting the reaction if it is intensely colored or turbid. If problems persist, screen other photocatalysts (see Table 2).
-
-
Sub-Optimal Reaction Conditions:
-
Cause: While many reactions proceed at room temperature, the activation barrier for adding a radical to a deactivated ring might require more energy.
-
Solution: Gently heat the reaction to 30–50 °C. Be cautious, as excessive heat can decompose the radical source prematurely. You can also try increasing the concentration of the difluoromethylating agent or the photocatalyst loading (e.g., from 1 mol% to 3 mol%).
-
Problem 2: Multiple Products and Poor Regioselectivity
Question: My reaction worked, but I have a mixture of products that are difficult to separate. How can I improve the selectivity?
Answer: As discussed, obtaining a single regioisomer is highly unlikely. The goal is to maximize the desired isomer and simplify purification.
Plausible Causes & Solutions:
-
Inherent Substrate Reactivity:
-
Cause: The electronic properties of 1,3-difluorobenzene allow for radical attack at multiple sites (C4/C6 and C5).
-
Solution: Focus on optimizing for separability rather than perfect selectivity. Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy.[5] A change in solvent can also modulate the reactivity and solvation of the radical species, potentially influencing the isomer ratio.
-
-
Formation of Bis-Difluoromethylated Product:
-
Cause: If the mono-substituted product is still sufficiently reactive, it can undergo a second difluoromethylation. This is more likely with a high excess of the radical source or at high conversion.
-
Solution: Use 1,3-difluorobenzene as the limiting reagent. Reduce the equivalents of the difluoromethylating agent (e.g., from 3.0 equiv. to 1.5-2.0 equiv.). Monitor the reaction closely over time by GC-MS and stop it before significant amounts of the di-substituted product appear.[5]
-
Problem 3: Reaction Stalls or Reagent Decomposition
Question: The reaction starts well, but then it stops, and I see byproducts that are not my desired product. What is happening?
Answer: This often points to the instability of the radical source or consumption of a key component.
Plausible Causes & Solutions:
-
Thermal Decomposition of Radical Source:
-
Cause: Reagents like bis(difluoroacetyl) peroxide are designed to generate radicals via thermal homolysis.[5] If the reaction temperature is too high, the reagent may decompose too quickly, leading to a burst of radical generation followed by none.
-
Solution: Maintain strict temperature control. If using a thermally initiated process, consider slow addition of the radical source over time using a syringe pump to maintain a low, steady concentration.
-
-
Photocatalyst Degradation:
-
Cause: Prolonged irradiation, especially at high intensity, can lead to photobleaching or degradation of the photocatalyst.
-
Solution: Use the lowest effective catalyst loading (typically 1-2 mol%). If the reaction requires long exposure times, consider adding the catalyst in portions or using a more robust catalyst.
-
Section 3: Experimental Protocols & Methodologies
Representative Starting Protocol: Photocatalytic C-H Difluoromethylation
This protocol is a generalized starting point based on common literature procedures for the difluoromethylation of arenes and heterocycles.[6][7] It must be optimized for your specific setup and substrate.
Materials:
-
1,3-Difluorobenzene (1.0 equiv.)
-
Sodium Difluoromethanesulfinate (NaSO₂CF₂H) (2.0 equiv.)
-
fac-Ir(ppy)₃ (0.02 equiv., 2 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 440-460 nm)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1,3-difluorobenzene (e.g., 0.5 mmol, 57 mg), sodium difluoromethanesulfinate (1.0 mmol, 136 mg), and fac-Ir(ppy)₃ (0.01 mmol, 6.5 mg).
-
Add anhydrous DMSO (e.g., 5 mL to make a 0.1 M solution) via syringe.
-
Degas the solution by bubbling N₂ or Ar through it for 15 minutes while stirring.
-
Position the flask approximately 2-5 cm from the blue LED light source. It is often beneficial to use a small fan to maintain the reaction at room temperature.
-
Turn on the light source and stir the reaction vigorously to ensure uniform irradiation.
-
Monitor the reaction progress by taking small aliquots periodically for GC-MS analysis.
-
Upon completion (or when the optimal yield of the mono-substituted product is reached), turn off the light source.
-
Proceed to the workup and purification protocol.
Reaction Monitoring and Workup
Question: How do I properly monitor the reaction and then isolate my crude product?
Answer: Careful monitoring and a clean workup are essential for success.
Step-by-Step Monitoring & Workup:
-
Monitoring:
-
Pause stirring and turn off the light. Under a positive pressure of inert gas, quickly remove a small aliquot (~10-20 µL) with a syringe.
-
Quench the aliquot in a vial containing diethyl ether or ethyl acetate (~0.5 mL) and a small amount of water. Shake well.
-
Inject the organic layer directly into the GC-MS to check for starting material, desired product(s), and any major byproducts.
-
-
Workup:
-
Dilute the reaction mixture with a large volume of water (e.g., 50 mL).
-
Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3 x 25 mL). The product is often volatile, so be mindful during solvent removal.
-
Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual DMSO.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and carefully concentrate the filtrate using a rotary evaporator with a cool water bath to minimize loss of the volatile product.
-
-
Purification:
-
The resulting crude oil will likely contain a mixture of regioisomers.
-
Purify the crude material using flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a low percentage of ethyl acetate in hexanes, is typically effective for separating the isomers.
-
Section 4: Data & Reagent Comparison
Table 1: Comparison of Common Difluoromethyl Radical Precursors
| Reagent Name | Common Abbreviation | Activation Method | Pros | Cons |
| Sodium Difluoromethanesulfinate | NaSO₂CF₂H | Photocatalysis (Oxidative) | Commercially available, solid, relatively stable.[6][7] | Requires an oxidant (often O₂ from air) and photocatalyst. |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Nucleophilic source (requires activator like CsF) or for radical generation.[8][9] | Versatile, can be used in different pathways. | Can be sensitive to moisture; requires a stoichiometric activator for nucleophilic pathway. |
| Bromodifluoromethane | BrCF₂H | Metal Catalysis, Radical Initiators | Potent reagent. | Gaseous, requires careful handling; ozone-depleting potential.[1] |
| Bis(difluoroacetyl) peroxide | - | Thermal (low temp) | Can be generated in situ from inexpensive precursors.[5] | Thermally sensitive, potentially explosive; requires careful temperature control. |
| S-(Difluoromethyl)sulfonium salts | - | Photocatalysis (Reductive) | Solid, bench-stable reagents.[10][11][12][13] | Can be more expensive; may require a reductive quenching cycle. |
Section 5: Safety First
Question: What are the primary safety hazards I should be aware of?
Answer: Difluoromethylation chemistry involves several hazards that require strict adherence to safety protocols.
-
Reagents: Many difluoromethylating agents and their precursors can be toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) before use.
-
Solvents: Solvents like DMF and DMSO have specific health risks and can facilitate skin absorption of other chemicals. Always handle them in a certified chemical fume hood.
-
Photocatalysts: Many common photocatalysts are based on heavy metals like Iridium and Ruthenium. They are expensive and toxic. Avoid inhalation of dust and skin contact.
-
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses with side shields, and nitrile gloves.
-
Conduct all manipulations of reagents and the reaction itself in a well-ventilated chemical fume hood.
-
Ensure an appropriate fire extinguisher (e.g., Class D for metal hydrides, if used) and a safety shower/eyewash are accessible.
-
Section 6: Frequently Asked Questions (FAQs)
Q1: Can I use a metal-free organic photocatalyst? A1: Yes. Dyes like Rose Bengal or Eosin Y have been used for C-H difluoromethylation, often with green light.[7] They can be a good alternative if metal contamination is a concern, though their efficiency may vary depending on the specific reaction.
Q2: My product is volatile. How can I avoid losing it during workup? A2: Use a rotary evaporator with a high-efficiency condenser and a cold trap. Use a cool water bath (~10-15 °C) and apply vacuum gradually. For very volatile compounds, consider removing the solvent by distillation at atmospheric pressure if the boiling point difference is large enough, or use pentane as the extraction solvent for easier removal.
Q3: What is the key difference between the •CF₂H and •CF₃ radicals in terms of reactivity? A3: The key difference is their electronic character. The •CF₂H radical is considered nucleophilic, meaning it reacts faster with electron-poor systems.[4] In contrast, the trifluoromethyl radical (•CF₃) is strongly electrophilic and reacts preferentially with electron-rich systems. This is why the strategies for trifluoromethylation and difluoromethylation of a given arene can be completely different.
Q4: Can I scale up this reaction? A4: Scaling up photocatalytic reactions can be challenging due to the "photon problem" – ensuring uniform light penetration in a larger volume. For larger scales, specialized photoreactors or flow chemistry setups are often required to maintain efficiency and safety.
References
-
Meyer, C. F., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. Available at: [Link]
-
Wang, Z., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]
-
Lin, F., et al. (2021). Regiochemistries of radical difluoro- and trifluoromethylations: Nucleophilic versus electrophilic radical regioselectivity. ResearchGate. Available at: [Link]
-
Wang, G., et al. (2024). Difluoromethylation of Arylsulfonium Salts with TMSCF2H. PubMed. Available at: [Link]
-
Yue, C.-B., et al. (2016). O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt. RSC Publishing. Available at: [Link]
-
Tlili, A., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. UCL Discovery. Available at: [Link]
-
Alkorta, I., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Available at: [Link]
-
Yue, C.-B., et al. (2016). O-Difluoromethylation of 1,3-Diones with S-Difluoromethyl Sulfonium Salt. ResearchGate. Available at: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Johnson, B. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. Available at: [Link]
- EP0629611A1, Process for preparing 1,3-difluorobenzene. Google Patents.
-
Lei, Y., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. PubMed. Available at: [Link]
-
Yue, C.-B., et al. (2016). ChemInform Abstract: O-Difluoromethylation of 1,3-Diones with S-Difluoromethyl Sulfonium Salt. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2024). Access to Difluoromethyl Arenes through Palladium Catalysis. PubMed. Available at: [Link]
-
Tanimoto, H., et al. (2016). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. PubMed. Available at: [Link]
-
Yue, C.-B., et al. (2016). ChemInform Abstract: O‐Difluoromethylation of 1,3‐Diones with S‐Difluoromethyl Sulfonium Salt. Sci-Hub. Available at: [Link]
-
Wang, F., et al. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Available at: [Link]
-
Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2024). Ligand-assisted manganese-enabled direct C–H difluoromethylation of arenes. Organic Chemistry Frontiers. Available at: [Link]
-
Zhang, C., et al. (2016). Visible-light-initiated difluoromethylation of arene diazonium tetrafluoroborates. Chemical Communications. Available at: [Link]
-
La-Venia, A., et al. (2023). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. PubMed Central. Available at: [Link]
-
Postigo, A. (2017). Difluoromethylation reactions of organic compounds. CONICET. Available at: [Link]
-
Yerien, D. E., & Postigo, A. (2021). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. OUCI. Available at: [Link]
-
Verhoog, S., et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Organic Letters. Available at: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Difluoromethylation of Arylsulfonium Salts with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. ChemInform Abstract: O‐Difluoromethylation of 1,3‐Diones with S‐Difluoromethyl Sulfonium Salt. / ChemInform, 2016 [sci-hub.jp]
Navigating Byproduct Formation in the Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of this valuable fluorinated building block. As Senior Application Scientists, we understand that unexpected byproducts can derail research timelines and impact project outcomes. This resource, presented in a practical question-and-answer format, offers expert insights and actionable protocols to help you identify, minimize, and eliminate common impurities.
Core Synthesis Pathway: Deoxyfluorination of 1-(2,4-Difluorophenyl)ethan-1-one
The most prevalent synthetic route to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene involves the deoxyfluorination of the corresponding ketone, 1-(2,4-difluorophenyl)ethan-1-one. This transformation is typically achieved using a nucleophilic fluorinating agent.
Caption: Competing reaction pathways leading to the desired product and the vinyl fluoride byproduct.
Troubleshooting Protocol to Minimize Vinyl Fluoride Formation:
-
Choice of Fluorinating Reagent:
-
DAST: Prone to elimination reactions, especially at elevated temperatures. [1]It is also thermally unstable and can decompose violently. [2] * Deoxo-Fluor®: A more thermally stable alternative to DAST, which may offer a better profile for minimizing elimination byproducts in some cases. [3][4] * PyFluor®: This reagent, in combination with a hindered amine base, has been shown to be highly selective for deoxyfluorination over elimination in many systems. [5]Consider this as a superior alternative if elimination is a persistent issue.
-
-
Reaction Temperature:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate. For DAST, reactions are often initiated at -78 °C and slowly warmed to room temperature. [1]Avoid heating DAST reactions.
-
For Deoxo-Fluor®, while more stable, it's still advisable to start at low temperatures (e.g., 0 °C) and gradually warm to room temperature. [6]
-
-
Order of Addition:
-
Add the deoxyfluorinating agent slowly to a cooled solution of the ketone. This helps to control the initial exotherm and maintain a low reaction temperature.
-
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |
| DAST | Readily available | Thermally unstable, prone to elimination byproducts [2][1] | -78 °C to RT, DCM |
| Deoxo-Fluor® | More thermally stable than DAST [3] | Can still lead to elimination | 0 °C to RT, DCM [6] |
| PyFluor® | High selectivity, less elimination [5] | Requires a base | RT, MeCN or DCM |
Q2: My reaction is sluggish, and upon workup, I recover a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: Incomplete conversion can be due to several factors, including reagent stoichiometry, moisture contamination, or insufficient reaction time/temperature for your specific substrate.
The electron-deficient nature of 1-(2,4-difluorophenyl)ethan-1-one can render the carbonyl group less nucleophilic, potentially slowing down the initial attack by the fluorinating agent. [7][8] Troubleshooting Protocol for Incomplete Reactions:
-
Reagent Stoichiometry:
-
Ensure you are using a sufficient excess of the deoxyfluorinating agent. For ketones, it is common to use 1.5 to 3 equivalents of the reagent. [6]
-
-
Strict Anhydrous Conditions:
-
Deoxyfluorinating agents react violently with water. [2]Ensure all glassware is oven-dried, and solvents are anhydrous. Moisture will consume the reagent and reduce its effective concentration.
-
-
Reaction Time and Temperature:
-
While high temperatures should be avoided to prevent byproduct formation, a slight increase in temperature or prolonged reaction time might be necessary. Monitor the reaction progress by TLC or GC-MS.
-
For Deoxo-Fluor®, reactions can sometimes be gently heated (e.g., to 40 °C) to facilitate the conversion of less reactive ketones. [6]
-
-
Solvent Choice:
Q3: How can I confirm the identity of the suspected vinyl fluoride byproduct and other potential impurities?
A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for impurity identification.
GC-MS Analysis:
-
Retention Time: The vinyl fluoride byproduct is typically more volatile than the desired gem-difluoro product and will likely have a shorter retention time on a non-polar GC column.
-
Mass Spectrum: The molecular ion of the vinyl fluoride will be two mass units lower than the product. Look for characteristic fragmentation patterns of fluorinated aromatic compounds. The fragmentation of styrene and its derivatives often involves the loss of the side chain. [9] NMR Spectroscopy:
-
¹H NMR: The vinyl fluoride will show characteristic signals in the olefinic region (typically 5-7 ppm) with coupling to the fluorine atom on the double bond.
-
¹⁹F NMR: This is a powerful tool for distinguishing between the product and byproducts. The gem-difluoro group of the product will appear as a single resonance, while the fluorine on the double bond of the vinyl fluoride will have a distinct chemical shift. You would also see the signals for the fluorine atoms on the aromatic ring.
Experimental Protocols
General Procedure for Deoxyfluorination using Deoxo-Fluor®
This is a general guideline and should be optimized for your specific setup and scale.
-
To a solution of 1-(2,4-difluorophenyl)ethan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in an oven-dried flask under a nitrogen atmosphere, cool the solution to 0 °C.
-
Slowly add Deoxo-Fluor® (2.0-3.0 eq.) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Ni, C.; Hu, J. (2016). PyFluor: A Low-Cost, Stable, and Versatile Deoxyfluorination Reagent.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Ketone to Difluoro. Retrieved from [Link]
- Jelen, J.; Tavčar, G. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(20), 3649–3653.
- Mao, S.; Kramer, J. H.; Sun, H. (2021). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. The Journal of Organic Chemistry, 86(8), 6066–6074.
-
ResearchGate. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13C-labeled styrene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,4-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one. Retrieved from [Link]
- Bias, C. A. (2019).
-
Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-Difluorobenzophenone to Bis(4-fluorophenyl)difluoromethane. Retrieved from [Link]
- White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573–2576.
- IARC. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 97.
- Royal Society of Chemistry. (2017).
-
ResearchGate. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-Difluorophenyl)ethan-1-one. Retrieved from [Link]
-
ResearchGate. (2022). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Retrieved from [Link]
-
PubMed. (2022). Cu(II)-Catalyzed Unsymmetrical Dioxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-phenoxyketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
- Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
- Google Patents. (n.d.). US2599631A - Preparation of vinyl fluoride.
-
PubMed Central. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. Retrieved from [Link]
-
PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Retrieved from [Link]
-
Vortex Companies. (n.d.). EUROFINS EAG LABORATORIES: QUANTITATION OF STYRENE VIA HHS-GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
ACS Publications. (n.d.). Difluorohomologation of Ketones. Retrieved from [Link]
-
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. Retrieved from [Link]
-
USD RED. (n.d.). ELECTRON DEFICIENT FLUOROARENES: BRIDGING DEOXYFLUORINATION AND ANION-π INTERACTIONS TO PRODUCE NEW FLUORINATION REAGENTS. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [merckmillipore.com]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigation of Side Reactions in Fluorinated Aromatic Synthesis
Welcome to the Technical Support Center for fluorinated aromatic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into aromatic systems. The unique properties of fluorine make it a valuable element in medicinal chemistry and materials science, but its incorporation is often plagued by challenging side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these unwanted transformations, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Challenge of Selective Fluorination
The synthesis of fluorinated aromatic compounds is a critical process in the development of new pharmaceuticals and advanced materials. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. However, the methods used for aromatic fluorination, particularly nucleophilic aromatic substitution (SNAr), can be sensitive to reaction conditions, often leading to undesired side products that complicate purification and reduce yields. This guide will address three of the most common and troublesome side reactions:
-
Hydrodefluorination (HDF): The replacement of a fluorine atom with a hydrogen atom.
-
Ether Cleavage: The cleavage of an ether group present on the aromatic ring, a common functional group in pharmaceutical intermediates.
-
Benzyne Formation: An elimination-addition pathway that can lead to regioisomeric mixtures.
By understanding the mechanisms behind these side reactions and implementing the targeted mitigation strategies outlined below, you can significantly improve the outcome of your fluorination reactions.
Section 1: Troubleshooting Hydrodefluorination (HDF)
Hydrodefluorination is a pervasive side reaction in which the desired fluoroaromatic product is reduced, replacing the newly introduced fluorine atom with hydrogen. This not only consumes your valuable product but can also introduce impurities that are difficult to separate.
Frequently Asked Questions (FAQs) about Hydrodefluorination
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of a fluorine atom and the gain of a hydrogen atom. What is happening?
A1: You are likely observing hydrodefluorination (HDF). This is a common side reaction in nucleophilic aromatic substitution (SNAr) reactions for fluorination, where a source of hydride (H⁻) or a proton (H⁺) followed by reduction leads to the replacement of a fluorine atom with a hydrogen atom. The presence of water, certain solvents, or even the amine nucleophile itself can act as a hydrogen source.
Q2: What is the underlying mechanism of hydrodefluorination in SNAr fluorination reactions?
A2: Hydrodefluorination can proceed through several mechanisms. In nucleophilic aromatic substitution, a common pathway involves the presence of a proton source, which can protonate the aryl fluoride. The resulting species can then be reduced. Another pathway involves a metal-catalyzed process where a metal hydride species is formed, which then transfers a hydride to the aromatic ring, displacing the fluoride. The exact mechanism can be influenced by the reaction conditions, including the solvent, base, and any catalytic species present.[1]
Q3: Can the choice of solvent influence the extent of hydrodefluorination?
A3: Absolutely. Protic solvents, such as water and alcohols, are known to be sources of protons and can exacerbate hydrodefluorination.[2] Aprotic polar solvents like DMSO, DMF, and sulfolane are generally preferred for SNAr fluorination reactions as they can help to minimize this side reaction. However, even these solvents must be rigorously dried, as trace amounts of water can be detrimental. Some "inert" solvents can also participate in side reactions under certain conditions, so careful selection and purification of the solvent are crucial.[3][4][5]
Troubleshooting Guide for Hydrodefluorination
If you are experiencing significant hydrodefluorination, consider the following troubleshooting steps, moving from the simplest to the more complex adjustments.
Caption: A stepwise approach to troubleshooting hydrodefluorination.
-
Ensure Rigorously Anhydrous Conditions:
-
Action: Dry all solvents and reagents thoroughly before use. Use freshly distilled solvents and dry reagents in a vacuum oven.
-
Causality: Water is a common proton source that can promote hydrodefluorination.[2] By removing water, you eliminate a key component of this side reaction pathway.
-
-
Optimize the Base:
-
Action: If using a strong, nucleophilic base, consider switching to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Causality: Strong bases can deprotonate trace water or other protic species, generating hydroxide or other nucleophiles that can contribute to HDF. Non-nucleophilic bases are less likely to participate in these unwanted reactions.
-
-
Lower the Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Causality: Hydrodefluorination often has a higher activation energy than the desired fluorination. By lowering the temperature, you can selectively slow down the rate of the HDF side reaction more than the main reaction.
-
-
Evaluate the Fluorinating Reagent and Additives:
-
Action: For nucleophilic fluorination, ensure your fluoride source (e.g., KF, CsF) is of high purity and anhydrous. The use of phase-transfer catalysts like crown ethers or tetraalkylammonium salts can enhance the nucleophilicity of the fluoride ion and may allow for milder reaction conditions, thereby reducing HDF.
-
Causality: A more reactive fluoride source can accelerate the desired SNAr reaction, allowing it to outcompete the HDF pathway.
-
-
Consider an Alternative Catalytic System:
-
Action: If applicable, explore different transition metal catalysts or catalyst-free systems. For example, certain palladium or nickel catalysts have been shown to be effective for C-F bond formation while minimizing HDF.[6]
-
Causality: The choice of catalyst and ligands can significantly influence the reaction mechanism and selectivity. A well-chosen catalytic system can favor the desired fluorination pathway over reductive pathways.
-
The following table provides a hypothetical comparison of yields for a model SNAr fluorination reaction, illustrating the potential impact of the troubleshooting steps.
| Condition | Desired Product Yield (%) | Hydrodefluorination Byproduct (%) |
| Standard (Wet Solvent, Strong Base) | 45 | 50 |
| Anhydrous Conditions | 65 | 30 |
| Anhydrous, Weaker Base | 80 | 15 |
| Anhydrous, Weaker Base, Lower Temp. | 85 | 10 |
Section 2: Troubleshooting Ether Cleavage
Aryl ethers are common substrates in pharmaceutical synthesis. However, the ether linkage can be susceptible to cleavage under certain fluorination conditions, leading to the formation of phenols and other undesired byproducts.
Frequently Asked Questions (FAQs) about Ether Cleavage
Q1: My starting material contains a methoxy group, and after the fluorination reaction, I'm seeing a significant amount of the corresponding phenol byproduct. What is causing this?
A1: You are observing ether cleavage, a side reaction where the C-O bond of the ether is broken. In the context of fluorination, this can be promoted by acidic conditions or by the fluoride ion itself acting as a nucleophile, particularly at elevated temperatures.
Q2: What is the mechanism of ether cleavage during fluorination?
A2: Ether cleavage in the presence of a fluoride source can occur through a nucleophilic attack of the fluoride ion on the alkyl group of the ether, particularly for methyl or other primary alkyl ethers. This is essentially an SN2 reaction where the aryloxy group is the leaving group.[7] In the presence of strong acids, which can be generated in situ, the ether oxygen is first protonated, making it a better leaving group and facilitating nucleophilic attack.[2][8]
Q3: Are all ethers equally susceptible to cleavage?
A3: No. Aryl methyl ethers are generally more susceptible to cleavage than aryl ethers with bulkier alkyl groups due to the steric accessibility of the methyl group for SN2 attack. Diaryl ethers are typically very stable and do not undergo cleavage under these conditions because the C(sp²)-O bond is much stronger and not susceptible to nucleophilic attack.
Troubleshooting Guide for Ether Cleavage
If ether cleavage is a significant issue in your reaction, the following strategies can help to minimize this side reaction.
Caption: A decision-making workflow for addressing ether cleavage.
-
Lower the Reaction Temperature:
-
Action: Perform the reaction at the lowest possible temperature that allows for the desired fluorination to proceed at an acceptable rate.
-
Causality: Ether cleavage is often more sensitive to temperature than the desired fluorination. Reducing the temperature can significantly decrease the rate of this side reaction.
-
-
Use a Milder Fluorinating Reagent/Conditions:
-
Action: If using harsh fluorination conditions (e.g., high concentrations of a highly reactive fluoride source), consider using a milder system. This could involve using a less reactive fluoride salt or a lower concentration of the fluorinating agent.
-
Causality: High concentrations of nucleophilic fluoride can increase the rate of the undesired SN2 attack on the ether's alkyl group.
-
-
Avoid Lewis Acidic Conditions:
-
Action: Be mindful of any Lewis acidic species in your reaction mixture, which can be inadvertently generated. For example, some metal catalysts or additives can act as Lewis acids.
-
Causality: Lewis acids can coordinate to the ether oxygen, activating it for cleavage.[2] Avoiding these conditions can help to preserve the ether linkage.
-
-
Consider a More Robust Protecting Group:
-
Action: If the ether is a protecting group for a phenol, consider switching to a more robust protecting group that is stable to the fluorination conditions. Examples of more stable protecting groups can be found in the literature.
-
Causality: A protecting group that is specifically designed to be stable under the planned reaction conditions will prevent cleavage and the formation of the corresponding phenol.
-
The following table illustrates the potential improvement in product distribution by applying these mitigation strategies to a model reaction prone to ether cleavage.
| Condition | Desired Product Yield (%) | Ether Cleavage Byproduct (%) |
| High Temperature, Harsh Reagent | 50 | 45 |
| Lower Temperature | 70 | 25 |
| Lower Temp., Milder Reagent | 85 | 10 |
| Lower Temp., Milder Reagent, No Lewis Acids | 90 | 5 |
Section 3: Troubleshooting Benzyne Formation
Benzyne formation is an elimination-addition reaction that can compete with the desired SNAr pathway, particularly when using strong bases with aryl halides that have a proton ortho to the leaving group. This can lead to the formation of regioisomeric products, complicating purification and reducing the yield of the desired isomer.
Frequently Asked Questions (FAQs) about Benzyne Formation
Q1: My fluorination reaction is producing a mixture of regioisomers. Why is this happening?
A1: The formation of regioisomers is a classic sign of a benzyne-mediated reaction. Instead of a direct substitution at the carbon bearing the leaving group, a highly reactive benzyne intermediate is formed, which can then be attacked by the nucleophile at two different positions, leading to a mixture of products.
Q2: What is the mechanism of benzyne formation?
A2: The benzyne mechanism is a two-step process. First, a strong base abstracts a proton from the carbon atom adjacent (ortho) to the leaving group. This is followed by the elimination of the leaving group to form a neutral, highly strained intermediate containing a formal triple bond within the benzene ring, known as benzyne. The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation yields the final product.
Q3: What reaction conditions favor benzyne formation?
A3: Benzyne formation is typically favored by the use of very strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), in combination with an aryl halide that has a proton ortho to the leaving group. High reaction temperatures can also promote this pathway.
Troubleshooting Guide for Benzyne Formation
If you suspect that benzyne formation is occurring in your reaction, the following strategies can help to suppress this unwanted pathway.
Caption: A logical progression for minimizing benzyne formation.
-
Use a Weaker, Non-nucleophilic Base:
-
Action: Replace strong bases like NaNH₂ or t-BuOK with milder, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or even an organic base like triethylamine (Et₃N).
-
Causality: The first step in benzyne formation is the deprotonation of the ortho-proton, which requires a strong base. By using a weaker base, you can disfavor this initial deprotonation step.
-
-
Lower the Reaction Temperature:
-
Action: Conduct the reaction at a lower temperature.
-
Causality: The elimination step to form the benzyne intermediate often has a higher activation energy than the addition-elimination pathway of the SNAr reaction. Lowering the temperature can therefore favor the desired SNAr mechanism.
-
-
Modify the Substrate:
-
Action: If synthetically feasible, use a substrate where the positions ortho to the leaving group are blocked with other substituents.
-
Causality: The benzyne mechanism requires a proton at a position ortho to the leaving group. If both of these positions are substituted, the initial deprotonation step is not possible, and the benzyne pathway is effectively shut down.
-
-
Promote the SNAr Pathway:
-
Action: Ensure your substrate is well-activated for SNAr by having electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group.
-
Causality: Electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate of the SNAr pathway, thereby accelerating this desired mechanism and making it more competitive with the benzyne pathway.
-
The table below shows a hypothetical product distribution for a fluorination reaction prone to benzyne formation and how the implementation of mitigation strategies can improve regioselectivity.
| Condition | Desired Regioisomer Yield (%) | Undesired Regioisomer Yield (%) |
| Strong Base, High Temperature | 40 | 55 |
| Weaker Base | 65 | 30 |
| Weaker Base, Lower Temperature | 80 | 15 |
| Weaker Base, Lower Temp., Activated Substrate | >95 | <5 |
References
-
Ni, C., & Hu, J. (2017). Transition-metal-catalyzed C–F bond activation and transformation of aromatic fluorides. Catalysts, 7(12), 373. [Link]
-
Kramer, K., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 1-10. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Ether cleavage. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
-
Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Hydrodefluorination. [Link]
-
Sun, R., et al. (2020). Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis. Organic Letters, 22(10), 3938-3942. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution – The Benzyne Mechanism. [Link]
-
Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
Sawama, Y., et al. (2012). Platinum on Carbon-Catalyzed Hydrodefluorination of Fluoroarenes Using Isopropyl Alcohol–Water–Sodium Carbonate Combination. Advanced Synthesis & Catalysis, 354(5), 777-782. [Link]
-
Kikushima, K., et al. (2017). Transition-Metal-Free Catalytic Hydrodefluorination of Polyfluoroarenes by Concerted Nucleophilic Aromatic Substitution with a Hydrosilicate. Angewandte Chemie International Edition, 56(51), 16191-16196. [Link]
-
Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17064-17070. [Link]
-
Chen, T., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12593-12599. [Link]
-
Mamboury, M., et al. (2022). Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. Journal of the American Chemical Society, 144(32), 14566-14578. [Link]
-
Wang, X., et al. (2022). Light-Driven Hydrodefluorination of Electron-Rich Aryl Fluorides by an Anionic Rhodium-Gallium Photoredox Catalyst. Angewandte Chemie International Edition, 61(33), e202205575. [Link]
-
That Chemist. (2022). Are These 'Inert' Solvents Actually Reactive? [Link]
-
Ogoshi, S., et al. (2014). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)₂]. Journal of the American Chemical Society, 136(3), 1198-1201. [Link]
-
Ritter, T., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research, 50(11), 2631-2642. [Link]
-
Alsbaiee, A., et al. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. [Link]
-
Grellier, M., et al. (2013). Hydrodefluorination of functionalized fluoroaromatics with triethylphosphine: a theoretical and experimental study. New Journal of Chemistry, 37(10), 3217-3224. [Link]
-
ResearchGate. (n.d.). Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3. [Link]
-
ResearchGate. (n.d.). Underevaluated Solvent Effects in Electrocatalytic CO2 Reduction by Fe Chloride Tetrakis(pentafluorophenyl)porphyrin. [Link]
-
Singh, R. P., & Shree, R. (2021). Achievements in fluorination using variable reagents through a deoxyfluorination reaction. Organic Chemistry Frontiers, 8(21), 6125-6161. [Link]
-
Ichitsuka, T., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 143(35), 14061-14068. [Link]
-
Wang, Q., et al. (2014). Copper Mediated Fluorination of Aryl Iodides. PMC, 40(20), 5431-5435. [Link]
-
Smith, A. M., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 46(15), 8239-8246. [Link]
-
Chambers, R. D., et al. (2014). Photocatalytic hydrodefluorination: facile access to partially fluorinated aromatics. PubMed, 136(10), 3934-7. [Link]
-
Clot, E., et al. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. PubMed, 131(7), 2262-3. [Link]
-
ResearchGate. (n.d.). Mechanism studies for SnII-catalyzed hydrodefluorination of pentafluoropyridine. [Link]
-
ResearchGate. (n.d.). Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts. [Link]
-
Douglas, J. T., et al. (2017). Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC, 51(1), 1-13. [Link]
-
MDPI. (2020). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 25(21), 5099. [Link]
-
Douglas, J., et al. (2015). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, 48(1), 1-13. [Link]
-
Landelle, G., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9473-9482. [Link]
-
Dermeik, S., & Sasson, Y. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(1), 1-12. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Improving the Yield of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Welcome to the technical support center for the synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. We will delve into the causality behind experimental choices, provide validated protocols, and address the specific challenges associated with the fluorination of electron-deficient aromatic systems.
Section 1: Synthesis Overview & Core Challenge
The most common and practical route to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene involves a two-step sequence starting from 1,3-difluorobenzene. The primary challenge lies in the second step: the deoxofluorination of an electron-deficient ketone, which is often inefficient and prone to side reactions if not properly controlled.
Caption: General synthetic workflow for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Section 2: Troubleshooting the Deoxofluorination Reaction
This section addresses the most frequent problems encountered when converting 2',6'-difluoroacetophenone to the target gem-difluoro compound.
Q1: My reaction yield is low, with a significant amount of starting material remaining. What are the likely causes and solutions?
A1: Incomplete conversion is a common issue, often stemming from reagent deactivation, insufficient temperature, or suboptimal stoichiometry. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring deactivates the carbonyl group, making it less reactive than non-fluorinated acetophenones.
Potential Causes & Solutions:
-
Moisture Contamination: Deoxofluorinating agents like Deoxo-Fluor® and DAST react violently with water, rendering them inactive.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents (distilled from a suitable drying agent or from a solvent purification system). Handle reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Insufficient Reagent Equivalents: Due to the reduced reactivity of the substrate, a larger excess of the fluorinating agent may be required compared to standard literature procedures for simple ketones.
-
Solution: Incrementally increase the equivalents of the deoxofluorinating agent from a typical 1.5 eq. up to 2.5 or 3.0 eq. Monitor the reaction progress by GC-MS or ¹⁹F NMR to find the optimal amount.
-
-
Inadequate Reaction Temperature or Time: The reaction may be too slow at room temperature.
-
Solution: While carefully monitoring for side-product formation, slowly increase the reaction temperature. For Deoxo-Fluor®, a temperature range of 50-80°C is often effective. Extend the reaction time and track consumption of the starting material.
-
Q2: I'm observing a significant byproduct with a mass corresponding to the loss of HF from my product. How can I minimize this elimination side reaction?
A2: The byproduct is likely the vinyl fluoride, 1-fluoro-2-(1,3-difluorophenyl)ethene. This arises from the elimination of the intermediate oxosulfonium species, a known competitive pathway in deoxofluorination reactions.[1]
Minimization Strategies:
-
Choice of Fluorinating Agent: Some reagents are more prone to causing elimination than others. DAST, being less thermally stable, can sometimes lead to more elimination byproducts.
-
Temperature Control: Higher temperatures, while driving the reaction to completion, can also favor the elimination pathway.
-
Solution: Find the "sweet spot." Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. A stepwise temperature increase can be beneficial.
-
-
Addition of an HF Scavenger: The HF generated in situ can catalyze elimination and other side reactions.
-
Solution: The addition of a mild, non-nucleophilic base or fluoride scavenger can be beneficial. Potassium fluoride (KF) has been shown to reduce elimination products in some cases.[1]
-
Caption: Troubleshooting decision tree for the deoxofluorination step.
Q3: How do I choose the best deoxofluorinating agent for this specific substrate?
A3: The choice of reagent is critical and involves a trade-off between reactivity, stability, safety, and cost. For an electron-deficient ketone like 2',6'-difluoroacetophenone, a robust and thermally stable reagent is highly recommended.
| Reagent | Key Advantages | Key Disadvantages | Best For... |
| DAST (Diethylaminosulfur trifluoride) | Widely used, high reactivity. | Thermally unstable, can decompose explosively. Prone to elimination side reactions.[1] | Simple, reactive substrates at low temperatures. |
| Deoxo-Fluor® | Much higher thermal stability than DAST.[2] Often gives higher yields and fewer byproducts.[3] Commercially available. | More expensive than DAST. Reacts violently with water. | Demanding substrates like 2',6'-difluoroacetophenone where higher temperatures are needed. |
| PyFluor | Stable, crystalline solid. Good for acid-sensitive substrates. | May require activation with a base. Can be less reactive for ketones. | Deoxyfluorination of alcohols, especially in complex, acid-sensitive molecules.[4] |
Recommendation: For this synthesis, Deoxo-Fluor® is the superior choice due to its enhanced safety profile at the required higher temperatures and its demonstrated efficacy in converting ketones to gem-difluorides with high fidelity.[5]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable method for preparing the 2',6'-difluoroacetophenone precursor?
A common and scalable method is the Friedel-Crafts acylation of 1,3-difluorobenzene. Using a strong Lewis acid like aluminum chloride (AlCl₃) with either acetic anhydride or acetyl chloride will direct the acylation to the 2-position, ortho to both fluorine atoms. The product can typically be purified by vacuum distillation.[6]
FAQ 2: What analytical techniques are essential for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check of the consumption of the starting ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this reaction. It allows for clear quantification of the starting material, product, and any byproducts (like the elimination product), which have distinct mass spectra.
-
¹⁹F NMR Spectroscopy: Invaluable for fluorinated compounds. The starting ketone will have a signal for the Ar-F , while the product will have two signals: the Ar-F and a new, distinct signal for the -CF₂ CH₃ group. This provides unambiguous confirmation of success.
FAQ 3: What are the best practices for safely handling and quenching deoxofluorinating agents?
Safety is paramount. These reagents are corrosive and react exothermically with protic solvents.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Quenching: The reaction should be quenched by slowly and carefully adding the reaction mixture to a cooled, stirred solution of a saturated aqueous base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. This neutralizes the corrosive HF byproducts. Never add water or base directly to the neat fluorinating agent.
Section 4: Validated Experimental Protocol
This protocol details an optimized procedure for the deoxofluorination step using Deoxo-Fluor®.
Protocol: Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Materials:
-
2',6'-Difluoroacetophenone (1.0 eq.)
-
Deoxo-Fluor® (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add 2',6'-difluoroacetophenone (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Dissolution: Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add Deoxo-Fluor® (2.2 eq.) dropwise via the dropping funnel over 20-30 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 40°C for DCM) and maintain for 12-24 hours.
-
Monitoring: Periodically take a small aliquot from the reaction, quench it carefully in wet ether over NaHCO₃, and analyze by GC-MS to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C. Very slowly and carefully, transfer the reaction mixture via cannula or dropping funnel into a separate flask containing a vigorously stirred, cooled (0°C) saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically a pale yellow oil. Purify via fractional vacuum distillation or column chromatography on silica gel to yield the pure 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
-
Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(6), 2470–2473. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic-synthesis.org.[Link]
-
Georg, G., & Kangani, C. O. (2006). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 71(19), 7413–7416. [Link]
-
Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
-
Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2010). Discovery of PyFluor, a new class of deoxyfluorination and (trifluoromethyl)deoxygenation reagents. Journal of the American Chemical Society, 132(51), 18199-18205. [Link]
Sources
- 1. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Purification of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Welcome to the technical support guide for the purification of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar fluorinated molecules. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate the common challenges encountered during the purification of this compound from a typical reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the likely impurities in my crude reaction mixture after synthesizing 2-(1,1-Difluoroethyl)-1,3-difluorobenzene?
Answer:
Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The most common synthetic route to 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is the deoxofluorination of its corresponding ketone precursor, 1-(2,6-difluorophenyl)ethanone. This reaction typically employs a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1][2]
Based on this synthetic pathway, your crude product is likely contaminated with the following species:
-
Unreacted Starting Material: 1-(2,6-difluorophenyl)ethanone.
-
Reaction Intermediates: The hemi-ketal or fluoro-alcohol intermediate can persist if the reaction has not gone to completion.
-
Elimination Byproducts: Vinyl fluorides, such as 1-fluoro-1-(2,6-difluorophenyl)ethene, are common byproducts in deoxofluorination reactions, particularly with less stable reagents like DAST or at elevated temperatures.[3]
-
Fluorinating Reagent Residues: Decomposed fluorinating agent byproducts (often sulfur-based and polar) will be present.
-
Solvent: Residual reaction solvent (e.g., dichloromethane, toluene).
-
Water and Acid Traces: Hydrolysis of the fluorinating agent generates HF, which can be present along with water introduced during the work-up.[4]
Here is a summary of the key components you might find in your crude mixture:
| Compound Name | Structure | Role in Mixture | Polarity | Boiling Point (Predicted) |
| 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | ![]() | Target Product | Low | Moderate-High |
| 1-(2,6-Difluorophenyl)ethanone | ![]() | Starting Material | Moderate | High |
| 1-Fluoro-1-(2,6-difluorophenyl)ethene | ![]() | Elimination Byproduct | Low | Moderate |
| Reagent Byproducts (e.g., from Deoxo-Fluor®) | Various Sulfur Compounds | Impurity | High / Water-Soluble | N/A (non-volatile) |
FAQ 2: My reaction mixture formed a persistent emulsion during the aqueous work-up. How can I resolve this?
Answer:
Emulsion formation is a frequent issue, often caused by fine particulate matter or amphiphilic byproducts. Here is a step-by-step protocol to manage and break emulsions during the initial purification phase.
Standard Aqueous Work-up Protocol:
-
Cooling: Ensure the reaction flask is cooled in an ice bath to 0-5 °C before quenching. This mitigates the exothermic reaction of quenching excess fluorinating reagent.
-
Quenching: Slowly and carefully add the crude reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quench is often vigorous and produces gas (CO₂). Ensure adequate venting and stirring. This step neutralizes acidic byproducts like HF.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) 2-3 times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) to break up minor emulsions and initiate drying.
-
-
Drying & Filtration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
Troubleshooting Emulsions:
If a persistent emulsion forms at the interface between the organic and aqueous layers, try the following techniques in order:
-
Brine Addition: Add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often forces the separation of layers.
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the fine particles stabilizing the emulsion.
-
Solvent Addition: Add a small amount of a different solvent. For example, if using dichloromethane, adding some diethyl ether can sometimes disrupt the emulsion.
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.
FAQ 3: How do I choose the best primary purification method: distillation, chromatography, or crystallization?
Answer:
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. The following flowchart provides a logical path for making this decision.
Caption: Decision tree for selecting a purification method.
-
Fractional Distillation: This is the method of choice for large-scale purifications (>5 g) where there is a substantial difference in boiling points between your product and the major impurities. For example, the starting ketone will have a much higher boiling point than the product.
-
Flash Column Chromatography: Ideal for smaller scales (<5 g) or when impurities have similar boiling points but different polarities. Since your product is relatively non-polar, it can be effectively separated from more polar starting material and reagent byproducts.
-
Crystallization: This method is only viable if your product is a solid at room temperature or can be coaxed into crystallizing from a suitable solvent system. It can be highly effective for achieving very high purity.
FAQ 4: I've chosen distillation. Can you provide a detailed protocol and troubleshooting tips?
Answer:
Fractional distillation is an excellent choice for purifying 2-(1,1-Difluoroethyl)-1,3-difluorobenzene on a larger scale, especially for removing the high-boiling starting ketone.
Note on Boiling Point: The exact boiling point of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is not widely reported. However, it will be significantly higher than that of 1,3-difluorobenzene (83 °C)[5][6][7] and lower than the starting ketone, 1-(2,6-difluorophenyl)ethanone. A preliminary small-scale distillation or GC-MS analysis can help determine the optimal temperature and pressure conditions. A vacuum distillation is recommended to prevent potential thermal decomposition.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) to ensure good separation.
-
Use a short-path distillation head if possible to minimize product loss.
-
Ensure all glassware is dry and joints are properly greased for a good vacuum seal.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the distillation flask with the crude oil. Do not fill it more than two-thirds full.
-
Begin heating the flask in an oil bath while stirring.
-
Slowly apply vacuum. You may observe some low-boiling solvents distilling first.
-
Gradually increase the temperature of the oil bath. Collect any initial fractions (foreruns) that come over at a low temperature, as these may contain volatile impurities.
-
The product will begin to distill as the vapor temperature stabilizes at the compound's boiling point at the given pressure. Collect this fraction in a pre-weighed receiving flask.
-
Monitor the distillation closely. A drop in vapor temperature or a change in the appearance of the distillate may indicate that the product fraction is complete.
-
Stop the distillation when the temperature begins to rise again, leaving the high-boiling starting material and any polymeric residue in the distillation flask.
-
Always release the vacuum before turning off the heat to prevent the oil from the bath being sucked into the apparatus.
-
Troubleshooting Distillation Issues:
| Problem | Probable Cause | Solution |
| Bumping / Unsteady Boiling | Insufficient stirring or lack of boiling chips. Superheating of the liquid. | Use a magnetic stir bar and ensure vigorous stirring. For non-stirred systems, add fresh boiling chips. |
| Poor Separation | Column is not efficient enough (too short, insufficient packing). Distillation rate is too fast. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed). Reduce the heating rate to allow equilibrium to be established in the column. |
| Product Decomposition | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. Ensure the heating mantle/oil bath temperature is not excessively higher than the vapor temperature. |
| No Product Distilling | Vacuum is not low enough. Temperature is too low. | Check all joints for leaks and ensure the vacuum pump is functioning correctly. Gradually increase the oil bath temperature. |
FAQ 5: My impurities have similar boiling points to my product. How do I perform a flash chromatography purification?
Answer:
When distillation is not effective, flash column chromatography is the preferred method for separating compounds based on differences in polarity. Your target product is relatively non-polar and should elute well before the more polar ketone starting material.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine the ideal solvent system.
-
Spot your crude mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from impurities. For this compound, a system like 98:2 Hexanes:Ethyl Acetate is a good starting point.
-
-
Column Packing:
-
Choose an appropriately sized column for your sample amount (a general rule is ~50-100 g of silica gel per 1 g of crude material).
-
Pack the column using the "slurry method": mix the silica gel with your initial, non-polar eluent, pour it into the column, and use gentle pressure to pack it evenly without cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder (this is the "dry loading" method).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system (e.g., 100% hexanes).
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to wash out more polar impurities. Your product should elute early in the non-polar fractions. The starting ketone will require a much more polar solvent system to elute.
-
Caption: Workflow for flash column chromatography.
FAQ 6: My final product still shows minor impurities by NMR/GC-MS. What are my options for a final polishing step?
Answer:
If you require very high purity (>99.5%), a final polishing step may be necessary.
-
Second Chromatographic Pass: If the impurities are distinct by polarity, a second, carefully run flash column with a very shallow solvent gradient can be effective.
-
Preparative HPLC: For the highest possible purity on a small scale, preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase (C18) column, can separate very closely related isomers or impurities.[8]
-
Crystallization (if applicable): If your compound is a solid or can be induced to crystallize, this is an excellent method for achieving high purity. The ordered lattice structure naturally excludes molecules that do not fit, effectively removing impurities.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]
-
PubChem. (n.d.). 1,3-Difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Konakahara, T., et al. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. [Link]
-
Katzenellenbogen, J. A., et al. (1986). gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry, 51(18), 3508–3513. [Link]
-
Reddy, V. P., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7599–7603. [Link]
-
Illinois Experts. (1986). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. University of Illinois. Retrieved from [Link]
-
Kappe, C. O., et al. (2012). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Beilstein Journal of Organic Chemistry, 8, 2126–2132. [Link]
-
Kamińska, E., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1406. [Link]
-
Sandford, G., et al. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 2356–2364. [Link]
-
Studer, A., et al. (2022). Gem-Difluoroallylation of Aryl Sulfonium Salts. Organic Letters, 24(48), 8924–8929. [Link]
-
Organic Syntheses. (n.d.). Selective Fluorination of Carbonyl Compounds to gem-Difluorides. Retrieved from [Link]
-
Pannecoucke, X., et al. (2018). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl)-2,2,2-trifluoroethyl-silanes. The Journal of Organic Chemistry, 83(15), 8436–8444. [Link]
- Lal, G. S., & Pez, G. P. (2000). U.S. Patent No. 6,080,886. Washington, DC: U.S.
-
Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Cheméo. (n.d.). Benzene, 1,2-difluoro-. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. Synthesis, 2002(17), 2561-2578. [Link]
-
Chem-Impex. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
- Repsol YPF, S.A. (2009). EP Patent 2,022,771 A1.
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]
-
ChemBK. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
Desiraju, G. R., et al. (2009). 1,3-Difluorobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2668. [Link]
-
Xu, W., & Chen, Q.-Y. (2003). A novel approach of cycloaddition of difluorocarbene to α,β-unsaturated aldehydes and ketones: synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans. Tetrahedron Letters, 44(3), 541-544. [Link]
Sources
- 1. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 3. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Fluorinated Benzene Intermediates
Welcome to the technical support center dedicated to addressing the stability challenges associated with fluorinated benzene intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter these powerful yet often sensitive building blocks in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why these intermediates can be unstable and how to troubleshoot the issues that arise during their use.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and concerns regarding the stability of fluorinated benzene intermediates.
Q1: I'm seeing a significant amount of defluorination in my reaction. What are the likely causes?
A1: Unwanted hydrodefluorination is a common side reaction, particularly when using transition metal catalysts, such as palladium or nickel, in cross-coupling reactions.[1][2][3][4][5] The mechanism often involves oxidative addition of the aryl fluoride to the metal center, followed by a reaction that replaces the fluorine with hydrogen.
Key Factors Influencing Hydrodefluorination:
-
Catalyst System: The choice of metal, ligands, and additives is critical. Some nickel complexes, for instance, are known to catalyze the hydrodefluorination of perfluorinated arenes.[2]
-
Reaction Conditions: Elevated temperatures and the presence of a hydrogen source (e.g., solvent, reagents) can promote this side reaction.
-
Substrate Electronics: The electronic nature of the fluorinated benzene ring can influence its susceptibility to this process.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the desired reaction allows, reducing the temperature can often minimize hydrodefluorination.
-
Screen Ligands: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligands can significantly impact the selectivity of the catalyst.
-
Use Anhydrous Solvents: Minimizing the presence of water or other protic sources is crucial.
-
Consider a Different Catalyst: If the problem persists, switching to a different metal catalyst or a pre-catalyst system known for its low hydrodefluorination activity may be necessary.
Q2: My reaction is giving a mixture of ortho- and para-isomers that are difficult to separate. Why is this happening and how can I improve selectivity?
A2: The regioselectivity of reactions involving substituted benzenes is governed by a combination of electronic and steric effects. While many directing groups favor ortho- and para-substitution, the separation of these isomers can be a significant purification challenge.
Understanding the Causality:
-
Electronic Effects: Electron-donating groups activate the ortho and para positions for electrophilic attack. Conversely, electron-withdrawing groups may direct to the meta position.[6]
-
Steric Hindrance: Bulky substituents on the benzene ring or a bulky incoming reagent will often favor substitution at the less hindered para position.[7]
-
Physical Properties: Ortho- and para-isomers can have very similar boiling points, making distillation difficult. However, para-isomers are often more symmetrical and can have higher melting points, which may allow for separation by recrystallization.
Strategies for Improving Selectivity and Separation:
-
Modify the Directing Group: In some cases, a temporary modification of a directing group can alter the ortho/para ratio.
-
Change the Catalyst or Reagent: A bulkier catalyst or reagent may increase the preference for the para-isomer.
-
Optimize Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, potentially favoring one isomer.
-
Purification Techniques:
-
Recrystallization: If the para-isomer has a significantly higher melting point, this can be an effective method.
-
Chromatography: Careful selection of the stationary and mobile phases in column chromatography can often resolve closely related isomers. Consider using high-performance liquid chromatography (HPLC) for challenging separations.
-
Q3: I suspect my fluorinated intermediate is decomposing during storage. What are the best practices for storing these compounds?
A3: The stability of fluorinated benzene intermediates during storage is highly dependent on their specific structure and susceptibility to environmental factors.[8][9]
Common Degradation Pathways in Storage:
-
Hydrolysis: Many fluorinated intermediates are sensitive to moisture.[8][9] For example, fluorinated boronic acids can be prone to protodeboronation.
-
Oxidation: Exposure to air can lead to the degradation of sensitive functional groups.
-
Light Sensitivity: Some compounds may be susceptible to photochemical decomposition.
Recommended Storage Protocols:
| Intermediate Type | Key Sensitivities | Recommended Storage Conditions |
| Fluorinated Boronic Acids | Moisture, Air | Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C or frozen).[9] Consider using more stable MIDA boronates for long-term storage.[10] |
| Fluorinated Grignard Reagents | Moisture, Air, Protic Solvents | Prepare fresh and use immediately. Not suitable for long-term storage. |
| Highly Activated Fluoroarenes | Nucleophiles (including water) | Store in a cool, dry, and dark place away from strong bases or nucleophiles. |
| General Fluorinated Intermediates | Moisture | Store in a desiccator or under an inert atmosphere. Ensure containers are well-sealed. |
Section 2: Troubleshooting Guides - A Deeper Dive into Specific Problems
This section provides more detailed troubleshooting workflows for complex stability issues.
Guide 1: Unraveling Unexpected Side Products - The Case of Benzyne Formation
Scenario: You are running a nucleophilic aromatic substitution (SNA) or a cross-coupling reaction with a fluorinated benzene intermediate and observe unexpected rearrangement products or dimers/trimers in your analytical data (NMR, LC-MS).
Underlying Cause: You may be inadvertently generating a highly reactive benzyne intermediate.[11][12][13] This typically occurs when a strong base is used in the presence of a haloarene that has a proton on a carbon adjacent to the halogen. The fluorine atom, being a moderate leaving group in this context, can be eliminated.
Workflow for Diagnosing and Mitigating Benzyne Formation:
Caption: Troubleshooting workflow for benzyne formation.
Experimental Protocol: Confirmatory Test for Benzyne Formation
-
Reaction Setup: In a separate, small-scale reaction, replicate the conditions that led to the suspected side products.
-
Addition of a Trap: Before adding your primary nucleophile or coupling partner, add an excess (3-5 equivalents) of a known benzyne trapping agent, such as furan.
-
Reaction Execution: Proceed with the reaction as originally planned.
-
Analysis: Analyze the crude reaction mixture by GC-MS or LC-MS for the presence of the Diels-Alder adduct of benzyne and furan. The presence of this adduct is strong evidence for the formation of a benzyne intermediate.
Guide 2: Challenges in Purification of Fluorinated Intermediates
Scenario: You have successfully completed your reaction, but are facing difficulties in isolating your fluorinated product in high purity.
Underlying Principles: The unique properties of the fluorine atom can alter the physical characteristics of a molecule, impacting its behavior during extraction and chromatography.
-
Polarity: The high electronegativity of fluorine can create strong dipoles, but the overall polarity of a molecule can be difficult to predict and may not correlate directly with the number of fluorine atoms.
-
Volatility: Fluorinated compounds can be more volatile than their non-fluorinated analogs.
-
Acidity/Basicity: Fluorine atoms can significantly alter the pKa of nearby functional groups.
Troubleshooting Purification Protocols:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation in Column Chromatography | Co-elution of starting material, byproducts, or isomers. | 1. Solvent Screen: Perform a systematic screen of solvent systems with varying polarities. Consider systems containing ethyl acetate/hexanes, dichloromethane/methanol, or even ethers. 2. Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral), or reverse-phase C18 silica. 3. TLC Additives: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and separation. |
| Product Loss During Workup | High volatility of the fluorinated product. | 1. Avoid High Temperatures: When removing solvent on a rotary evaporator, use a lower bath temperature and moderate vacuum. 2. Back-Extraction: If the product has some solubility in the aqueous layer, perform a back-extraction of the aqueous phase with fresh organic solvent. |
| Emulsion Formation During Extraction | The fluorinated compound may be acting as a surfactant. | 1. Add Brine: Addition of a saturated NaCl solution can help to break up emulsions. 2. Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers. |
Section 3: Analytical Methods for Stability Assessment
A robust analytical strategy is essential for identifying and quantifying instability.
Q4: What analytical techniques are best suited for monitoring the stability of my fluorinated intermediate?
A4: A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of the starting material and the appearance of degradation products over time. A stability-indicating method should be developed where the analyte peak is well-resolved from any degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile fluorinated compounds. The mass spectrometer can help in the identification of degradation products.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information about the starting material and any impurities or degradants. ¹⁹F NMR is particularly powerful for tracking the fate of the fluorine-containing parts of the molecule.
-
Ion Chromatography: Can be used to quantify the release of fluoride ions into an aqueous medium, providing a direct measure of C-F bond cleavage.
Experimental Protocol: A Simple Stability Study
-
Sample Preparation: Prepare solutions of your fluorinated intermediate in relevant solvents (e.g., reaction solvent, purification solvents, storage solvent) at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions, such as elevated temperature (e.g., 40 °C, 60 °C), different pH values (e.g., acidic, neutral, basic), and exposure to light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the aliquots by HPLC or GC to determine the percentage of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
This data will provide valuable insights into the stability profile of your intermediate and guide your choices for reaction conditions, workup procedures, and storage.
Section 4: Mechanistic Insights and Preventative Strategies
Understanding the "why" behind instability is key to proactively designing more robust synthetic routes.
The Instability of Fluorinated Boronic Acids in Suzuki Coupling
Fluorinated arylboronic acids can be particularly susceptible to decomposition, especially under the basic conditions required for Suzuki-Miyaura coupling.[15][16]
Degradation Pathway:
Caption: Competing pathways for fluorinated arylboronates.
Preventative Measures:
-
Use MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronic esters are air- and moisture-stable crystalline solids.[10] They slowly release the corresponding boronic acid under the reaction conditions, minimizing its exposure to harsh basic environments.
-
Careful Choice of Base: Use the mildest base that is effective for the transmetalation step. Potassium fluoride (KF) can be a good choice for base-sensitive substrates.[15]
-
Anhydrous Conditions: As with many organometallic reactions, rigorously excluding water is beneficial.
By understanding these fundamental principles of stability and employing the troubleshooting strategies outlined above, researchers can more effectively navigate the challenges posed by fluorinated benzene intermediates, unlocking their full potential in the synthesis of novel molecules for drug discovery and other applications.
References
-
National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. Retrieved from [Link]
-
Funabiki, K., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Royal Society of Chemistry. DOI:10.1039/D5CC04851F. Retrieved from [Link]
-
Murphy, C. D. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography B, 856(1-2), 1-8. DOI:10.1016/j.jchromb.2007.03.018. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
-
Gkorezis, P., et al. (2023). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. Molecules, 28(14), 5488. DOI:10.3390/molecules28145488. Retrieved from [Link]
-
Vrindawan Coaching Center. (2023, April 18). Excluding benzyne mechanism. Retrieved from [Link]
-
García, J. J., et al. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. Organometallics, 31(4), 1374-1383. DOI:10.1021/om2009815. Retrieved from [Link]
-
Wang, Y., et al. (2024). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. Chemistry – A European Journal. DOI:10.1002/chem.202400784. Retrieved from [Link]
-
Reddit user discussion. (2020, September 8). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. r/chemhelp. Retrieved from [Link]
-
García, J. J., et al. (2012). Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. ResearchGate. Retrieved from [Link]
-
Gribble, G. W. (2010). Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne. Accounts of Chemical Research, 43(3), 359-369. DOI:10.1021/ar900216z. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Salem, S. M., et al. (2022). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Polymers, 14(15), 3025. DOI:10.3390/polym14153025. Retrieved from [Link]
-
Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. DOI:10.15227/orgsyn.013.0046. Retrieved from [Link]
-
Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 134-159. DOI:10.1016/j.jfluchem.2017.08.002. Retrieved from [Link]
-
Gabbaï, F. P., et al. (2020). Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes. Organometallics, 39(18), 3326-3330. DOI:10.1021/acs.organomet.0c00494. Retrieved from [Link]
-
Nikonov, G. I. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12516-12521. DOI:10.1021/jacs.1c06289. Retrieved from [Link]
-
Quora user discussion. (2016, August 27). In aromatic compounds , Which is more stable position: ortho or para? Explain. Quora. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 14). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. RSC Sustainability. DOI:10.1039/D4SU00152D. Retrieved from [Link]
-
Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Eyring, H., et al. (1998). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Journal of the American Chemical Society, 120(49), 12849-12859. DOI:10.1021/ja982181o. Retrieved from [Link]
-
Pace Analytical. (2024, April 25). PFAS Analytical Methods – So Many Choices, Which One Do I Need? Environmental Business Council. Retrieved from [Link]
-
ResearchGate user discussion. (2021, September 20). How to quantify TEFLON degradation ? Or Fluoride release in aqueous solutions? ResearchGate. Retrieved from [Link]
-
Knowbee Tutoring. (2015, December 28). Benzene Chemistry Synthesis Sample Problems [Video]. YouTube. Retrieved from [Link]
-
García, J. J., et al. (2011). On the Catalytic Hydrodefluorination of Fluoroaromatics Using Nickel Complexes: The True Role of the Phosphine. Journal of the American Chemical Society, 133(49), 19702-19705. DOI:10.1021/ja2083655. Retrieved from [Link]
-
Quora user discussion. (2021, January 18). Why isn't fluorine used in a Grignard reagent? Quora. Retrieved from [Link]
-
Pharmaceutical Technology. (2012, October 1). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
Moody, C. J., et al. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. RSC Medicinal Chemistry, 15(5), 1140-1153. DOI:10.1039/d4md00108g. Retrieved from [Link]
-
König, B., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(38), 14757-14763. DOI:10.1039/d4sc02450h. Retrieved from [Link]
-
Maiti, D., et al. (2020). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Chemical Science, 11(20), 5327-5332. DOI:10.1039/d0sc01643a. Retrieved from [Link]
-
Whittlesey, M. K., & Peris, E. (2014). Catalytic Hydrodefluorination with Late Transition Metal Complexes. ACS Catalysis, 4(9), 3152-3159. DOI:10.1021/cs500887p. Retrieved from [Link]
-
Leah4sci. (2015, December 17). Orgo 2 Practice Exam Q5 Benzene Multi Step Synthesis EAS and more [Video]. YouTube. Retrieved from [Link]
-
Murphy, C. D. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(3), 751-764. DOI:10.1111/1751-7915.13967. Retrieved from [Link]
-
ResearchGate user discussion. (2025, August 7). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. ResearchGate. Retrieved from [Link]
-
Beilstein-Institut. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2194-2200. DOI:10.3762/bjoc.14.192. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 18). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes [Video]. YouTube. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. DOI:10.1021/ja809875a. Retrieved from [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. DOI:10.1021/ja901416p. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Fluorination Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in catalytic fluorination. This guide is designed to provide expert, field-proven insights into diagnosing and resolving catalyst deactivation, a common challenge in the synthesis of fluorinated molecules. By understanding the root causes of catalyst deactivation, you can enhance the efficiency, reproducibility, and success of your fluorination reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues encountered during catalytic fluorination experiments.
Q1: My fluorination reaction has stalled or is showing low conversion. What are the likely causes?
A1: Low conversion in a fluorination reaction can stem from several factors related to catalyst deactivation. The most common culprits include:
-
Catalyst Poisoning: Impurities in your starting materials, solvents, or even the substrate itself can act as poisons. Substrates containing Lewis basic functionalities (e.g., pyridines, amines) are known to coordinate strongly with metal catalysts, inhibiting their activity.[1]
-
Coke Formation (Fouling): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[2][3][4] This is particularly relevant in gas-phase fluorinations.
-
Moisture: Many fluorination catalysts and reagents are sensitive to moisture. Water can hydrolyze active species or compete for active sites. Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere.[5]
-
Incorrect Reagent Stoichiometry: An improper ratio of fluorinating agent to substrate or catalyst can lead to incomplete conversion or side reactions that contribute to deactivation.[1]
For a systematic approach to diagnosing the issue, please refer to our Troubleshooting Guide for Low Reaction Yield .
Q2: I'm observing a change in product selectivity over time. Could this be related to catalyst deactivation?
A2: Yes, a change in selectivity is a classic indicator of catalyst deactivation. The formation of different types of coke can be a contributing factor. For instance, "soft coke" may form on Brønsted acid sites, leading to a loss of selectivity, while "hard coke" on metal sites can cause a decrease in overall activity.[4] Additionally, partial poisoning of the catalyst can alter its electronic properties, favoring different reaction pathways and thus different products.
Q3: How can I tell if my catalyst has been deactivated by poisoning or by coking?
A3: Differentiating between poisoning and coking often requires catalyst characterization. Here are some key indicators:
-
Poisoning: This is often a rapid process, especially if a strong poison is present in the feedstock. The deactivation may be reversible or irreversible depending on the nature of the poison.
-
Coking: This is typically a more gradual process that occurs over time, especially at higher reaction temperatures. The catalyst may appear discolored (darkened) due to carbon deposition.
For definitive identification, we recommend the analytical techniques outlined in our Guide to Characterizing Deactivated Catalysts .
Q4: Is it possible to regenerate my deactivated fluorination catalyst?
A4: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation:
-
For Coking: A common method is calcination in air or a controlled oxygen environment to burn off the carbon deposits.[6]
-
For Poisoning: Regeneration can be more complex. If the poison is weakly adsorbed, a simple washing step may suffice. For strongly bound poisons, a chemical treatment, such as a mild acid wash, might be necessary to remove the poisoning species.[7] However, care must be taken as this can also affect the catalyst structure.
Detailed procedures can be found in our Catalyst Regeneration Protocols .
Troubleshooting Guides
These in-depth guides provide structured approaches to resolving common issues in catalytic fluorination.
Guide 1: Troubleshooting Low Reaction Yield
A low yield is a frustrating but common problem. This guide will help you systematically identify and address the root cause.
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing the cause of low yield in fluorination reactions.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent and Substrate Purity:
-
Rationale: Impurities are a primary source of catalyst poisons.
-
Action:
-
Use freshly purified solvents and reagents.
-
If the substrate is synthesized in-house, ensure it is thoroughly purified to remove any residual reagents or byproducts, especially those with Lewis basic sites if using a Lewis acidic catalyst.
-
Consider passing liquid reagents through a plug of activated alumina to remove trace impurities.
-
-
-
Confirm Reaction Conditions:
-
Rationale: Deviations from optimal conditions can lead to poor performance and catalyst degradation.
-
Action:
-
Double-check temperature, pressure, and stirring rate to ensure they match the established protocol.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
-
-
Investigate Catalyst Deactivation:
-
Rationale: If the above steps do not resolve the issue, catalyst deactivation is the likely cause.
-
Action:
-
Hypothesis A: Poisoning. If the reaction stops abruptly, consider poisoning. Review all reagents for potential poisons. For example, if using a palladium catalyst, be wary of sulfur-containing impurities.
-
Hypothesis B: Coking. If the reaction rate gradually decreases, especially at high temperatures, suspect coking.
-
Hypothesis C: Structural Degradation. For solid-supported catalysts, high temperatures or aggressive reagents like HF can alter the support structure, leading to a loss of surface area and activity.[8]
-
-
Guide 2: Characterizing Deactivated Catalysts
Understanding the deactivation mechanism is key to preventing it in the future.
Common Analytical Techniques:
| Technique | Information Gained | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the catalyst surface. | Poisoning: Detection of poison elements (e.g., S, Cl) on the surface.[9] Structural Change: Changes in the oxidation state of the active metal. |
| Temperature-Programmed Desorption (TPD) | Strength and nature of adsorbed species on the catalyst surface. | Poisoning: Desorption of poisoning molecules at specific temperatures. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature. | Coking: Significant weight loss in an oxidizing atmosphere corresponds to the amount of coke. |
| X-ray Diffraction (XRD) | Crystalline structure of the catalyst. | Structural Change: Changes in the crystal structure or particle size (sintering). |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and pore size distribution. | Coking/Fouling: Decrease in surface area and pore volume. Structural Change: Loss of surface area due to sintering. |
Experimental Protocol: TGA for Coke Quantification
-
Sample Preparation: Carefully collect a small, representative sample of the deactivated catalyst from the reactor.
-
TGA Analysis:
-
Place a known weight of the deactivated catalyst in the TGA pan.
-
Heat the sample under an inert atmosphere (e.g., N₂) to a temperature sufficient to remove any adsorbed volatiles (e.g., 100-150 °C).
-
Switch the gas to an oxidizing atmosphere (e.g., air).
-
Ramp the temperature to a point where the coke will combust (typically 400-600 °C).
-
The weight loss observed during the combustion step corresponds to the amount of coke on the catalyst.
-
-
Data Interpretation: A significant weight loss in the oxidizing atmosphere confirms deactivation by coking.
Catalyst Regeneration Protocols
Regenerating a deactivated catalyst can be a cost-effective alternative to replacement.
Protocol 1: Regeneration of a Coked Catalyst by Calcination
Objective: To remove carbonaceous deposits from a catalyst surface.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and atmosphere control
-
Source of air or a mixture of O₂/N₂
Procedure:
-
Place the coked catalyst in a quartz tube within the tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) while slowly heating to a moderate temperature (e.g., 200 °C) to desorb any loosely bound species.
-
Gradually introduce a controlled flow of air or a lean O₂/N₂ mixture. Caution: The combustion of coke is exothermic and can lead to thermal runaway if not controlled. A low oxygen concentration is recommended initially.
-
Slowly ramp the temperature to the target calcination temperature (typically 400-550 °C). The optimal temperature will depend on the nature of the coke and the thermal stability of the catalyst.
-
Hold at the target temperature until the coke is completely removed (this can be monitored by the cessation of CO₂ evolution in the off-gas).
-
Cool the catalyst to room temperature under an inert atmosphere.
Validation: The regenerated catalyst should be characterized (e.g., by BET) to confirm the removal of coke and ensure the catalyst's structural integrity has been maintained.
Deactivation and Regeneration Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Coking of a Solid Catalyst Rationalized with Combined Raman and Fluorescence Lifetime Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. aaqr.org [aaqr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Advantage of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene in Modern Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, the strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's arsenal. Among the plethora of fluorinated motifs, 2-(1,1-difluoroethyl)-1,3-difluorobenzene emerges as a scaffold of significant interest. This guide provides an in-depth, objective comparison of this moiety's performance against common alternatives, supported by a synthesis of available experimental data and established medicinal chemistry principles. We will explore the nuanced interplay of its constituent parts—the gem-difluoroethyl group and the 1,3-difluorinated phenyl ring—to elucidate its potential to enhance metabolic stability, modulate physicochemical properties, and optimize target binding.
I. The Physicochemical Landscape: Beyond Simple Bioisosterism
The introduction of fluorine profoundly alters a molecule's electronic and lipophilic character. Understanding these shifts is paramount to predicting a drug candidate's behavior. Here, we compare the predicted properties of 2-(1,1-difluoroethyl)-1,3-difluorobenzene with its non-fluorinated and trifluorinated counterparts.
The 1,1-difluoroethyl group is often employed as a bioisostere for a methoxy group, mimicking its steric and electronic features.[1][2] This substitution can be particularly advantageous in improving metabolic stability.[1][2] The 1,3-difluorobenzene moiety, on the other hand, is known to influence the electronic properties of the aromatic ring, which can impact metabolic stability and binding interactions.[3][4]
Table 1: Comparative Physicochemical Properties of Phenyl-based Scaffolds
| Compound | Structure | Calculated LogP | Predicted pKa | Key Physicochemical Features |
| 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | ~3.5-4.0 (estimated) | Not ionizable | High lipophilicity, reduced electron density of the phenyl ring. | |
| Ethylbenzene | 3.15 | Not ionizable | Baseline lipophilicity for comparison. | |
| (1,1-Difluoroethyl)benzene | 2.9[5] | Not ionizable | Increased lipophilicity compared to ethylbenzene. | |
| 1-Ethyl-3-fluorobenzene | 3.44 | Not ionizable | Increased lipophilicity due to the fluorine atom. | |
| 1-Methoxy-3-methylbenzene | 2.5 | Not ionizable | Methoxy bioisostere for comparison. | |
| 1-Methyl-3-(trifluoromethyl)benzene | 3.3 | Not ionizable | Trifluoromethyl analogue for comparison. |
The strategic placement of fluorine atoms in 2-(1,1-difluoroethyl)-1,3-difluorobenzene is predicted to significantly increase its lipophilicity. This can enhance membrane permeability, a crucial factor for oral bioavailability and cell penetration. However, researchers must be mindful that excessive lipophilicity can lead to off-target effects and poor solubility.
II. Metabolic Stability: A Shield Against Rapid Degradation
A primary driver for the use of fluorinated motifs is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.
The Role of the 1,1-Difluoroethyl Group
The gem-difluoro substitution on the ethyl group serves as a robust metabolic shield. It blocks potential oxidation at the benzylic position, a common site of metabolic attack for alkylbenzene derivatives. Furthermore, unlike its oxygen-ether analogue, the α,α-difluoroethyl group is not susceptible to hydrolytic fluoride release, a potential toxicity concern.[6] Studies have shown that α,α-difluoroethyl ethers can be labile and undergo hydrolysis to release fluoride ions.[6]
The Influence of the 1,3-Difluorobenzene Ring
The two fluorine atoms on the phenyl ring are electron-withdrawing, which lowers the energy of the highest occupied molecular orbital (HOMO) of the aromatic system.[3] This reduction in electron density makes the ring less susceptible to electrophilic attack by CYP enzymes, a key step in aromatic hydroxylation.[3] For instance, the HOMO energy of 1,3-difluorobenzene is calculated to be -6.81 eV, which is lower than that of benzene (-6.75 eV), indicating a reduced propensity for oxidation.[3]
Table 2: Predicted Metabolic Profile Comparison
| Moiety | Key Metabolic Feature | Expected Impact on Half-life |
| 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | Blocked benzylic oxidation; Deactivated aromatic ring. | Significantly increased |
| Ethylbenzene | Susceptible to benzylic oxidation and aromatic hydroxylation. | Short |
| 1-Methoxy-3-methylbenzene | Susceptible to O-demethylation and benzylic oxidation. | Short to moderate |
| 1-Methyl-3-(trifluoromethyl)benzene | Benzylic oxidation still possible; Deactivated aromatic ring. | Moderately increased |
The synergistic effect of the difluoroethyl group and the difluorinated ring in 2-(1,1-difluoroethyl)-1,3-difluorobenzene offers a powerful strategy to engineer metabolically robust drug candidates.
III. Target Binding Affinity: Modulating Interactions for Enhanced Potency
The electronic perturbations introduced by fluorine can have a profound impact on a molecule's ability to interact with its biological target. These interactions can range from direct hydrogen bonds to more subtle dipole-dipole and electrostatic interactions.
The C-F bond is highly polarized, creating a localized dipole moment that can engage in favorable interactions with polar residues in a protein's binding pocket. While not a classical hydrogen bond acceptor, the fluorine atoms in 2-(1,1-difluoroethyl)-1,3-difluorobenzene can participate in electrostatic and dipole-dipole interactions, potentially enhancing binding affinity.
Furthermore, the conformational preferences of the difluoroethyl group, which tends to position the methyl group out of the plane of the aromatic ring, can be exploited to achieve a more favorable orientation within the binding site compared to a planar methoxy group.[2]
IV. Experimental Protocols for Performance Evaluation
To empirically validate the predicted advantages of incorporating the 2-(1,1-difluoroethyl)-1,3-difluorobenzene moiety, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.[7] A common method involves incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[7][8]
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4) and the test compound.
-
Initiation: Start the reaction by adding a NADPH-regenerating system.
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
V. Conclusion: A Promising Scaffold for Next-Generation Therapeutics
2-(1,1-Difluoroethyl)-1,3-difluorobenzene represents a highly promising scaffold for drug design, offering a multifaceted approach to overcoming common challenges in drug development. Its unique combination of a metabolically robust gem-difluoroethyl group and an electron-deficient 1,3-difluorophenyl ring provides a powerful strategy for enhancing metabolic stability. Concurrently, its modulated lipophilicity and potential for favorable electrostatic interactions can be leveraged to fine-tune pharmacokinetic properties and improve target binding affinity. While direct experimental data for this specific entity is nascent, the foundational principles of medicinal chemistry and the wealth of data on related fluorinated motifs strongly support its potential. The experimental protocols outlined herein provide a clear path for researchers to empirically validate the performance of this scaffold in their specific drug discovery programs, paving the way for the development of safer and more effective medicines.
VI. References
-
ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes; C) Synthesis of (1,1‐difluoroethyl)arenes form CH3CF2Cl. Retrieved from [Link]
-
St. John, E. P., & Goldman, E. R. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
-
PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data.
-
Beilstein Journal of Organic Chemistry. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC.
-
National Institutes of Health. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution.
-
ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
-
PubChem. (n.d.). (1,1-Difluoroethyl)benzene. Retrieved from [Link]
-
Fujimoto, H., & Ritter, T. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC.
-
Goss, K.-U. (2005). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications.
-
ResearchGate. (2025). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding.
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC.
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
-
Fujimoto, H., & Ritter, T. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
-
ChemRxiv. (n.d.). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization.
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
-
National Center for Biotechnology Information. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines.
-
ChemSynthesis. (2025). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]
-
Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
-
ACS Publications. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.
-
National Center for Biotechnology Information. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 1,3-Difluorobenzene in Advanced Material Synthesis.
-
Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
-
AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry.
-
Beilstein Journals. (n.d.). Supporting Information Fluorine-containing substituents: metabolism of the α,α- difluoroethyl thioether motif Further details.
-
ResearchGate. (n.d.). Determination of p K a values of fluorocompounds in water using 19 F NMR.
-
ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
-
BioIVT. (n.d.). Metabolic Stability Assay Services.
-
Royal Society of Chemistry. (n.d.). Recent advances in single-benzene-based fluorophores: physicochemical properties and applications.
Sources
- 1. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. (1,1-Difluoroethyl)benzene | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. bioivt.com [bioivt.com]
A Comparative Guide to the Synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene: An Evaluation of Strategic Alternatives
Introduction: The Rising Importance of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The introduction of fluorine atoms can enhance metabolic stability, modulate lipophilicity and binding affinity, and fine-tune the acidity or basicity of nearby functional groups.[1][2] Among the various fluorinated motifs, the 1,1-difluoroethyl group is of particular interest as a bioisostere for hydroxyl, mercapto, or amino groups, offering improved metabolic stability and altered electronic properties.[3]
This guide provides a comprehensive comparison of plausible synthetic strategies for a model compound, 2-(1,1-difluoroethyl)-1,3-difluorobenzene. To date, a standardized, benchmarked synthesis for this specific molecule is not prominently featured in the literature. Therefore, this document serves as a strategic guide for researchers, outlining several potential synthetic routes constructed from established and cutting-edge methodologies in organofluorine chemistry. Each proposed strategy will be critically evaluated based on its underlying chemical principles, procedural complexity, potential yield and purity, and scalability, providing drug development professionals with the insights needed to select the most appropriate method for their research goals.
Proposed Synthetic Strategies: A Head-to-Head Comparison
We will explore four distinct strategic approaches to the synthesis of 2-(1,1-difluoroethyl)-1,3-difluorobenzene. Each strategy is built upon established chemical transformations, with protocols adapted from analogous reactions reported in the literature.
Strategy A: Friedel-Crafts Acylation followed by Deoxofluorination
This classical two-step approach is a reliable and well-understood method for introducing a difluoroalkyl group onto an aromatic ring. The strategy involves an initial Friedel-Crafts acylation of 1,3-difluorobenzene to form an intermediate ketone, which is subsequently converted to the target difluoroethyl group using a deoxofluorinating agent.
Synthetic Logic: The electron-withdrawing nature of the two fluorine atoms on the 1,3-difluorobenzene ring deactivates it towards electrophilic aromatic substitution. However, the directing effects of the fluorines favor substitution at the 2- and 4-positions. By carefully controlling the reaction conditions, selective acylation at the 2-position can be achieved. The subsequent deoxofluorination of the resulting ketone is a robust transformation.
Experimental Protocol (Proposed):
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred solution of aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add 1,3-difluorobenzene (1.0 eq.) to the solution and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-acetyl-1,3-difluorobenzene.
-
-
Step 2: Deoxofluorination.
-
In a fume hood, to a solution of 2-acetyl-1,3-difluorobenzene (1.0 eq.) in anhydrous dichloromethane, add diethylaminosulfur trifluoride (DAST) (1.5 eq.) at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Slowly quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
-
Workflow for Strategy A
Sources
A Comparative Guide to Purity Assessment of Synthesized 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
In the landscape of modern drug discovery and materials science, the structural integrity and purity of novel chemical entities are paramount. Fluorinated organic molecules, in particular, have seen a surge in interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. Among these, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene stands as a key building block. Its synthesis, however, can yield a challenging mixture of isomers and byproducts, necessitating robust analytical methodologies to ascertain its purity. This guide provides a comparative analysis of common analytical techniques for the purity assessment of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, offering insights into the rationale behind experimental choices and presenting a framework for a self-validating analytical workflow.
The Analytical Challenge: Isomers and Byproducts
The synthesis of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene often involves multi-step reactions, including fluorination and coupling steps. These processes can lead to the formation of several impurities that may be difficult to separate and identify. The primary analytical challenge lies in distinguishing the target molecule from its structural isomers, such as 2,4-difluoro-1-(1,1-difluoroethyl)benzene and 1,3-difluoro-2-(1,2-difluoroethyl)benzene, as well as from potential byproducts arising from incomplete reactions or side reactions. The choice of analytical technique is therefore critical for ensuring the quality and reliability of the synthesized compound.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is often necessary for the comprehensive purity assessment of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. Here, we compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations | Ideal for Detecting |
| GC-FID/MS | Separation based on volatility and polarity | High resolution for volatile isomers, sensitive detection | Requires analyte to be thermally stable and volatile | Isomeric impurities, residual solvents |
| HPLC-UV/MS | Separation based on polarity | Versatile for a wide range of compounds, non-destructive | Lower resolution for some isomers compared to GC | Non-volatile impurities, reaction byproducts |
| ¹H & ¹⁹F NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, quantitative | Lower sensitivity compared to chromatographic methods | Structural isomers, functional group impurities |
| Mass Spec. | Mass-to-charge ratio of ionized molecules | High sensitivity and mass accuracy for molecular weight confirmation | May not distinguish between isomers without fragmentation | Byproducts with different molecular weights |
Experimental Protocols and Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, a non-polar capillary column is typically employed to achieve separation based on boiling point differences among isomers.
bioisosteric replacement studies with 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
<A_Comparative_Guide_to_Bioisosteric_Replacement_Studies_with_2-(1,1-Difluoroethyl)-1,3-difluorobenzene >
Foreword: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for optimizing drug-like properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][4] This guide focuses on a particularly valuable fluorinated motif, the 1,1-difluoroethyl group, and its application in bioisosteric replacement studies, with a specific focus on the scaffold 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
Understanding Bioisosterism: The "Similar but Different" Approach
Bioisosterism is a cornerstone strategy in drug design that involves the substitution of a functional group within a lead compound with another group that retains similar physical and chemical properties.[5] The goal is to create a new analog with an improved pharmacological profile, which may include enhanced potency, reduced toxicity, or optimized pharmacokinetic properties.[1][5] The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context.[1]
The 1,1-Difluoroethyl Group: A Versatile Bioisostere
The 1,1-difluoroethyl group has emerged as a powerful bioisostere for several common functional groups, most notably the methoxy and hydroxyl groups.[6][7] This substitution can offer significant advantages in drug design.
Key Physicochemical Properties and Their Modulation:
-
Metabolic Stability: Aryl ethers, such as those containing a methoxy group, are often susceptible to metabolic degradation.[6][7] The replacement of the ether oxygen with a difluoromethylene group (a "point mutation") can block this metabolic pathway, leading to increased metabolic stability.[6][7] Studies have shown that aryl-S-CF2CH3 motifs are metabolized similarly to the more stable aryl-SCF3 groups.[8]
-
Lipophilicity (logP/logD): The introduction of fluorine generally increases lipophilicity.[4][9][10] However, the effect is nuanced. While the 1,1-difluoroethyl group is more lipophilic than a hydroxyl group, it offers a way to modulate this property. The degree of fluorination has opposing effects: it can increase the hydrophobic surface area while also increasing the molecule's overall polarity.[9]
-
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine atoms significantly impacts the pKa of neighboring functional groups.[11] This modulation can be critical for optimizing a drug's solubility, permeability, and target engagement. Introducing fluorine near a basic nitrogen, for instance, can lower its pKa, which may be beneficial in reducing off-target effects.[12]
A Comparative Overview:
| Property | Methoxy Group (-OCH3) | 1,1-Difluoroethyl Group (-CF2CH3) | Rationale for Replacement |
| Metabolic Stability | Prone to O-dealkylation | Significantly more stable | C-F bonds are stronger than C-O bonds, blocking metabolism.[6][7] |
| Lipophilicity | Moderately lipophilic | More lipophilic | Can be used to fine-tune lipophilicity for better membrane permeability.[9] |
| Hydrogen Bonding | H-bond acceptor (Oxygen) | Weak H-bond donor (C-H) | Alters interaction profile with the biological target.[1] |
| Conformation | Coplanar with aromatic ring | Methyl group oriented out of the plane | Can influence binding by exploring different conformational spaces.[6][7] |
Synthesis and Characterization of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
The synthesis of molecules containing the 1,1-difluoroethyl moiety has been a subject of significant research. While traditional methods often involve the use of harsh fluorinating agents like DAST (diethylaminosulfur trifluoride) to convert a ketone to the corresponding difluoroalkyl group, newer, more direct methods are being developed.[6][7] Recent advancements include nickel-catalyzed cross-coupling reactions that allow for the efficient introduction of the 2,2-difluoroethyl group onto (hetero)aryl halides.[13]
A general synthetic approach to install a 1,1-difluoroethyl group on an aromatic ring is outlined below.
Caption: A generalized synthetic workflow for 2-(1,1-difluoroethyl)-1,3-difluorobenzene.
Bioisosteric Replacement in Practice: A Comparative Case Study
To illustrate the impact of replacing a methoxy group with a 1,1-difluoroethyl group, let's consider a hypothetical case study based on real-world observations. We will compare a parent compound, "Compound A," containing a 2-methoxy-1,3-difluorophenyl moiety, with its bioisostere, "Compound B," which incorporates the 2-(1,1-difluoroethyl)-1,3-difluorophenyl group.
Comparative Data:
| Parameter | Compound A (Methoxy) | Compound B (1,1-Difluoroethyl) | Impact of Replacement |
| Target Binding Affinity (IC50) | 50 nM | 45 nM | Maintained or slightly improved potency. |
| In Vitro Metabolic Stability (t1/2 in human liver microsomes) | 15 min | > 120 min | Drastic improvement in metabolic stability.[6][7] |
| Lipophilicity (Calculated logP) | 2.8 | 3.5 | Increased lipophilicity as expected.[9] |
| Aqueous Solubility | 50 µg/mL | 20 µg/mL | Reduced solubility due to increased lipophilicity. |
Analysis of Results:
The bioisosteric replacement of the methoxy group in Compound A with a 1,1-difluoroethyl group in Compound B resulted in a molecule with comparable target affinity but significantly enhanced metabolic stability. This is a highly desirable outcome in drug discovery, as it can lead to improved pharmacokinetic properties, such as a longer in vivo half-life. The trade-off is a predictable increase in lipophilicity and a corresponding decrease in aqueous solubility, which may need to be addressed through further molecular modifications.
Caption: A typical workflow for a bioisosteric replacement study.
Experimental Protocols
Protocol 1: Synthesis of an Aryl-1,1-difluoroethyl Compound via Deoxyfluorination
Objective: To synthesize an aryl-1,1-difluoroethyl compound from the corresponding aryl ethyl ketone.
Materials:
-
Aryl ethyl ketone (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aryl ethyl ketone in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST to the cooled solution dropwise. Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl-1,1-difluoroethyl compound.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound (1 µM final concentration)
-
Human Liver Microsomes (HLM) (0.5 mg/mL final concentration)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm the HLM and phosphate buffer to 37 °C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound over time.
Conclusion and Future Perspectives
The use of the 1,1-difluoroethyl group as a bioisostere for methoxy, hydroxyl, and other functional groups is a validated and powerful strategy in drug discovery.[6][7] The ability to significantly enhance metabolic stability while maintaining or even improving potency makes it an attractive modification.[6][7] While challenges such as increased lipophilicity and reduced solubility must be managed, the predictable nature of these changes allows for a rational, data-driven approach to drug design. Future research will likely focus on developing even more efficient and scalable synthetic methods for introducing this and other fluorinated motifs, further expanding the toolkit of the medicinal chemist.
References
- MDPI. (n.d.). Antidiabetic and Anti-Inflammatory Potential of Zingiberaceae Plants in Dietary Supplement Interventions.
- Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- NIH. (2013, March 4). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- NIH. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
- Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.
- NIH. (2019, June 28). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif.
- NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies....
- ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF.
- ResearchGate. (2025, August 7). ChemInform Abstract: Acid Fluorides and 1,1-Difluoroethyl Methyl Ethers as New Organic Sources of Fluoride for Antimony Pentachloride-Catalyzed Halogen-Exchange Reactions | Request PDF.
- NIH. (n.d.). Radiodifluoromethylation of well-functionalized molecules.
- NIH. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
- (2025, August 8). Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor.
- ResearchGate. (n.d.). Fluorine-containing substituents: Metabolism of the α,α-difluoroethyl thioether motif.
- Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
- eScholarship.org. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres.
- ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres.
- SciSpace. (n.d.). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange.
- PubMed. (2022, December 5). Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C-F Bond Activation.
- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.
- (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ChemRxiv. (2025, October 17). Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
A critical note on data: Specific safety and toxicological data for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene are not extensively published. Therefore, this guide is built upon the safety data for the closely related structural analog, 1,3-difluorobenzene, and general principles for handling halogenated organic compounds. This conservative approach ensures the highest degree of safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data for 1,3-difluorobenzene, this compound should be treated as a highly flammable liquid and harmful if inhaled.[1][2]
Primary Hazards:
-
Flammability: The compound is expected to be a flammable liquid and vapor. Vapors can be heavier than air and may travel to an ignition source, causing a flashback.[3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Inhalation Toxicity: Inhalation of vapors may be harmful, potentially causing dizziness, suffocation, or even pulmonary edema.[3] Work should always be conducted in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment. Therefore, it is imperative to prevent release into storm sewers or waterways.[1][3]
-
Hazardous Decomposition: During a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas, may be generated.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The principle here is to create a complete barrier between the researcher and the chemical.
-
Hand Protection: Handle with gloves specifically rated for resistance to halogenated organic compounds. Not all glove materials are equal; consult a glove compatibility chart. Butyl rubber or Viton gloves are often recommended for fluorinated compounds.
-
Eye/Face Protection: Use safety glasses with side-shields and a face shield. This combination protects against both splashes and vapors.[1]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron and boots are necessary.
-
Respiratory Protection: All work should be performed in a certified chemical fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Spill Management Protocol: Immediate and Controlled Response
Accidents happen. A well-rehearsed spill response plan is the hallmark of a safe laboratory.
Step 1: Evacuate and Alert
-
Immediately alert colleagues in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
Step 2: Control Vapors and Ignition Sources
-
Remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[3][5]
-
Ensure the fume hood is operational to help ventilate the area.
Step 3: Containment and Cleanup
-
For small spills, absorb the material with an inert absorbent like vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Use spark-proof tools for cleanup to avoid igniting flammable vapors.[3][4]
-
Collect the absorbed material and contaminated debris into a designated, sealable waste container.
Step 4: Decontamination
-
Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Properly dispose of all contaminated PPE as hazardous waste.
Waste Characterization and Segregation: Regulatory Compliance
Properly classifying hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA).
-
EPA Hazardous Waste Codes: As a spent halogenated solvent, waste 2-(1,1-Difluoroethyl)-1,3-difluorobenzene would likely fall under the F-listed codes for hazardous wastes from non-specific sources.[6] Specifically, it could be classified under:
-
Waste Segregation: This waste must be segregated from other waste streams. Never mix it with non-hazardous waste or other incompatible hazardous wastes. It is incompatible with strong oxidizing agents.[3][4]
Step-by-Step Disposal Procedure
1. Waste Collection:
-
Collect all waste containing 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, including contaminated absorbents and PPE, in a designated, properly labeled, and sealable container.
-
The container must be in good condition, compatible with the chemical, and have a tight-fitting lid.[10]
2. Labeling:
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "2-(1,1-Difluoroethyl)-1,3-difluorobenzene".
-
Indicate the hazards using pictograms (e.g., flammable, irritant, health hazard).
-
Include the accumulation start date.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be cool, dry, and well-ventilated, away from ignition sources and incompatible materials.[4][5]
-
Ensure secondary containment is in place to capture any potential leaks.
4. Final Disposal:
-
Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]
-
The primary disposal method for halogenated organic waste is high-temperature incineration at a permitted facility.[11] This process ensures the complete destruction of the compound.
Emergency Procedures: In Case of Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
Quantitative Data Summary
| Parameter | Value/Information | Source Rationale |
| EPA Hazardous Waste Code | Likely F001 or F002 | Based on classification as a spent halogenated organic solvent.[6][7][8] |
| Occupational Exposure Limits (OELs) | No specific limit established. | For Fluorine, the OSHA PEL is 0.1 ppm (8-hour TWA).[12][13] It is prudent to maintain exposure to any fluorinated organic compound to the lowest possible level. |
| Flash Point | 2°C (35.6°F) for 1,3-Difluorobenzene | Indicates a highly flammable liquid.[3] |
| Incompatibilities | Strong oxidizing agents | To prevent violent reactions.[3][4] |
Disposal Workflow for 2-(1,1-Difluoroethyl)-1,3-difluorobenzene
Caption: Decision workflow for the safe disposal of fluorinated benzene waste.
References
-
Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Cole-Parmer.
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
-
Safety Data Sheet - 1,3-Difluorobenzene. Thermo Fisher Scientific.
-
Safety Data Sheet - 1,2-Difluorobenzene. Fisher Scientific.
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency.
-
Hazard Summary - Fluorine. New Jersey Department of Health.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
-
1,3-Difluoro Benzene Material Safety Data Sheet. Pallav Chemicals.
-
Fluorine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
-
Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - Fluorine. National Center for Biotechnology Information.
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency.
-
Safety Data Sheet - 2-Chloro-1,3-difluorobenzene. TCI Chemicals.
-
1,3-Difluoro Benzene Material Safety Data Sheet. CDH Fine Chemical.
-
Table of exposure limits for chemical and biological substances. WorkSafeBC.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
-
EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro.
-
Fluorine - Occupational Safety and Health Administration. U.S. Department of Labor.
-
1,3-Difluorobenzene. PubChem, National Institutes of Health.
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR, U.S. Government Publishing Office.
-
Personal Protective Equipment Guide: Choosing Chemical Resistant PPE. U.S. Environmental Protection Agency.
Sources
- 1. pallavchemicals.com [pallavchemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. wku.edu [wku.edu]
- 8. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 9. epa.gov [epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. nj.gov [nj.gov]
- 13. FLUORINE | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel fluorinated compounds are paramount. Among these, 2-(1,1-Difluoroethyl)-1,3-difluorobenzene stands as a key building block. Its unique electronic properties, conferred by the fluorine atoms, make it an attractive component in the design of new therapeutic agents. However, these same properties necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Core Hazard Assessment and Mitigation
Understanding the potential risks associated with 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is the foundation of safe handling. Based on data for 1,3-difluorobenzene, the primary hazards are flammability and potential for irritation.[1][2][3]
Key Hazards:
-
Flammability: Classified as a highly flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][5]
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[1][2] High vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[4][6]
-
Skin Contact: May cause skin irritation.[6] Prolonged contact can lead to dermatitis.[4][5]
-
Eye Contact: Can cause eye irritation.[6]
The following table summarizes the essential personal protective equipment (PPE) required for handling this compound.
| Protection Type | Specific PPE Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield worn over goggles is recommended when there is a risk of splashing.[7][8] | To prevent contact with the eyes, which can cause irritation.[6] |
| Hand Protection | Handle with gloves inspected prior to use.[1] Consult the glove manufacturer's compatibility chart for the specific glove material. Double-gloving is recommended for enhanced protection.[7] | To prevent skin contact and potential irritation.[6] Proper glove removal technique is crucial to avoid cross-contamination.[1] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.[7] | To protect the skin from accidental splashes and to provide a barrier against potential fire hazards. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a respirator may be required. | To minimize the risk of inhaling harmful vapors.[1][2] |
Procedural Guidance for Safe Operations
A systematic approach to handling 2-(1,1-Difluoroethyl)-1,3-difluorobenzene is critical. The following workflow outlines the key steps from preparation to disposal, emphasizing safety at each stage.
Caption: A step-by-step workflow for the safe handling of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene.
Step-by-Step Handling Protocol:
-
Pre-Handling Assessment: Before beginning any work, thoroughly review the safety data sheet for 1,3-difluorobenzene and conduct a specific risk assessment for your planned experiment.[1][2]
-
Personal Protective Equipment (PPE) Inspection: Don all required PPE as outlined in the table above. Carefully inspect gloves for any signs of degradation or perforation before use.[1]
-
Work Area Preparation: All handling of 2-(1,1-Difluoroethyl)-1,3-difluorobenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][4][5]
-
Chemical Handling: Use non-sparking tools and explosion-proof equipment when handling the material.[4][5] When transferring the chemical, ensure that containers are properly grounded and bonded to prevent static discharge.[4][5]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep it away from incompatible materials, such as strong oxidizing agents.[4][5]
Emergency Response and Disposal Plan
In the event of an emergency, immediate and appropriate action is crucial.
Caption: A flowchart outlining immediate actions for spills, personal exposure, and fire emergencies.
First-Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Skin Contact: If on skin or hair, take off immediately all contaminated clothing. Rinse skin with water or shower.[4][5]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6]
-
Ingestion: Clean mouth with water. Get medical attention.[4] Do NOT induce vomiting.[5][6]
Disposal Plan:
All waste materials containing 2-(1,1-Difluoroethyl)-1,3-difluorobenzene must be treated as hazardous waste.
-
Collect all waste, including contaminated absorbents and disposable PPE, in a suitable, closed container that is clearly labeled.[4]
-
Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][5] Do not let this chemical enter the environment.[4][5]
By adhering to these guidelines, researchers can confidently and safely work with 2-(1,1-Difluoroethyl)-1,3-difluorobenzene, fostering a secure environment for scientific discovery.
References
- SAFETY DATA SHEET for 1,3-Difluorobenzene. (2025, December 21).
- Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Cole-Parmer.
- SAFETY DATA SHEET for 1,2-Difluorobenzene. (2025, December 19). Fisher Scientific.
- 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. Pallav Chemicals.
- 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. (2016, May 27). Loba Chemie.
- 1,3-Difluorobenzene. PubChem.
- Safety and handling of fluorinated organic compounds. Benchchem.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
Sources
- 1. pallavchemicals.com [pallavchemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



